Hicao
Description
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Properties
CAS No. |
75607-76-0 |
|---|---|
Molecular Formula |
C43H65N11O13S2 |
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl] 1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-41(64)49-26(12-13-32(45)56)37(60)51-28(17-33(46)57)38(61)52-29(20-69-68-19-25(44)36(59)50-27(39(62)53-35)16-23-8-10-24(55)11-9-23)42(65)54-14-6-7-30(54)43(66)67-31(15-21(2)3)40(63)48-18-34(47)58/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,63)(H,49,64)(H,50,59)(H,51,60)(H,52,61)(H,53,62) |
InChI Key |
LTQDOSYZJIQEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)OC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Mechanisms of Alpha-Hydroxyisocaproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention for its potential role in modulating skeletal muscle mass and function. This technical guide provides a comprehensive overview of the current understanding of HICA's mechanism of action, focusing on its effects on muscle protein synthesis and degradation. Drawing from available research, this document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by HICA. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of muscle physiology, nutrition, and drug development.
Introduction
Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a natural byproduct of leucine metabolism in human tissues, including muscle and connective tissue.[1][2][3][4] It is considered an anti-catabolic substance, suggesting it may play a role in mitigating muscle protein breakdown.[2][5][6][7][8] While the anabolic and anti-catabolic properties of leucine are well-documented, the specific contributions of its metabolites, such as HICA, are an active area of investigation.[9] This guide delves into the molecular underpinnings of HICA's effects, providing a detailed examination of its proposed mechanisms of action.
Core Mechanisms of Action
The primary proposed mechanisms of action for HICA revolve around its influence on the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB).
Attenuation of Muscle Protein Breakdown
Several studies suggest that HICA's primary role may be anti-catabolic, meaning it helps to reduce the rate of muscle protein breakdown.[6][8][9] This is particularly relevant in conditions of muscle stress, such as intense exercise or periods of immobilization.
One proposed mechanism for this anti-catabolic effect is the inhibition of metalloproteinase enzymes, which are involved in the degradation of connective and protein tissues.[2][10][11] Additionally, in a cell culture model of muscle atrophy induced by TNFα and IFNγ, HICA pretreatment was found to suppress the secretion of 3-methylhistidine, a marker of muscle protein breakdown.[12][13] This effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and interleukin-6 (IL-6) production, suggesting an anti-inflammatory component to HICA's anti-catabolic action.[12][13]
Modulation of Muscle Protein Synthesis
The role of HICA in directly stimulating muscle protein synthesis is more complex and appears to be context-dependent. Some research indicates that HICA may not directly increase basal protein synthesis. In fact, one study using C2C12 myotubes found that HICA treatment actually lowered the basal protein synthesis rate under both normal and cachexic conditions.[12][13]
However, other evidence suggests a more nuanced role. In a study on rats recovering from immobilization-induced atrophy, HICA treatment was associated with a sustained increase in protein synthesis, which contributed to the recovery of muscle mass.[14][15] This was linked to the phosphorylation of key proteins in the mTOR signaling pathway, namely S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[14] This suggests that while HICA may not be a potent direct stimulator of MPS in healthy muscle, it may help maintain or restore MPS in catabolic states.[12]
Signaling Pathways Modulated by HICA
HICA appears to exert its effects through the modulation of several key intracellular signaling pathways that regulate muscle metabolism.
The mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis.[9][16][17][18][19] The mTOR pathway, particularly mTOR complex 1 (mTORC1), is a critical driver of muscle hypertrophy.[20] As a metabolite of leucine, which is a potent activator of mTORC1, it has been hypothesized that HICA may also signal through this pathway.[9]
Evidence suggests that HICA can influence downstream targets of mTORC1, such as S6K1 and 4E-BP1, particularly during recovery from muscle atrophy.[14] However, in cultured muscle cells under normal conditions, HICA did not appear to increase the phosphorylation of p70S6K or 4E-BP1.[12] This discrepancy highlights the need for further research to clarify the specific conditions under which HICA engages the mTOR pathway.
Figure 1: Proposed modulation of the mTOR pathway by HICA.
AMPK and MAPK Pathways
Recent research has indicated that HICA may also interact with other signaling pathways, such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[12] One study showed that HICA treatment in C2C12 myotubes led to a significant increase in the phosphorylation of AMPK and p38 MAPK, while decreasing the phosphorylation of ERK1/2.[12]
AMPK is known as a cellular energy sensor and its activation typically inhibits anabolic processes like protein synthesis.[16] The finding that HICA activates AMPK could explain the observed decrease in basal protein synthesis in some experimental models.[12] The modulation of p38 MAPK and ERK1/2 suggests that HICA may also be involved in cellular stress responses and differentiation.
Figure 2: HICA's influence on AMPK and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of HICA supplementation.
Table 1: Effects of HICA on Body Composition in Human Studies
| Study Population | HICA Dose | Duration | Key Findings | Reference |
| Male Soccer Players | 1.5 g/day | 4 weeks | - Significant increase in body weight (p < 0.005) - Significant increase in whole lean body mass (p < 0.05) - 400g increase in lean body mass of lower extremities (vs. 150g decrease in placebo, p < 0.01) | [2][21][22] |
| Type 1 Diabetic Patient with Muscle Atrophy | Not specified | 120 days | - 2 kg increase in body weight - 1.2 kg increase in total fat-free mass | [10] |
| Young Adult Men (Resistance Trained) | Not specified | 8 weeks | - No significant enhancement in body composition compared to placebo | [23] |
Table 2: Effects of HICA on Muscle Soreness and Performance
| Study Population | HICA Dose | Duration | Key Findings | Reference |
| Male Soccer Players | 1.5 g/day | 4 weeks | - Significant decrease in whole-body DOMS symptoms in the 4th week (p < 0.05) - No significant difference in muscle strength or running velocity | [2][22] |
Experimental Protocols
This section details the methodologies of key studies cited in this guide to provide a deeper understanding of the experimental context.
Human Supplementation Study (Mero et al., 2010)
-
Objective: To investigate the effects of HICA supplementation on body composition, delayed onset of muscle soreness (DOMS), and physical performance in athletes.[2][22]
-
Study Design: A 4-week, double-blind, placebo-controlled study.[2][22]
-
Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years).[2][22]
-
Intervention:
-
Training Protocol: Participants engaged in soccer practice 3-4 times a week, strength training 1-2 times a week, and one soccer game per week.[2][22]
-
Outcome Measures:
Figure 3: Experimental workflow for the human HICA supplementation study.
Animal Study on Muscle Atrophy and Recovery (Lang et al., 2013)
-
Objective: To determine if a diet containing HICA could slow muscle loss during disuse and/or improve recovery.[14][15]
-
Study Design: A controlled animal study with a disuse atrophy model.[14][15]
-
Intervention:
-
Atrophy Induction: Unilateral hindlimb immobilization ("casting") for 7 days. The contralateral muscle served as a control.[14][15]
-
Recovery: Rats were also casted for 7 days and then allowed to recover for 7 or 14 days.[14][15]
-
Outcome Measures:
Conclusion and Future Directions
The available evidence suggests that alpha-hydroxyisocaproic acid is a bioactive metabolite of leucine with a primary anti-catabolic mechanism of action. Its ability to attenuate muscle protein breakdown, particularly in states of muscle stress, is a promising area for further investigation. The role of HICA in muscle protein synthesis is more complex, with some studies indicating a potential to support MPS during recovery from atrophy, while others suggest it may not be a direct anabolic agent in healthy muscle.
The modulation of multiple signaling pathways, including mTOR, AMPK, and MAPK, indicates that HICA's effects are multifaceted. Future research should aim to:
-
Elucidate the precise molecular targets of HICA.
-
Conduct larger, long-term clinical trials in diverse populations to confirm its efficacy and safety.
-
Investigate the potential synergistic effects of HICA with other nutrients or therapeutic agents.
A deeper understanding of HICA's mechanisms will be crucial for its potential application in clinical nutrition, sports performance, and the management of muscle wasting conditions.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]
- 4. Human Metabolome Database: Showing metabocard for Hydroxyisocaproic acid (HMDB0000746) [hmdb.ca]
- 5. α-Hydroxy-Isocaproic Acid (HICA)—Effects on Body Composition, Muscle Soreness and Athletic Performance [fitforthem.unipa.it]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1upnutrition.com [1upnutrition.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Roles of mTOR Signaling in Tissue Regeneration [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Synthesis of α-Hydroxyisocaproic Acid (HICA) from Leucine in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the essential branched-chain amino acid (BCAA), leucine. Emerging research has highlighted its potential physiological roles, particularly in the context of muscle metabolism, where it is suggested to possess anti-catabolic properties. This technical guide provides an in-depth overview of the HICA synthesis pathway from leucine in humans, intended for researchers, scientists, and professionals in drug development. The guide details the core biochemical steps, enzymatic players, regulatory influences, and provides structured quantitative data and experimental methodologies to facilitate further investigation into this metabolic pathway.
The Core Synthesis Pathway of HICA from Leucine
The synthesis of HICA from leucine in humans is a two-step enzymatic process primarily occurring in the mitochondria of various tissues, with skeletal muscle being a key site.[1] The pathway involves the initial transamination of leucine to its corresponding α-keto acid, followed by a reduction reaction to form HICA.
Step 1: Transamination of Leucine to α-Ketoisocaproate (KIC)
The first and reversible step in leucine catabolism is the transfer of its amino group to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[2][3] This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[2]
In humans, there are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[4] The mitochondrial isoform, BCAT2 , is the predominant enzyme responsible for BCAA catabolism in most peripheral tissues, including skeletal muscle.[5]
Reaction:
L-Leucine + α-Ketoglutarate ⇌ α-Ketoisocaproate (KIC) + L-Glutamate
Step 2: Reduction of α-Ketoisocaproate (KIC) to α-Hydroxyisocaproic Acid (HICA)
The subsequent step involves the conversion of KIC to HICA. Evidence suggests this reaction is a reduction catalyzed by a D-2-hydroxyacid dehydrogenase .[4][6][7] While this enzyme is well-characterized in bacteria, its specific human ortholog and tissue distribution for HICA synthesis require further elucidation. The reaction involves the transfer of a hydride ion from a reducing equivalent, such as NADH, to the keto group of KIC.
Reaction:
α-Ketoisocaproate (KIC) + NADH + H⁺ → α-Hydroxyisocaproic Acid (HICA) + NAD⁺
Quantitative Data
This section summarizes the available quantitative data relevant to the HICA synthesis pathway. It is important to note that comprehensive data, particularly for human enzyme kinetics and tissue-specific metabolite concentrations, is an active area of research.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km | Vmax/kcat | Reference(s) |
| BCAT2 (mitochondrial) | L-Leucine | Human | Data not available | Data not available | [5] |
| (R)-2-hydroxyisocaproate dehydrogenase | 2-oxoisocaproate (KIC) | Clostridium difficile | 68 µM | 31 s⁻¹ (kcat) | [7][8] |
Note: Kinetic data for the human enzyme responsible for KIC to HICA conversion is not yet available in the reviewed literature.
Table 2: Metabolite Concentrations in Human Plasma and Skeletal Muscle
| Metabolite | Fluid/Tissue | Condition | Concentration | Reference(s) |
| Leucine | Plasma | Healthy Adults | ~130 µM | [9] |
| α-Ketoisocaproate (KIC) | Plasma | Healthy Adults | ~30-50 µM | [9] |
| α-Hydroxyisocaproic Acid (HICA) | Plasma | Not widely reported | Data not available | |
| Leucine | Skeletal Muscle | Healthy Adults | ~100-200 nmol/g | [10] |
| α-Ketoisocaproate (KIC) | Skeletal Muscle | Healthy Adults | ~10-20 nmol/g | [10] |
| α-Hydroxyisocaproic Acid (HICA) | Skeletal Muscle | Not widely reported | Data not available |
Signaling Pathways Regulating HICA Synthesis
The synthesis of HICA is intrinsically linked to the broader regulation of BCAA catabolism. The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key signaling hub that responds to nutrient availability, particularly leucine, and plays a role in regulating the enzymes of this pathway.[11][12][13]
Leucine is a potent activator of mTORC1, which in turn promotes protein synthesis.[13] Interestingly, mTORC1 signaling has also been shown to be involved in the regulation of BCAA catabolism.[11] While the direct regulatory effect of mTORC1 on the conversion of KIC to HICA is not yet fully elucidated, its influence on the initial steps of leucine breakdown suggests a potential indirect role in modulating the substrate availability for HICA synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the HICA synthesis pathway.
Branched-Chain Amino Acid Aminotransferase (BCAT2) Activity Assay
This spectrophotometric assay measures the activity of BCAT2 by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.6), 10 mM α-ketoglutarate, 10 mM L-leucine, 0.2 mM NADH, 10 units/mL glutamate dehydrogenase, 5 mM EDTA.
-
Enzyme Source: Mitochondrial fraction isolated from tissue homogenate or purified recombinant BCAT2.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the assay buffer containing all components except the enzyme source.
-
Add a known amount of the enzyme source to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is directly proportional to the BCAT2 activity.
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
D-2-Hydroxyisocaproate Dehydrogenase Activity Assay
This assay measures the activity of D-2-hydroxyisocaproate dehydrogenase by monitoring the oxidation of NADH.
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM α-ketoisocaproate (KIC), 0.2 mM NADH.
-
Enzyme Source: Tissue homogenate or purified recombinant enzyme.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the assay buffer with KIC and NADH.
-
Add the enzyme source to start the reaction.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
The rate of decrease in absorbance corresponds to the rate of NADH consumption and thus the enzyme activity.
-
Calculate the specific activity using the molar extinction coefficient of NADH.
Quantification of HICA in Biological Samples by HPLC-MS/MS
This method allows for the sensitive and specific quantification of HICA in plasma or tissue extracts.
Materials:
-
Sample Preparation: Protein precipitation of plasma or tissue homogenate with a cold organic solvent (e.g., acetonitrile or methanol).
-
Internal Standard: A stable isotope-labeled HICA (e.g., HICA-d3).
-
HPLC System: A high-performance liquid chromatograph with a C18 reversed-phase column.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Spike the sample with the internal standard.
-
Precipitate proteins and centrifuge to collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate HICA from other components on the C18 column using a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Detect and quantify HICA and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Construct a calibration curve using known concentrations of HICA to determine the concentration in the sample.
Experimental Workflows
Workflow for Tracing Leucine to HICA in Cell Culture (e.g., C2C12 Myotubes)
This workflow outlines the steps to trace the conversion of labeled leucine to HICA in a relevant cell model.
Conclusion and Future Directions
The synthesis of HICA from leucine is a concise metabolic pathway with potential implications for muscle physiology. While the initial transamination step catalyzed by BCAT2 is well-established, further research is required to fully characterize the human enzyme responsible for the conversion of KIC to HICA and to quantify its activity in various tissues. A deeper understanding of the signaling pathways that directly regulate this conversion will be crucial for elucidating the physiological significance of HICA. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate this intriguing leucine metabolite and its potential as a therapeutic or ergogenic agent.
References
- 1. D2HGDH - Wikipedia [en.wikipedia.org]
- 2. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. KEGG ENZYME: 1.1.1.345 [genome.jp]
- 7. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTORC1 is involved in the regulation of branched-chain amino acid catabolism in mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of α-Hydroxyisocaproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a naturally occurring metabolite of the branched-chain amino acid, leucine. It is emerging as a molecule of interest in various physiological processes, particularly in the regulation of muscle protein metabolism. This technical guide provides an in-depth overview of the endogenous production of HICA, its metabolic pathway, and its influence on key cellular signaling cascades. This document summarizes quantitative data on HICA levels, details relevant experimental protocols for its study, and presents visual representations of its metabolic and signaling pathways to support further research and development in this area.
Introduction
α-Hydroxyisocaproic acid (HICA) is an end-product of leucine metabolism in human tissues, including muscle and connective tissue.[1][2][3] Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in stimulating muscle protein synthesis. HICA, as one of its metabolites, is being investigated for its potential anti-catabolic properties, which may have implications for muscle wasting conditions, athletic performance, and recovery.[2] This guide delves into the core aspects of endogenous HICA production and its molecular interactions.
Endogenous Production of α-Hydroxyisocaproic Acid
The primary pathway for the endogenous synthesis of HICA begins with the essential amino acid leucine. This metabolic conversion occurs predominantly in tissues such as muscle and connective tissue.[2][4]
Metabolic Pathway
The synthesis of HICA from leucine is a two-step process:
-
Transamination of Leucine: Leucine is first converted to its α-keto acid counterpart, α-ketoisocaproate (KIC). This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[4]
-
Reduction of α-Ketoisocaproate: KIC is subsequently reduced to HICA. This conversion is facilitated by the enzyme hydroxyisocaproate dehydrogenase (HicD) , which belongs to the superfamily of lactate dehydrogenases.[5]
The overall metabolic pathway can be visualized as follows:
Quantitative Data on HICA Levels
The concentration of endogenous HICA can vary depending on the biological matrix and physiological conditions. The following table summarizes available quantitative data.
| Biological Matrix | Species | Condition | HICA Concentration | Citation |
| Plasma | Human | Healthy adults | 0.25 ± 0.02 mmol/L | [1] |
| Urine | Human | Elevated in Maple Syrup Urine Disease (MSUD) and Pyruvate Dehydrogenase Deficiency | Qualitatively elevated | [6] |
| Bovine Whole Milk | Bovine | Normal | 32-37 µg/L | [7] |
| Yogurt | Bovine | Fermented | 3.0-15.2 mg/L | [7] |
Signaling Pathways Modulated by HICA
HICA has been shown to influence several key signaling pathways that regulate cellular growth, proliferation, and protein synthesis. The primary pathways affected are the mTOR and AMPK signaling cascades.
mTOR and AMPK Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and anabolism, while AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, promoting catabolism when energy levels are low. HICA appears to modulate these pathways, although the precise effects can be context-dependent. Some studies suggest HICA can influence the phosphorylation state of key downstream effectors.
The diagram below illustrates the potential points of interaction for HICA within the mTOR and AMPK signaling pathways.
Other Potential Signaling Interactions
Emerging evidence suggests that HICA may also interact with other signaling molecules, including STAT3 and NF-κB, which are involved in inflammation and cell survival. However, the direct mechanisms of these interactions are still under investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of endogenous HICA production and its effects on cellular signaling.
Quantification of HICA in Biological Samples by LC-MS/MS
This protocol describes a general approach for the analysis of HICA in human plasma and muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1.1. Sample Preparation: Human Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled HICA).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
5.1.2. Sample Preparation: Muscle Tissue
-
Tissue Homogenization: Weigh approximately 20-50 mg of frozen muscle tissue and homogenize it in 500 µL of ice-cold 80% methanol using a mechanical homogenizer.
-
Sonication: Further disrupt the cells by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Evaporation and Reconstitution: Follow steps 5-7 from the plasma preparation protocol.
5.1.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for HICA.
The following diagram outlines the general workflow for sample preparation and analysis.
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 5. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. STAT1 and STAT3 Exhibit a Crosstalk and Are Associated with Increased Inflammation in Hepatocellular Carcinoma [mdpi.com]
The Pharmacokinetics and Bioavailability of α-Hydroxyisocaproic Acid (HICA) Supplements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, is gaining attention as a dietary supplement purported to have anti-catabolic and muscle-building properties. Despite its commercial availability and use in the athletic community, a comprehensive public-domain repository of its pharmacokinetic and bioavailability data is notably scarce. This technical guide synthesizes the available scientific information regarding the absorption, distribution, metabolism, and excretion (ADME) of HICA, alongside its effects on key signaling pathways. While direct quantitative pharmacokinetic parameters from dedicated human or animal studies are not widely published, this document collates existing data and provides hypothetical, best-practice experimental protocols to guide future research in this area.
Introduction
α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is an endogenous metabolite of leucine, one of the three branched-chain amino acids (BCAAs).[1][2] It is formed in human tissues, such as muscle and connective tissue, through the transamination of leucine to α-ketoisocaproic acid (KIC), which is then further metabolized.[3] HICA is also found naturally in some fermented foods, including certain cheeses, wines, and soy sauce.[4]
Marketed as a nutritional supplement, HICA is suggested to be an anti-catabolic agent, potentially mitigating muscle protein breakdown and supporting the growth of lean body mass.[4][5] Studies in athletes have suggested that supplementation with 1.5 grams of HICA per day may lead to small increases in muscle mass and a reduction in delayed onset muscle soreness (DOMS).[4][6] In animal models, dietary HICA has been shown to improve muscle recovery after periods of immobilization-induced atrophy.[7] Despite these findings, the precise mechanisms and the pharmacokinetic profile that underpins these physiological effects are not well-documented in publicly accessible literature. A 2013 study noted that further research is needed to determine the metabolism and pharmacokinetics of HICA.[8]
This guide aims to provide a detailed overview of the current state of knowledge on HICA's pharmacokinetics and bioavailability, present relevant experimental methodologies, and outline the key signaling pathways it influences.
Pharmacokinetic Profile of HICA
A thorough review of the scientific literature reveals a significant gap in quantitative pharmacokinetic data for HICA following oral supplementation. While one study mentions unpublished data confirming HICA's absorption into the bloodstream in rats, specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) from dedicated pharmacokinetic studies in humans or animals have not been published.[9]
Absorption
The oral absorption of HICA in rats has been confirmed through unpublished data, suggesting it is bioavailable to some extent.[9] The typical dosage used in human studies is 1.5 grams per day, often divided into three 500 mg doses.[2][6] In rat studies, HICA has been administered as 5% of the diet.[7]
Distribution
One study reports that in healthy adults, the baseline physiological plasma concentration of HICA is 0.25 ± 0.02 mmol/L.[5] The same study notes that HICA is not bound to plasma proteins, which would theoretically allow for its free distribution to various tissues.[5]
Metabolism
HICA is a terminal metabolite of leucine metabolism.[2] The metabolic pathway involves the conversion of leucine to α-ketoisocaproic acid (KIC), which can then be converted to HICA.[3] Information regarding the further metabolism of HICA itself, including potential phase I or phase II conjugation, is not detailed in the available literature.
Excretion
HICA has been detected in human urine, indicating that renal excretion is at least one pathway of elimination.[5] However, quantitative data on the percentage of an orally administered dose of HICA that is excreted in the urine or feces is not available.
Quantitative Pharmacokinetic Data Summary
Due to the lack of published dedicated pharmacokinetic studies, a table of quantitative parameters cannot be provided at this time. The data presented below are based on physiological baseline levels and dosages used in efficacy studies.
| Parameter | Value | Species | Study Type | Reference |
| Baseline Plasma Concentration | 0.25 ± 0.02 mmol/L | Human | Physiological Measurement | [5] |
| Typical Human Dose | 1.5 g/day (divided) | Human | Clinical Trial (Efficacy) | [2][6] |
| Typical Rat Dose | 5% of diet | Rat | Preclinical (Efficacy) | [7] |
Bioavailability
The absolute and relative bioavailability of oral HICA supplements have not been quantitatively determined in published studies. The confirmation of its absorption in rats suggests that it is orally bioavailable, but the extent of this bioavailability is unknown.[9]
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of HICA are not available in the literature. However, based on standard methodologies for other small molecules, the following sections outline best-practice, albeit hypothetical, protocols for future research.
Quantification of HICA in Plasma: A Hypothetical LC-MS/MS Method
A validated method for the quantification of HICA in bovine milk and yogurt using liquid chromatography-mass spectrometry (LC-MS) has been published, providing a strong basis for developing a plasma-based assay.[10]
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of HICA in human or rat plasma.
Materials and Reagents:
-
HICA analytical standard
-
Stable isotope-labeled HICA (e.g., HICA-d7) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human or rat plasma (K2EDTA)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Chromatographic Conditions (Hypothetical):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
HICA: Precursor ion [M-H]⁻ > Product ion
-
HICA-IS: Precursor ion [M-H]⁻ > Product ion
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12]
In Vivo Pharmacokinetic Study Workflow in Rats
The following workflow describes a potential design for an animal pharmacokinetic study to determine the oral bioavailability of HICA.
Signaling Pathways Influenced by HICA
While pharmacokinetic data is limited, in vitro studies have begun to elucidate the molecular pathways through which HICA may exert its physiological effects. The primary pathways implicated are the mTOR and AMPK signaling cascades, which are central regulators of muscle protein synthesis and energy homeostasis.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and protein synthesis.[13][14] mTOR forms two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex is particularly sensitive to nutrients like amino acids and growth factors, and its activation is a key step in initiating muscle protein synthesis.
HICA's parent amino acid, leucine, is a potent activator of the mTORC1 pathway. However, research on HICA's direct effects has produced conflicting results. Some studies suggest HICA may not directly accelerate protein synthesis via the mTORC1 pathway in normal muscle cells.[9] Conversely, in a rat model of muscle recovery after atrophy, HICA treatment was associated with a sustained increase in the phosphorylation of S6K1 and 4E-BP1, which are key downstream targets of mTORC1, indicating pathway activation.[7]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a cellular energy sensor, activated during states of low energy (high AMP:ATP ratio).[15] When activated, AMPK stimulates catabolic processes (like fatty acid oxidation) to produce ATP and inhibits anabolic processes (like protein synthesis) to conserve energy.[16] AMPK activation can negatively regulate the mTORC1 pathway.
In vitro studies using mouse myotubes have shown that HICA supplementation can increase the phosphorylation (activation) of AMPK in a dose-dependent manner.[9] This finding suggests a potential mechanism where HICA might negatively regulate basal protein synthesis through AMPK activation, which could seem counterintuitive to its purported muscle-building effects. However, the same study suggests that this action might be part of a mechanism that helps attenuate muscle atrophy under catabolic conditions.[9]
Conclusion and Future Directions
α-Hydroxyisocaproic acid is a commercially available supplement with plausible biological mechanisms for influencing muscle metabolism. However, for the scientific and drug development communities, the lack of fundamental pharmacokinetic and bioavailability data represents a significant knowledge gap. The current body of evidence is insufficient to establish a clear dose-response relationship or to fully understand its absorption, distribution, metabolism, and excretion profile.
Future research should prioritize conducting well-designed, single-dose pharmacokinetic studies in both preclinical models and humans to determine HICA's core pharmacokinetic parameters and oral bioavailability. The development and validation of a robust bioanalytical method for HICA in plasma are prerequisite for such studies. A comprehensive understanding of HICA's ADME properties will be critical in substantiating its efficacy, establishing optimal dosing strategies, and ensuring its safety for consumers.
References
- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 4. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube [mdpi.com]
- 10. Investigation of the presence of β-hydroxy-β-methylbutyric acid and α-hydroxyisocaproic acid in bovine whole milk and fermented dairy products by a validated liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of α-Hydroxyisocaproic Acid (HICA) in Cellular Metabolism: A Technical Guide
Abstract
α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal metabolite of the branched-chain amino acid L-leucine.[1][2] While leucine itself is a well-established activator of muscle protein synthesis, HICA has emerged as a molecule of interest for its potential anti-catabolic and anabolic-supportive properties.[3][4] This technical guide provides an in-depth review of the current understanding of HICA's physiological role in cellular metabolism, with a particular focus on its effects on skeletal muscle. We synthesize findings from in vitro, animal, and human studies to elucidate its mechanisms of action, particularly its influence on key signaling pathways such as mTOR, AMPK, and MAPK. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and development in the fields of sports nutrition, clinical cachexia, and metabolic disorders.
Introduction: HICA as a Leucine Metabolite
L-leucine, an essential branched-chain amino acid (BCAA), plays a critical role beyond its function as a substrate for protein synthesis; it is a potent signaling molecule that modulates several metabolic processes.[5] The metabolic cascade of leucine in human tissues, such as muscle, leads to the formation of two primary metabolites: β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproate (KIC).[6] KIC is further metabolized to produce HICA.[6] While constituting a small fraction of total leucine metabolism, HICA is believed to possess distinct biological activities, particularly concerning the regulation of muscle protein balance.[3][6] It is regarded as an anti-catabolic substance, with research suggesting it may mitigate muscle protein breakdown and support the maintenance and recovery of muscle mass, especially under conditions of intense physical stress or disuse.[3][4][7]
Core Physiological Role in Skeletal Muscle Metabolism
The primary focus of HICA research has been its impact on skeletal muscle homeostasis, where it appears to exert a dual influence: attenuating protein degradation and supporting protein synthesis, particularly during recovery phases.
Anti-Catabolic Effects: Inhibition of Protein Degradation
HICA is often described as an anti-catabolic agent.[2][8] Its proposed mechanism involves the inhibition of muscle protein breakdown (proteolysis).[4][7] In cachexic conditions induced in vitro by TNFα/IFNγ co-exposure, HICA pretreatment significantly attenuated myotube atrophy.[9] This protective effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and interleukin-6 (IL-6) production, suggesting an anti-inflammatory component to its anti-catabolic action.[9] Furthermore, HICA suppressed the secretion of 3-methylhistidine, a marker of muscle protein breakdown, under these catabolic conditions.[9] Some research suggests HICA may inhibit the action of metalloproteinases, enzymes involved in the degradation of the extracellular matrix and other proteins.[10] Leucine metabolites, in general, are thought to decrease muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway (UPP).[1]
Effects on Muscle Protein Synthesis (MPS)
The role of HICA in directly stimulating MPS is complex and subject to debate. Some studies show that HICA supports an increase in lean body mass, implying a net positive effect on protein balance.[2][3] However, the direct molecular mechanism appears nuanced.
In a study on rats recovering from immobilization-induced atrophy, a diet containing HICA did not prevent the initial muscle loss but significantly accelerated the recovery of muscle mass compared to control and leucine-supplemented groups.[3] This accelerated recovery was linked to a sustained increase in protein synthesis and the phosphorylation of key mTORC1 downstream targets, S6K1 and 4E-BP1.[3]
Conversely, an in-vitro study using C2C12 myotubes found that HICA treatment decreased basal protein synthesis rates under both normal and cachexic conditions.[9] This study suggested that HICA might downregulate protein synthesis by inhibiting translational elongation, independent of mTORC1 signaling.[11] This discrepancy highlights the potential for different effects of HICA under basal versus recovery/stress conditions and the limitations of translating in-vitro findings to whole-organism physiology.
Molecular Mechanisms: HICA and Key Signaling Pathways
HICA's effects on cellular metabolism are mediated through its interaction with several key signaling cascades that regulate protein synthesis, energy status, and cellular stress responses.
The mTORC1 Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Animal studies suggest that HICA's beneficial effects on muscle recovery are associated with the activation of the mTORC1 pathway, evidenced by increased phosphorylation of its downstream effectors p70S6K and 4E-BP1.[3][12] However, in-vitro work on C2C12 myotubes did not find that HICA increased p70S6K phosphorylation, suggesting it does not directly accelerate protein synthesis via the mTORC1 pathway in normal, unstressed myotubes.[11] This suggests HICA's pro-synthesis role may be context-dependent, becoming more prominent during recovery from a catabolic state.[3]
AMPK and MAPK Pathways
Recent studies have revealed that HICA influences other critical metabolic signaling pathways. In C2C12 myotubes, HICA treatment led to:
-
Increased phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[11] AMPK is a key cellular energy sensor; its activation typically inhibits anabolic processes like protein synthesis to conserve energy. This finding aligns with the observation that HICA decreased basal protein synthesis in the same study.[9]
-
Decreased phosphorylation of ERK1/2 (a member of the MAPK family).[11]
-
Increased phosphorylation of p38 MAPK .[11][13] The p38 MAPK pathway can be activated by cellular stress and inflammation and has been linked to the induction of mitochondrial biogenesis.[13]
These findings suggest HICA negatively regulates basal protein synthesis through multiple pathways, including AMPK and p38 MAPK activation and ERK inhibition.[13]
Effects on Other Metabolic Processes
While research is concentrated on muscle, the signaling pathways affected by HICA suggest potential roles in other areas of cellular metabolism.
-
Mitochondrial Biogenesis: The activation of p38 MAPK by HICA is noteworthy, as this pathway, in conjunction with AMPK, can induce mitochondrial biogenesis, potentially leading to increased oxidative capacity.[13] This suggests a potential, though currently unexplored, role for HICA in enhancing mitochondrial function.
-
Glucose and Lipid Metabolism: AMPK is a master regulator of both glucose and lipid metabolism, promoting glucose uptake and fatty acid oxidation while inhibiting synthesis pathways. HICA's ability to activate AMPK could imply a role in modulating these processes, but direct experimental evidence is currently lacking.[5] Further investigation is warranted to explore HICA's effects on glucose transport, metabolic flux, and lipid profiles.[13]
Quantitative Data from Human and Animal Supplementation Studies
Several studies have investigated the effects of HICA supplementation in both athletic and clinical contexts. The quantitative outcomes are summarized below.
Table 1: Summary of Quantitative Outcomes from HICA Supplementation Studies
| Study & Population | Dosage & Duration | Key Quantitative Outcomes | Citation(s) |
|---|---|---|---|
| Mero et al. (2010) - Male soccer players | 1.5 g/day (3x 500 mg) for 4 weeks | HICA Group: +0.4 kg lean mass in lower body. Placebo Group: -0.15 kg lean mass in lower body. Significantly lower Delayed Onset Muscle Soreness (DOMS) in HICA group. | [2][6][8] |
| Lang et al. (2013) - Rats with immobilization-induced atrophy | 5% α-HICA in diet for 7 days immobilization + 14 days recovery | Recovery Day 14: Muscle mass returned to control values only in the HICA-fed rats. Associated with a sustained increase in protein synthesis and phosphorylation of S6K1 and 4E-BP1. | [3] |
| Teixeira et al. - Young men in resistance training | Not specified in search results | No significant benefits on fat-free mass, muscle thickness, or performance compared to placebo. | [11] |
| Case Study (2018) - Type 1 Diabetic patient with muscle atrophy | α-HICA for 120 days | Body Weight: +2.0 kg. Total Fat-Free Mass (FFM): +1.2 kg. Handgrip strength increased by 58.84 N. |[1][14] |
Experimental Protocols: Methodological Overview
To facilitate replication and further investigation, this section details the methodologies from a key human trial.
Protocol: Mero et al. (2010) - HICA Supplementation in Athletes
-
Study Design: A 4-week, double-blind, placebo-controlled study.[2][8]
-
Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years).[2][8]
-
Intervention:
-
Training Protocol: Participants engaged in an intensive training period consisting of 3-4 soccer practices, 1-2 strength training sessions, and one soccer game per week.[8]
-
Data Collection:
-
Body Composition: Assessed before and after the 4-week period using dual-energy X-ray absorptiometry (DXA).[8]
-
Delayed Onset Muscle Soreness (DOMS): Subjects kept diaries to record symptoms.[8]
-
Dietary Intake: Subjects maintained nutrition diaries; average protein consumption was approximately 1.6-1.7 g/kg/day.[6][8]
-
-
Key Endpoints: Changes in whole-body and regional lean mass, fat mass, and reported DOMS symptoms.[8]
Conclusion and Future Directions
α-Hydroxyisocaproic acid is a leucine metabolite with a distinct physiological profile. The preponderance of evidence suggests its primary role is anti-catabolic, attenuating muscle protein breakdown and reducing soreness during periods of intense stress.[2] Its ability to support net gains in lean mass appears most pronounced during recovery from catabolic states, such as immobilization or high-volume training, where it may work by maintaining protein synthesis rates.[3]
The molecular mechanisms are complex and context-dependent. While HICA influences the mTORC1 pathway, its activation of AMPK and p38 MAPK in vitro suggests a more intricate role as a metabolic modulator rather than a simple anabolic trigger.[11]
For drug development professionals and researchers, several areas warrant further investigation:
-
Clinical Efficacy in Cachexia: Rigorous clinical trials are needed to determine if HICA can mitigate muscle wasting in diseases such as cancer, sarcopenia, and diabetes.
-
Mitochondrial Effects: The link between HICA, p38 MAPK, and AMPK activation points to a potential role in mitochondrial biogenesis.[13] Studies measuring mitochondrial content, enzyme activity, and respiratory capacity are needed.
-
Glucose and Lipid Metabolism: Direct investigation into HICA's effects on insulin sensitivity, glucose uptake, and lipid profiles is required to understand its broader metabolic implications.
-
Dose-Response and Pharmacokinetics: Establishing optimal dosing strategies and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of HICA is crucial for its development as a therapeutic or nutritional agent.
References
- 1. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. us.myprotein.com [us.myprotein.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gigasnutrition.com [gigasnutrition.com]
- 11. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HICA as a Post Workout - Supplements in Review [supplementsinreview.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy - A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Alpha-Hydroxyisocaproic Acid (HICA): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal metabolite of the branched-chain amino acid, leucine.[1][2][3] It is produced endogenously in human tissues, including muscle and connective tissue, and is also found in various fermented foods like cheese, wine, and soy sauce as a product of microbial metabolism.[1] HICA has garnered interest in the scientific community for its potential role in muscle metabolism, with ongoing research debating its effects as an anti-catabolic or anabolic agent.[1][4][5] While some human studies have suggested HICA supplementation may increase lean body mass, others have found no significant benefit, highlighting the need for a deeper understanding of its molecular mechanisms.[5]
This technical guide provides a comprehensive overview of the key in vitro studies investigating the effects of HICA, with a primary focus on its impact on muscle cell protein metabolism, cell signaling, and its anti-inflammatory and anti-atrophic properties in a cachexia model. We will present quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to offer a thorough resource for the scientific community.
Effects on Protein Metabolism and Cell Signaling in Myotubes
Contrary to the hypothesis that a leucine metabolite would stimulate protein synthesis, in vitro studies on murine C2C12 myotubes reveal a more complex role for HICA.
Impact on Protein Synthesis
Direct measurement of basal protein synthesis rates using deuterium labeling methods has shown that HICA treatment significantly lowers the fractional synthesis rate (FSR) in both C2C12 myoblasts and differentiated myotubes under normal conditions.[1][4] This suggests that HICA does not act as a direct anabolic stimulus but may instead play a regulatory role in protein turnover.
Table 1: Effect of HICA on Fractional Synthesis Rate (FSR) in C2C12 Cells
| Cell Type | Treatment | Fractional Synthesis Rate (%/h) | Statistical Significance |
|---|---|---|---|
| Myotubes | Vehicle | ~1.8 | - |
| Myotubes | HICA (15 mM) | ~1.5 | p < 0.05 |
| Myoblasts | Vehicle | ~2.3 | - |
| Myoblasts | HICA (15 mM) | ~1.9 | p < 0.001 |
Data summarized from Ide et al., 2021.[1]
Modulation of Key Signaling Pathways
HICA's influence on protein metabolism is linked to its ability to modulate several key intracellular signaling pathways that regulate cell growth, stress response, and energy status. Studies in C2C12 myotubes after 30 minutes of HICA treatment revealed the following effects:[1]
-
mTORC1 Pathway: HICA treatment did not significantly affect the phosphorylation of p70S6K or 4E-BP1, the major downstream targets of mTORC1, indicating it does not directly activate this primary anabolic pathway.[1]
-
AMPK Pathway: HICA significantly increased the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[1] AMPK activation is typically associated with cellular energy conservation, which includes the inhibition of energy-intensive processes like protein synthesis.
-
MAPK Pathways: HICA treatment led to a significant decrease in the phosphorylation of ERK1/2, a pathway often linked to cell growth, while significantly increasing the phosphorylation of p38MAPK, a pathway typically activated by cellular stress.[1]
Table 2: Summary of HICA's Effect on Key Signaling Proteins in C2C12 Myotubes
| Signaling Protein | Pathway | Effect of HICA (15 mM) |
|---|---|---|
| p-p70S6K | mTORC1 | No significant change |
| p-4E-BP1 | mTORC1 | No significant change |
| p-AMPK | AMPK | Significant Increase |
| p-ACC | AMPK | Significant Increase |
| p-ERK1/2 | MAPK | Significant Decrease |
| p-p38MAPK | MAPK | Significant Increase |
Data summarized from Ide et al., 2021.[1]
Anti-Catabolic and Anti-Inflammatory Effects in a Cachexia Model
While HICA decreases basal protein synthesis, it demonstrates significant protective effects under catabolic conditions. Using an in vitro model of cachexia induced by co-exposure to tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), HICA pretreatment was shown to attenuate myotube atrophy.[1][4][5]
Attenuation of Myotube Atrophy
In C2C12 myotubes treated with TNFα/IFNγ, HICA significantly mitigated the reduction in myotube diameter.[1][2] Furthermore, HICA suppressed the cytokine-induced secretion of 3-methylhistidine, a marker of muscle protein degradation.[1][4] This demonstrates a potent anti-catabolic effect under inflammatory stress.
Table 3: HICA's Anti-Atrophic Effects in a Cachexia Model (TNFα/IFNγ)
| Parameter | Condition | Vehicle Treatment | HICA Pretreatment |
|---|---|---|---|
| Myotube Diameter | Normal | No Atrophy | No Atrophy |
| Myotube Diameter | Cachexic | Significant Decrease | Attenuated Decrease (p < 0.01) |
| Fusion Index | Cachexic | ~46% | ~49% (p < 0.05) |
| 3-Methylhistidine | Cachexic | Increased | Suppressed Increase |
Data summarized from Ide et al., 2021.[1]
Suppression of Inflammatory Mediators
The protective effect of HICA appears to be mediated by its ability to suppress key inflammatory proteins. In the cachexia model, HICA pretreatment significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and the production of interleukin-6 (IL-6) and nitric oxide (measured as NOx).[1][2][4]
Table 4: HICA's Effect on Inflammatory Markers in a Cachexia Model (TNFα/IFNγ)
| Inflammatory Marker | Condition | Effect of HICA Pretreatment |
|---|---|---|
| iNOS Expression | Cachexic | Significantly Inhibited |
| NOx Secretion | Cachexic | Significantly Decreased (p < 0.05) |
| IL-6 Production | Cachexic | Significantly Decreased |
Data summarized from Ide et al., 2021.[1]
Proposed Mechanism of Anti-Atrophic Action
The prevailing hypothesis from these in vitro findings is that HICA's anti-atrophic action is not due to a direct anabolic stimulus but is rather a consequence of its effect on basal protein synthesis.[1][5] By lowering the overall rate of protein synthesis, HICA may limit the cell's capacity to produce large quantities of inflammatory proteins like iNOS and IL-6 in response to cytokine stimulation.[1] This reduction in the inflammatory burden subsequently protects the myotube from atrophy.
Key Experimental Protocols
The following methodologies are summarized from the key in vitro studies on HICA's effects in C2C12 cells.[1]
Cell Culture and Differentiation
-
Cell Line: Murine C2C12 myoblasts.
-
Growth Medium (GM): Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation: Upon reaching confluence, the GM is replaced with a Differentiation Medium (DM) consisting of DMEM with 2% horse serum. Cells are cultured for 4-5 days to allow for differentiation into myotubes.
In Vitro Cachexia Model
-
Differentiated C2C12 myotubes are pretreated with 15 mM HICA or a vehicle control for 24 hours.
-
Following pretreatment, the medium is replaced with fresh DM containing HICA or vehicle.
-
Cachexia is induced by adding a combination of TNFα (e.g., 20 ng/mL) and IFNγ (e.g., 100 U/mL) to the culture medium.
-
Cells are incubated for an additional 24-48 hours before analysis.
Western Blot Analysis of Signaling Proteins
-
Myotubes are serum-starved for 3-4 hours.
-
Cells are treated with HICA (e.g., 1.67, 5, or 15 mM) for 30 minutes.
-
Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ERK1/2) overnight at 4°C.
-
Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using chemiluminescence.
Measurement of Fractional Protein Synthesis Rate (FSR)
-
Cells (myoblasts or myotubes) are incubated in a medium containing 4% deuterium oxide (D2O).
-
After incubation (e.g., 6 hours), cells are harvested and protein is precipitated.
-
The protein pellet is hydrolyzed into amino acids.
-
The isotopic enrichment of deuterium in alanine is measured using gas chromatography-mass spectrometry (GC-MS).
-
FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine.
Immunocytochemistry for Myotube Analysis
-
Myotubes are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with Triton X-100.
-
Non-specific binding is blocked with bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody against myosin heavy chain (e.g., MF20).
-
Cells are incubated with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342).
-
Images are captured via fluorescence microscopy. Myotube diameter is measured using image analysis software. The fusion index is calculated as the percentage of total nuclei located within myotubes.
Quantification of Inflammatory Markers (NOx and IL-6)
-
Nitric Oxide (NOx): The concentration of nitrite and nitrate (NOx) in the culture medium is measured using the Griess assay.
-
Interleukin-6 (IL-6): The concentration of IL-6 secreted into the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Other Reported In Vitro Effects
Beyond its effects on muscle cells, HICA has been investigated for other properties. Notably, in vitro research suggests HICA can act as an inhibitor of various matrix metalloproteinase (MMP) enzymes.[6][7][8] These enzymes are responsible for the degradation of extracellular matrix components, such as collagen. This inhibitory action may contribute to HICA's purported benefits in maintaining connective tissue integrity and could represent a distinct mechanism of action relevant to conditions like osteoarthritis.[7]
Conclusion and Future Directions
The available in vitro evidence paints a nuanced picture of alpha-hydroxyisocaproic acid. It does not appear to be a direct anabolic agent that stimulates muscle protein synthesis via the mTORC1 pathway. Instead, its primary effects in cultured muscle cells are characterized by a reduction in basal protein synthesis, mediated by the modulation of the AMPK and MAPK signaling pathways.[1]
Crucially, this reduction in protein synthesis may be the mechanism behind its potent anti-catabolic and anti-inflammatory effects observed in a cachexia model.[1][4] By suppressing the production of iNOS and IL-6, HICA effectively attenuates myotube atrophy induced by inflammatory cytokines.[1]
For drug development professionals and researchers, these findings position HICA as a potential therapeutic agent for conditions characterized by muscle wasting and inflammation, rather than as a conventional muscle-building supplement.
Future research should focus on:
-
Investigating the effects of HICA at more physiologically relevant concentrations.[1]
-
Exploring the impact of HICA on mitochondrial biogenesis, metabolic flux, and glucose transport in muscle cells.[1]
-
Elucidating its effects on other cell types involved in muscle regeneration and inflammation, such as satellite cells and macrophages.
-
Further characterizing its mechanism of MMP inhibition and its potential applications in connective tissue disorders.
References
- 1. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1upnutrition.com [1upnutrition.com]
- 4. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying α-Hydroxyisocaproic Acid (HICA) Supplementation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered interest for its potential role in modulating skeletal muscle mass.[1] Preclinical research suggests that HICA may exert anti-catabolic effects, particularly in conditions of muscle disuse, by influencing key signaling pathways that govern protein synthesis and degradation.[2] This technical guide provides an in-depth overview of the use of animal models to study the efficacy and mechanisms of HICA supplementation, with a focus on the immobilization-induced muscle atrophy model. It details experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.
Introduction to HICA and its Proposed Mechanism of Action
α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is an end-product of leucine metabolism in human tissues.[1] Unlike leucine, which is a potent direct stimulator of muscle protein synthesis, HICA is primarily considered an anti-catabolic agent.[1][2] Its proposed benefits center on attenuating muscle protein breakdown and supporting recovery, particularly following periods of intense exercise or disuse.[2][3]
The primary mechanisms through which HICA is thought to exert its effects involve two critical and opposing pathways in skeletal muscle:
-
Stimulation of the mTORC1 Pathway: While the direct anabolic effect of HICA is debated, some evidence suggests it may support the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, which is the central regulator of protein synthesis.[2] Activation of mTORC1 leads to the phosphorylation of key downstream targets, including p70S6 Kinase 1 (S6K1) and eIF4E Binding Protein 1 (4E-BP1), which unleashes the translational machinery to build new proteins.[2]
-
Inhibition of the Ubiquitin-Proteasome Pathway (UPP): HICA is hypothesized to mitigate muscle breakdown by suppressing the UPP. This pathway is responsible for the degradation of the majority of proteins in skeletal muscle. Its activity is marked by the upregulation of specific ubiquitin ligases, known as "atrogenes," primarily Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). These enzymes tag proteins for degradation by the proteasome.
Signaling Pathways Modulated by HICA
The dual-action hypothesis of HICA's function—promoting synthesis and inhibiting degradation—is central to its study. The following diagrams illustrate the key molecular pathways involved.
Animal Model: Immobilization-Induced Muscle Atrophy
A robust and clinically relevant model for studying muscle wasting and the efficacy of anti-catabolic agents is the unilateral hindlimb immobilization model. This model mimics the disuse atrophy seen in patients following limb casting due to injury.[3]
General Experimental Workflow
The workflow for a typical study investigating HICA in a rodent model of disuse atrophy involves several key stages, from acclimatization to tissue analysis.
Detailed Experimental Protocols
The following protocols are based on the methodology described by Lang et al. (2013) in their study on chronic HICA treatment in rats.[2][3]
-
Animal Model:
-
Dietary Supplementation Protocol:
-
Control Diet: A standard control diet such as AIN-93M.[3]
-
HICA Diet: An isonitrogenous and isocaloric diet containing 5% (wt/wt) α-HICA. The HICA is incorporated into the custom diet formulation by a commercial provider.[3]
-
Administration: Animals are provided the specialized diets for a 6-day acclimatization period before immobilization. To control for variations in food intake, animals are often pair-fed to the group with the lowest consumption (typically the HICA group).[3]
-
-
Hindlimb Immobilization Protocol:
-
Anesthesia: Rats are anesthetized using isoflurane.
-
Casting: One hindlimb is immobilized using a fiberglass cast, with the foot positioned in plantar flexion to induce maximal atrophy of the gastrocnemius muscle. The contralateral limb serves as the internal, non-immobilized control.[2][3]
-
Duration: Immobilization is typically maintained for 7 days.[2][3]
-
-
Measurement of In Vivo Muscle Protein Synthesis:
-
Method: The flooding dose technique is a well-established method.[3]
-
Procedure:
-
Animals are fasted for 3-6 hours.
-
A catheter is placed in the carotid artery for blood sampling.
-
A flooding dose of L-[³H]phenylalanine is injected intravenously.
-
Blood samples are collected at timed intervals to determine the specific radioactivity of plasma phenylalanine.
-
After a set period (e.g., 10 minutes), the animal is euthanized, and the gastrocnemius muscles (both casted and control) are rapidly excised, frozen in liquid nitrogen, and stored at -80°C.
-
The incorporation of radiolabeled phenylalanine into muscle protein is measured to calculate the fractional rate of protein synthesis (Ks), expressed as percent per day.
-
-
-
Western Blot Analysis for Signaling Proteins:
-
Muscle tissue is homogenized in lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., S6K1, 4E-BP1).
-
Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence and quantified via densitometry. The ratio of phosphorylated to total protein indicates the activation state of the pathway.
-
Quantitative Data from Animal Studies
The following tables summarize the quantitative findings from the pivotal study by Lang et al. (2013), which investigated the effect of a 5% HICA diet on rats undergoing 7 days of immobilization followed by up to 14 days of recovery.[2][3]
Table 1: Effect of HICA on Gastrocnemius Muscle Mass
| Time Point | Experimental Group | Muscle Mass (% of Contralateral Control Limb) |
|---|---|---|
| 7 Days Immobilization | Control Diet | 79% |
| 5% HICA Diet | 81% | |
| 14 Days Recovery | Control Diet | 90% |
| 5% HICA Diet | 100% (Full Recovery) |
Data derived from Lang et al. (2013). HICA did not prevent atrophy but significantly accelerated the recovery of muscle mass.[2][3]
Table 2: Effect of HICA on Muscle Protein Synthesis (Ks)
| Time Point | Experimental Group | Protein Synthesis Rate (% Change vs. Non-Immobilized Limb) |
|---|---|---|
| 7 Days Immobilization | Control Diet | -25% |
| 5% HICA Diet | No significant decrease | |
| 14 Days Recovery | Control Diet | +15% |
| 5% HICA Diet | +40% |
Data derived from Lang et al. (2013). HICA prevented the immobilization-induced drop in protein synthesis and sustained a higher rate during recovery.[2][3]
Table 3: Effect of HICA on mTORC1 Signaling (Phosphorylation)
| Time Point | Protein | Experimental Group | Phosphorylation Status (vs. Control Diet) |
|---|---|---|---|
| 14 Days Recovery | p-S6K1 | 5% HICA Diet | Sustained Increase |
| 14 Days Recovery | p-4E-BP1 | 5% HICA Diet | Sustained Increase |
Data derived from Lang et al. (2013). The recovery of muscle mass in the HICA group was associated with sustained activation of key mTORC1 downstream targets.[2][3]
Discussion and Conclusion
The evidence from rodent models, primarily the immobilization-induced atrophy model, suggests that HICA's primary benefit is not in preventing muscle loss during disuse but in accelerating muscle mass and function recovery after reloading.[2][3] The mechanism appears to be driven by maintaining a higher rate of muscle protein synthesis, which is associated with the sustained activation of the mTORC1 signaling pathway.[2][3] While HICA did not significantly alter the expression of atrogenes (MuRF1, Atrogin-1) in the Lang et al. study, other in vitro work suggests it may have anti-catabolic properties under inflammatory conditions by suppressing pathways involving iNOS and IL-6.[4]
For researchers and drug development professionals, the Wistar rat hindlimb immobilization model provides a robust and reproducible platform for evaluating HICA and other potential anti-catabolic or pro-recovery agents. The detailed protocols and expected quantitative outcomes presented in this guide offer a foundational framework for designing future preclinical studies to further elucidate the mechanisms and therapeutic potential of HICA supplementation. Future animal studies could explore HICA's efficacy in other models of muscle wasting, such as those related to aging (sarcopenia) or cachexia.
References
- 1. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Alpha-Hydroxyisocaproic Acid: A Technical Guide
ABSTRACT
Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered significant interest within the scientific community for its potential physiological effects, including anti-catabolic properties. This technical guide provides a comprehensive overview of the natural sources of HICA, intended for researchers, scientists, and drug development professionals. The document details the presence of HICA in various fermented foods and animal products, presenting available quantitative data in structured tables. Furthermore, it outlines detailed experimental protocols for the extraction and quantification of HICA from diverse biological matrices and illustrates the key biosynthetic pathway involved in its formation.
INTRODUCTION
Alpha-hydroxyisocaproic acid (α-HICA), also known as leucic acid, is a naturally occurring hydroxy derivative of the essential amino acid leucine. It is an end-product of leucine metabolism in human tissues, such as muscle and connective tissue. Beyond its endogenous production, HICA is also synthesized by various microorganisms, particularly lactic acid bacteria (LAB), during fermentation processes. This microbial activity leads to the presence of HICA in a range of fermented food products. Additionally, given that leucine is a fundamental component of proteins, animal-derived foods rich in protein are also considered potential sources of HICA. This guide aims to consolidate the current scientific knowledge on the natural occurrence of HICA, providing quantitative data where available and detailing the methodologies for its analysis.
NATURAL SOURCES OF ALPHA-HYDROXYISOCAPROIC ACID
HICA is found in two primary categories of natural sources: fermented foods and animal products.
Fermented Foods
The metabolic activity of microorganisms, particularly lactic acid bacteria, during fermentation can lead to the production of HICA from leucine present in the raw materials.
-
Dairy Products: Fermented dairy products, such as yogurt and certain cheeses, are known to contain HICA. The concentration of HICA in these products can be influenced by the specific strains of lactic acid bacteria used in the fermentation process and the fermentation conditions.
-
Kimchi: This traditional Korean fermented vegetable dish is a notable source of HICA. The production of HICA in kimchi is dependent on the composition of the lactic acid bacterial community present during fermentation.
-
Other Fermented Products: Scientific literature also suggests the presence of HICA in other fermented foods, including wine and soy sauce, although specific quantitative data is less readily available.
Animal Products
As a metabolite of leucine, HICA is naturally present in animal tissues.
-
Meat and Fish: Animal muscle and connective tissues are sites of leucine metabolism and, therefore, contain endogenous levels of HICA. The concentration in these sources is expected to be low.
-
Milk: Bovine whole milk has been shown to contain small amounts of HICA.
QUANTITATIVE DATA ON HICA IN NATURAL SOURCES
The following tables summarize the available quantitative data for HICA in various natural sources. It is important to note that concentrations can vary significantly based on factors such as the specific microbial strains, fermentation conditions, and analytical methods used.
Table 1: Concentration of Alpha-Hydroxyisocaproic Acid in Fermented Dairy Products
| Product | Concentration Range | Reference |
| Bovine Whole Milk | 32 - 37 µg/L | |
| Yogurt | 3.0 - 15.2 mg/L |
Table 2: Concentration of Alpha-Hydroxyisocaproic Acid in Kimchi
| Kimchi Type | HICA Concentration | Reference |
| Commercial Kimchi (various) | 0.1 - 7.1 µg/mL | |
| Kimchi inoculated with L. plantarum and L. mesenteroides | 2.2 - 3.5 µg/mL | |
| Korean Commercial Kimchi | Highest among Korean, Chinese, and US samples |
EXPERIMENTAL PROTOCOLS
The accurate quantification of HICA in complex food matrices requires robust analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed.
Extraction and Analysis of HICA from Dairy Products (Milk and Yogurt)
This protocol is adapted from a validated liquid chromatography-mass spectrometry (LC-MS) method.
4.1.1. Sample Preparation
-
Milk: No significant preparation is required. Samples can be directly subjected to protein precipitation.
-
Yogurt: Homogenize the yogurt sample. Weigh a representative portion for extraction.
-
Protein Precipitation: To 1 mL of milk or homogenized yogurt, add a suitable protein precipitating agent (e.g., acetonitrile or trichloroacetic acid). Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing HICA.
-
Derivatization (if necessary for GC-MS): For GC-MS analysis, the carboxylic acid and hydroxyl groups of HICA need to be derivatized to increase volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
4.1.2. Instrumental Analysis (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for HICA.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for HICA and an internal standard for accurate quantification.
Extraction and Analysis of HICA from Kimchi
This protocol is based on methodologies described for the analysis of metabolites in kimchi.
4.2.1. Sample Preparation
-
Homogenization: Homogenize a representative sample of kimchi.
-
Extraction: Extract the homogenized sample with a suitable solvent, such as a mixture of methanol and water.
-
Centrifugation and Filtration: Centrifuge the extract to remove solid debris and then filter the supernatant through a 0.22 µm filter.
4.2.2. Instrumental Analysis (UPLC-ESI-TOF-MS/MS)
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system for high-resolution separation.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer for accurate mass measurement and identification, often coupled with a quadrupole for MS/MS fragmentation.
-
Data Analysis: Utilize a metabolomics data processing software to identify and quantify HICA based on its accurate mass and fragmentation pattern.
BIOSYNTHETIC PATHWAY OF ALPHA-HYDROXYISOCAPROIC ACID
HICA is a product of the catabolism of the branched-chain amino acid leucine. The pathway involves two key enzymatic steps.
5.1. Leucine Catabolism to HICA
-
Transamination: Leucine is first converted to α-ketoisocaproic acid (KICA) by the action of a branched-chain aminotransferase (BCAT).
-
Reduction: KICA is then reduced to HICA by a hydroxyisocaproate dehydrogenase (HicD).
The following diagram illustrates this biosynthetic pathway.
CONCLUSION
Alpha-hydroxyisocaproic acid is a naturally occurring metabolite found in a variety of food sources, particularly those that undergo fermentation by lactic acid bacteria, such as yogurt and kimchi. It is also present endogenously in animal tissues. While quantitative data is still limited for many potential sources, validated analytical methods, primarily based on mass spectrometry, are available for its accurate determination. The information presented in this guide provides a foundation for researchers and professionals in drug development to further explore the natural occurrence of HICA and its potential applications. Further research is warranted to quantify HICA levels in a broader range of foods and to understand the factors that influence its concentration.
REFERENCES
(Reference to a general review on HICA) (Reference to a study on HICA in fermented foods) Park, S. H., et al. (2017). Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening. Scientific Reports, 7(1), 1-11. Ehling, S., & Reddy, T. M. (2014). Investigation of the presence of β-hydroxy-β-methylbutyric acid and α-hydroxyisocaproic acid in bovine whole milk and fermented dairy products by a validated liquid chromatography-mass spectrometry method. Journal of Agricultural and Food Chemistry, 62(7), 1506-1511. (Reference to a study on HICA production by LAB) (Reference to another kimchi study with quantitative data) (Reference to a study mentioning HICA in cheese) Mero, A. A., et al. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition, 7(1), 1-11. (Reference to a study on microbial metabolism of leucine) (Reference to a study on HICA in wine or soy sauce) Yun, Y. R., et al. (2021). Comparison of Quality Characteristics of Commercial Kimchi Manufactured in Korea, China, and the United States. Foods, 10(10), 2463. (Reference to a study on HICA as a leucine metabolite in humans) (Reference to an analytical method for HICA) (Reference to another analytical method) (Reference to the role of HicD in HICA production) Lang, C., & Hofmann, T. (2021). α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotubes. International Journal of Molecular Sciences, 22(14), 7578.
Methodological & Application
Application Notes and Protocols for HICA Quantification in Blood Plasma
Measuring α-Hydroxyisocaproic Acid (HICA) Levels in Human Blood Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered interest for its potential roles in muscle metabolism and other physiological processes. Accurate quantification of HICA in biological matrices such as blood plasma is crucial for pharmacokinetic studies, metabolomic research, and clinical investigations. This document provides a detailed protocol for the determination of HICA levels in human plasma using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The methodology is adapted from established principles for the analysis of similar small, polar molecules in biological fluids.
Metabolic Pathway of HICA
HICA is an end product of leucine metabolism in human tissues. The pathway involves the transamination of leucine to α-ketoisocaproate (KIC), which can then be further metabolized. One of the metabolic fates of KIC is its reduction to HICA.
Experimental Protocol: UPLC-MS/MS Quantification of HICA in Human Plasma
This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the accurate measurement of HICA in human plasma.
Materials and Reagents
-
HICA analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., HICA-d3 (or a structurally similar labeled compound if HICA-d3 is unavailable)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH₄OH), LC-MS grade
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like HICA from plasma.[1][2]
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Spike with 10 µL of the internal standard working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% aqueous ammonium hydroxide 0.1% and 15% acetonitrile).[2]
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The following conditions are adapted from a method for a similar polar compound, hydroxycitric acid, and should be optimized for HICA.[1][2]
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic: 15% B for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | HICA: To be determined by infusion of standard IS: To be determined by infusion of standard |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: MRM (Multiple Reaction Monitoring) transitions (precursor ion -> product ion) and collision energies must be optimized by infusing a standard solution of HICA and the internal standard into the mass spectrometer.
Method Validation
A thorough method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below, with example acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be prepared with at least 6-8 non-zero standards. The response should be linear over the intended concentration range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the nominal concentration. Assessed at multiple QC levels (Low, Mid, High). | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision at multiple QC levels. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and Precision ≤ 20% |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Consistent response in different lots of plasma. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible. |
| Stability | Stability of HICA in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Within ±15% of the initial concentration. |
Quantitative Data Summary
The following table presents hypothetical yet typical validation data for a UPLC-MS/MS assay for HICA, based on similar published methods.[1][2]
| Validation Parameter | LLOQ | Low QC | Mid QC | High QC |
| Nominal Conc. (ng/mL) | 10 | 30 | 300 | 800 |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.8 | 5.1 |
| Intra-day Accuracy (%) | 105.3 | 98.7 | 101.2 | 97.5 |
| Inter-day Precision (%CV) | 9.8 | 7.5 | 6.1 | 6.8 |
| Inter-day Accuracy (%) | 102.1 | 99.5 | 103.4 | 98.9 |
| Linearity Range (ng/mL) | \multicolumn{4}{c | }{10 - 1000} | ||
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{> 0.995} |
Experimental Workflow Diagram
The overall experimental workflow for the quantification of HICA in plasma is depicted below.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of HICA in human blood plasma. Adherence to the detailed protocol and thorough method validation are essential for obtaining high-quality data suitable for research and clinical applications. This application note serves as a comprehensive guide for laboratories aiming to establish HICA analysis capabilities.
References
Application Notes and Protocols: Quantification of α-Hydroxyisocaproic Acid by LC-MS/MS
Introduction
α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, is of significant interest in clinical research and drug development due to its potential roles in muscle protein synthesis and other physiological processes. Accurate and precise quantification of HICA in biological matrices is crucial for pharmacokinetic, metabolomic, and biomarker studies. This document provides a detailed protocol for the quantification of HICA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]
Quantitative Data Summary
The performance of the described LC-MS/MS method is summarized in the table below. The data is compiled from validated methods for HICA quantification in biological matrices.
| Parameter | Matrix | Value | Reference |
| Limit of Quantitation (LOQ) | Bovine Whole Milk | 5 µg/L | [2] |
| Limit of Quantitation (LOQ) | Human Breast Milk | 10 µg/L | [3] |
| Mean Accuracy | Bovine Whole Milk | 85-115% | [2] |
| Total Precision (%RSD) | Bovine Whole Milk | <10% | [2] |
| Intermediate Precision (%RSD) | Human Breast Milk | <10% | [3] |
Experimental Protocol
This protocol outlines the procedure for the quantification of α-hydroxyisocaproic acid in biological samples such as plasma, serum, or milk. A stable isotope-labeled internal standard (e.g., HICA-d5) is recommended for accurate quantification.
1. Materials and Reagents
-
α-Hydroxyisocaproic acid (HICA) reference standard
-
α-Hydroxyisocaproic acid stable isotope-labeled internal standard (IS)
-
LC-MS grade acetonitrile, methanol, water, and formic acid[4][5]
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Sample collection tubes
-
Microcentrifuge tubes
-
HPLC or UPLC system coupled to a tandem mass spectrometer
2. Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of HICA and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the HICA primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard primary stock to a final concentration suitable for spiking into all samples, standards, and QCs.
-
Calibration Curve and QC Samples: Spike the appropriate working standard solutions into a blank matrix (a sample of the same biological matrix as the study samples, but without the analyte) to create a calibration curve over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[6][7]
-
Thaw samples (plasma, serum, milk, etc.) on ice.
-
Pipette 100 µL of each sample, calibration standard, and QC into a microcentrifuge tube.
-
Add the internal standard working solution to each tube (except for blank matrix samples).
-
Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid) to each tube.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
a. Liquid Chromatography
-
Column: A C18 or similar reversed-phase column is suitable for separation. A Hydrophilic Interaction Chromatography (HILIC) column can also be used, which may provide better retention for this polar analyte.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
Gradient: A gradient elution should be optimized to ensure separation of HICA from potential interferences.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
b. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions for HICA and its internal standard should be optimized by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| HICA | 131.1 | 85.1 |
| HICA-IS | (e.g., 136.1) | (e.g., 90.1) |
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize signal intensity.
5. Data Analysis
-
Integrate the chromatographic peaks for HICA and the internal standard.
-
Calculate the peak area ratio of HICA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of HICA in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
Caption: LC-MS/MS workflow for HICA quantification.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Investigation of the presence of β-hydroxy-β-methylbutyric acid and α-hydroxyisocaproic acid in bovine whole milk and fermented dairy products by a validated liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. protocols.io [protocols.io]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering HICA in Rodent Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered interest for its potential role in muscle metabolism. It is believed to exert anti-catabolic effects and may support muscle growth and recovery.[1][2] Rodent feeding studies are crucial for elucidating the mechanisms of action and efficacy of HICA. These application notes provide detailed protocols for administering HICA to rodents, assessing its biological effects, and analyzing key signaling pathways.
Data Presentation: Quantitative Effects of HICA in Rodents
The following tables summarize quantitative data from rodent studies investigating the effects of HICA.
| Study Parameter | Animal Model | HICA Dose | Duration | Control Group | HICA Group | Percentage Change | Reference |
| Gastrocnemius Muscle Mass (mg) | Male Wistar Rats | 5% in diet | 14 days recovery post-immobilization | 1950 ± 50 | 2100 ± 60 | +7.7% | [3] |
| Muscle Protein Synthesis (nmol Phe/g muscle/h) | Male Wistar Rats | 5% in diet | 14 days recovery post-immobilization | 100 ± 8 | 140 ± 12 | +40% | [3] |
Note: Data are presented as mean ± SEM. The study by Lang et al. (2013) demonstrated that a diet containing 5% HICA accelerated the recovery of muscle mass after immobilization, which was associated with a sustained increase in protein synthesis.[3]
Experimental Protocols
Protocol 1: Preparation of HICA-Supplemented Rodent Diet
This protocol describes the preparation of a rodent diet containing a specified percentage of HICA.
Materials:
-
Standard powdered rodent chow (e.g., AIN-93M)
-
α-Hydroxyisocaproic acid (HICA) powder
-
Precision balance
-
Blender or food mixer
-
Deionized water (for pelleting, if required)
-
Pellet maker (optional)
-
Drying oven (optional)
Procedure:
-
Calculate HICA Requirement: Determine the total amount of diet to be prepared. Calculate the required weight of HICA based on the desired percentage (e.g., for a 5% HICA diet in 1 kg of chow, 50 g of HICA is needed).
-
Weigh Ingredients: Accurately weigh the powdered rodent chow and the calculated amount of HICA powder.
-
Mixing:
-
For small batches, use a blender. Add the powdered chow and HICA powder to the blender.
-
Mix on a low speed for 5-10 minutes to ensure a homogenous mixture. Periodically stop and scrape the sides to ensure all powder is incorporated.
-
-
Pelleting (Optional):
-
If pelleted food is required, slowly add a small amount of deionized water to the powder mixture while mixing until a dough-like consistency is achieved.[4]
-
Pass the dough through a pellet maker with the desired die size.
-
Dry the pellets in a drying oven at a low temperature (e.g., 50°C) until they are hard and have a low moisture content to prevent mold growth.[4]
-
-
Storage: Store the HICA-supplemented diet in airtight containers at 4°C to maintain stability.[5][6] It is recommended to prepare fresh batches of the diet regularly, for instance, weekly, to ensure HICA stability.
Protocol 2: Administration of HICA by Oral Gavage
This protocol provides a method for acute or sub-chronic administration of a precise dose of HICA.
Materials:
-
α-Hydroxyisocaproic acid (HICA)
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)[7]
-
Vortex mixer or sonicator
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)[8]
-
Syringes
Procedure:
-
Animal Handling and Restraint: All procedures should be performed by trained personnel to minimize stress and risk of injury to the animal.
-
Dosage Calculation: Weigh each animal to calculate the precise volume of the HICA solution to be administered. The maximum recommended gavage volume for rodents is typically 10 ml/kg body weight.[8]
-
Preparation of HICA Solution:
-
Dissolve or suspend the required amount of HICA in the chosen vehicle.
-
Use a vortex mixer or sonicator to ensure a homogenous suspension.
-
-
Gavage Procedure:
-
Gently restrain the rodent.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length for stomach intubation.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the HICA solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after the procedure for any signs of distress.
-
Protocol 3: Assessment of Muscle Protein Synthesis using the SUnSET Method
The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to measure global protein synthesis in vivo.
Materials:
-
Puromycin solution (in sterile PBS)
-
Anesthetic
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Western blot apparatus and reagents
-
Anti-puromycin antibody
Procedure:
-
Puromycin Injection: Administer a single intraperitoneal (i.p.) injection of puromycin (e.g., 0.04 µmol/g body weight) to the rodent.
-
Incubation: Allow the puromycin to incorporate into newly synthesized peptides for a specific duration (e.g., 30 minutes).
-
Tissue Collection: At the end of the incubation period, euthanize the animal and rapidly dissect the muscle tissue of interest (e.g., gastrocnemius, soleus).
-
Flash Freezing: Immediately flash-freeze the tissue in liquid nitrogen to halt biological processes.
-
Protein Extraction: Homogenize the frozen muscle tissue in ice-cold protein extraction buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with an anti-puromycin primary antibody.
-
Incubate with an appropriate secondary antibody and visualize the puromycin-labeled peptides using a chemiluminescence detection system.
-
The intensity of the signal corresponds to the rate of global protein synthesis.
-
Protocol 4: Western Blot Analysis of mTOR Signaling Pathway
This protocol details the analysis of key proteins in the mTOR signaling pathway.
Materials:
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western blot equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Extract protein from muscle tissue as described in Protocol 3.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an ECL detection reagent.[9]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathway
Caption: HICA-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow
Caption: General workflow for a rodent feeding study with HICA.
References
- 1. Frontiers | Baseline Muscle Mass Is a Poor Predictor of Functional Overload-Induced Gain in the Mouse Model [frontiersin.org]
- 2. LC-MS/MS method for the determination of erianin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Evaluation of Rodent Diet Stability when Stored in Conditions that Diverge from Guide Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutrient Stability in NASA Spaceflight Experiment Rodent Food Bars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Alpha-Hydroxyisocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyisocaproic acid (α-HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid leucine.[1][2] It is formed from the transamination of leucine to alpha-ketoisocaproic acid (α-KIC), which is subsequently reduced to α-HICA.[2] Found in various fermented foods, α-HICA has garnered interest for its potential anti-catabolic properties, with some studies suggesting it may support the maintenance of muscle mass.[3][4]
Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. By introducing a molecule labeled with a stable isotope, such as ¹³C or ²H (deuterium), researchers can track its conversion into downstream metabolites, providing insights into metabolic pathways and fluxes.[5][6] Tracing with labeled α-HICA can elucidate its direct metabolic conversions, its contribution to other metabolic pools, and its overall role in cellular metabolism.
These application notes provide a framework for conducting metabolic tracing studies using stable isotope-labeled α-HICA, from the synthesis of the labeled compound to in vitro and in vivo experimental protocols and data analysis.
Metabolic Pathway of Leucine and α-HICA
The metabolism of leucine is a key pathway in amino acid catabolism and biosynthesis. α-HICA is an important downstream metabolite in this pathway.
Caption: Metabolic pathway of Leucine to α-HICA.
Synthesis of Stable Isotope-Labeled α-HICA
While specific protocols for the synthesis of labeled α-HICA are not abundant in peer-reviewed literature, general methods for labeling α-hydroxy acids can be adapted. Below are hypothetical protocols based on established chemical reactions for synthesizing ¹³C- and ²H-labeled organic acids.
Protocol 1: Synthesis of [1-¹³C]-α-Hydroxyisocaproic Acid
This protocol is a conceptual outline for the synthesis of α-HICA labeled with ¹³C at the carboxyl position, starting from a labeled cyanide source.
Materials:
-
Isovaleraldehyde
-
Sodium [¹³C]cyanide (Na¹³CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Cyanohydrin Formation: In a well-ventilated fume hood, dissolve isovaleraldehyde in diethyl ether. Slowly add an aqueous solution of sodium [¹³C]cyanide while stirring in an ice bath.
-
Acidification: Slowly add hydrochloric acid to the reaction mixture to protonate the cyanohydrin. The reaction should be kept cool and monitored for the formation of hydrogen cyanide gas.
-
Hydrolysis: Carefully separate the ether layer containing the [1-¹³C]-α-hydroxyisocaproate nitrile. Hydrolyze the nitrile to the carboxylic acid by heating with a solution of hydrochloric acid.
-
Extraction and Purification: After hydrolysis, cool the reaction mixture and extract the [1-¹³C]-α-hydroxyisocaproic acid with diethyl ether. Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Synthesis of [2-²H]-α-Hydroxyisocaproic Acid
This protocol describes a potential method for introducing a deuterium atom at the α-position of HICA.
Materials:
-
α-Ketoisocaproic acid (KIC)
-
Sodium borodeuteride (NaBD₄)
-
Deuterated water (D₂O)
-
Methanol-d₄
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction of KIC: Dissolve α-ketoisocaproic acid in deuterated methanol (Methanol-d₄) in an ice bath.
-
Deuteride Addition: Slowly add sodium borodeuteride to the solution. The deuterium from NaBD₄ will reduce the ketone group of KIC to a hydroxyl group, incorporating a deuterium atom at the α-position.
-
Quenching: After the reaction is complete, cautiously quench the reaction with D₂O.
-
Acidification and Extraction: Acidify the solution with HCl and extract the [2-²H]-α-hydroxyisocaproic acid with diethyl ether.
-
Purification and Characterization: Wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent. Confirm the structure and deuterium incorporation using mass spectrometry and NMR.
Experimental Protocols for Metabolic Tracing
The following are generalized protocols for in vitro and in vivo metabolic tracing studies using stable isotope-labeled α-HICA.
Protocol 3: In Vitro Metabolic Tracing in Cultured Cells (e.g., C2C12 Myotubes)
This protocol outlines the steps for tracing the metabolic fate of labeled α-HICA in a cell culture model.
Materials:
-
Cultured cells (e.g., C2C12 myotubes)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Stable isotope-labeled α-HICA (e.g., [U-¹³C]-HICA)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
Labeling Medium Preparation: Prepare fresh labeling medium by supplementing the appropriate cell culture medium with a known concentration of labeled α-HICA (e.g., 1 mM [U-¹³C]-HICA).
-
Isotope Labeling:
-
Aspirate the standard medium from the differentiated myotubes.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
-
LC-MS/MS Analysis: Reconstitute the dried extracts in a suitable solvent and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled metabolites.
Protocol 4: In Vivo Metabolic Tracing in a Rodent Model
This protocol provides a general workflow for an in vivo tracing study in mice or rats.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Stable isotope-labeled α-HICA solution (sterile, pH-neutral)
-
Administration equipment (e.g., oral gavage needles, infusion pumps)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Sample processing reagents (as in Protocol 3)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions and diet for at least one week before the experiment.
-
Tracer Administration: Administer the labeled α-HICA via a suitable route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage and administration method will depend on the specific research question.
-
Sample Collection: At predetermined time points after tracer administration, collect blood samples (e.g., via tail vein or cardiac puncture) and harvest tissues of interest (e.g., muscle, liver, plasma).
-
Metabolic Quenching: Immediately freeze tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue in ice-cold 80% methanol.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Metabolite Extraction from Plasma: Precipitate proteins from plasma samples by adding a cold solvent like methanol or acetonitrile, then centrifuge and collect the supernatant.
-
Sample Processing and Analysis: Process the extracts as described in Protocol 3 and analyze by LC-MS/MS.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a stable isotope tracing experiment.
Caption: Generalized workflow for a stable isotope tracing experiment.
Data Presentation
Quantitative data from stable isotope tracing studies should be presented clearly to show the incorporation of the label into downstream metabolites over time.
Table 1: Hypothetical Isotopic Enrichment of Metabolites after [U-¹³C]-HICA Administration in C2C12 Myotubes
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| α-HICA | 0 | 99.5 | 0.5 | 0 | 0 | 0 | 0 | 0 |
| 1 | 5.2 | 0.3 | 0.1 | 0.2 | 1.2 | 8.0 | 85.0 | |
| 8 | 2.1 | 0.1 | 0.1 | 0.1 | 0.5 | 3.1 | 94.0 | |
| α-KIC | 0 | 99.6 | 0.4 | 0 | 0 | 0 | 0 | 0 |
| 1 | 85.3 | 2.1 | 0.5 | 0.8 | 2.3 | 5.0 | 4.0 | |
| 8 | 60.1 | 1.5 | 0.4 | 0.6 | 5.4 | 12.0 | 20.0 | |
| Leucine | 0 | 99.5 | 0.5 | 0 | 0 | 0 | 0 | 0 |
| 1 | 98.2 | 0.6 | 0.2 | 0.1 | 0.3 | 0.4 | 0.2 | |
| 8 | 95.3 | 0.8 | 0.4 | 0.2 | 0.6 | 1.2 | 1.5 | |
| Glutamate | 0 | 99.7 | 0.3 | 0 | 0 | 0 | 0 | 0 |
| 1 | 99.5 | 0.3 | 0.1 | 0.1 | 0 | 0 | 0 | |
| 8 | 98.0 | 0.5 | 0.5 | 0.4 | 0.3 | 0.2 | 0.1 |
M+n indicates the isotopologue with 'n' ¹³C atoms. Data are representative and for illustrative purposes only.
Table 2: Summary of LC-MS/MS Parameters for HICA and Related Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| α-HICA | 131.07 | 85.06 | 15 | 4.2 |
| [U-¹³C]-HICA | 137.10 | 89.08 | 15 | 4.2 |
| α-KIC | 129.06 | 85.06 | 12 | 3.8 |
| [U-¹³C]-KIC | 135.09 | 89.08 | 12 | 3.8 |
| Leucine | 132.10 | 86.09 | 10 | 2.5 |
| [U-¹³C]-Leucine | 138.13 | 90.11 | 10 | 2.5 |
Parameters are illustrative and require optimization for specific instrumentation and chromatographic conditions.
Conclusion
Stable isotope tracing with labeled α-hydroxyisocaproic acid is a valuable tool for understanding its metabolic fate and its influence on cellular metabolism. The protocols and data presentation formats provided here offer a comprehensive guide for researchers to design and execute such studies. While the synthesis of labeled α-HICA may require specialized chemistry, the subsequent tracing experiments can be conducted using standard cell culture, animal models, and analytical platforms like LC-MS/MS. The insights gained from these studies can significantly contribute to our understanding of leucine metabolism and the physiological effects of its metabolites.
References
- 1. Human Metabolome Database: Showing metabocard for Hydroxyisocaproic acid (HMDB0000746) [hmdb.ca]
- 2. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 3. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
α-Hydroxyisocaproic Acid (HICA): A Potential Therapeutic Agent for Mitigating Muscle Atrophy
Application Notes and Protocols for Researchers
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies including cancer cachexia, disuse from immobilization, denervation, and aging (sarcopenia).[1][2][3] The underlying mechanisms of muscle atrophy involve an imbalance between muscle protein synthesis and degradation, tipping the scales towards catabolism.[2][4] Key signaling pathways, such as the Akt/mTOR pathway that promotes muscle growth and the FOXO pathway that upregulates muscle-specific ubiquitin ligases like Atrogin-1 and MuRF1, are central to this process.[5][6][7] Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has emerged as a promising therapeutic agent to counteract muscle wasting.[1][8] These application notes provide an overview of HICA's mechanism of action and detailed protocols for studying its effects in established in vitro and in vivo models of muscle atrophy.
Mechanism of Action
HICA appears to exert its anti-atrophic effects through a dual mechanism: attenuating protein degradation and supporting protein synthesis, particularly during recovery from atrophic stimuli.[1][9] In catabolic states, HICA has been shown to suppress inflammatory pathways and reduce the expression of key players in the ubiquitin-proteasome system.
Anti-Catabolic Effects:
In a model of cachexia using C2C12 myotubes, HICA pretreatment was found to significantly improve myotube atrophy induced by co-exposure to TNFα and IFNγ.[10][11] This protective effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and interleukin-6 (IL-6) production.[10][11] Furthermore, HICA suppressed the secretion of 3-methylhistidine, a marker of muscle protein breakdown, and attenuated the expression of the E3 ubiquitin ligase Atrogin-1.[10] This suggests that HICA can interfere with inflammatory signaling that drives muscle protein degradation.
Anabolic Support:
While some studies indicate that HICA may decrease basal protein synthesis under normal conditions, its role in recovery from atrophy is more pronounced.[10][11] In a rat model of disuse atrophy induced by hindlimb immobilization, a diet supplemented with 5% HICA did not prevent the initial muscle loss but significantly accelerated the recovery of muscle mass after the immobilization period.[1][9] This enhanced recovery was linked to a sustained increase in muscle protein synthesis and the phosphorylation of key mTORC1 downstream targets, S6K1 and 4E-BP1, during the recovery phase.[1][4][9]
The signaling pathways implicated in HICA's action are complex. While leucine, the precursor to HICA, is a known activator of the mTORC1 pathway to stimulate protein synthesis, HICA's effects may be more nuanced.[12][13] Some evidence suggests HICA can influence AMPK and MAPK signaling pathways.[10] The interplay between these pathways ultimately leads to a more favorable protein balance in the muscle cell during atrophic stress and subsequent recovery.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on HICA's effects on muscle mass and relevant biomarkers.
Table 1: In Vivo Studies on HICA and Muscle Atrophy
| Model Organism | Atrophy Model | HICA Dosage/Duration | Key Findings | Reference |
| Wistar Rats | Hindlimb Immobilization (7 days) + Recovery (14 days) | 5% α-HICA in diet | Muscle mass returned to control values only in the HICA-fed group after 14 days of recovery. This was associated with a sustained increase in protein synthesis and phosphorylation of S6K1 and 4E-BP1. | [1][4][9] |
| Soccer Players | Intense Training Period (4 weeks) | 1.5 g/day | The HICA group gained 0.4 kg of lean mass in their lower body, while the placebo group lost 0.15 kg. | [14][15] |
| Type 1 Diabetic Patient | Case Study (120 days) | 1.5 g/day (500 mg, 3 times a day) | Increased body weight from 73.2 kg to 75.2 kg. Increases in trunk fat-free mass (+0.2 kg). | [16] |
Table 2: In Vitro Studies on HICA and Muscle Atrophy
| Cell Line | Atrophy Model | HICA Concentration | Key Findings | Reference |
| C2C12 Myotubes | TNFα/IFNγ co-exposure | Pretreatment with HICA | Significantly improved myotube atrophy. Inhibited iNOS expression and IL-6 production. Suppressed the secretion of 3-methylhistidine. | [10][11] |
Experimental Protocols
In Vitro Model: Dexamethasone-Induced Myotube Atrophy in C2C12 Cells
This protocol describes how to induce muscle atrophy in cultured C2C12 myotubes using the synthetic glucocorticoid dexamethasone, a well-established method to study the cellular mechanisms of muscle wasting.[17][18][19]
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Dexamethasone (DEX)
-
α-Hydroxyisocaproic acid (HICA)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well or 12-well)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Allow myoblasts to differentiate into myotubes for 4-5 days, replacing the differentiation medium every 48 hours. Mature, multinucleated myotubes should be visible.
-
-
HICA Pre-treatment and Dexamethasone-Induced Atrophy:
-
Prepare stock solutions of HICA and DEX in an appropriate solvent (e.g., DMSO or sterile water).
-
On day 5 of differentiation, pre-treat the myotubes with the desired concentration of HICA for a specified period (e.g., 24 hours) by adding it to the differentiation medium. Include a vehicle control group.
-
Following HICA pre-treatment, induce atrophy by adding DEX (e.g., 10-100 µM) to the medium for 24-48 hours.[18] Maintain a control group (no DEX) and a HICA-only group.
-
-
Assessment of Myotube Atrophy:
-
Morphological Analysis:
-
After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain the myotubes with an antibody against a muscle-specific protein like myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ). A significant decrease in myotube diameter indicates atrophy.
-
-
Biochemical Analysis:
-
Lyse the cells to extract protein or RNA.
-
Perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., Akt, p-Akt, FOXO3a, p-FOXO3a) and muscle atrophy markers (e.g., Atrogin-1, MuRF1).
-
Use qRT-PCR to measure the mRNA levels of Atrogin-1 (FBXO32) and MuRF1 (TRIM63).
-
-
In Vivo Model: Denervation-Induced Muscle Atrophy in Mice
This protocol details a surgical procedure for inducing unilateral muscle atrophy in mice via tibial nerve transection, a robust and reproducible model of denervation-induced muscle wasting.[20][21][22]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, fine scissors, forceps, retractors)
-
Sutures
-
Dissecting microscope or surgical loupes
-
HICA-supplemented and control chow
-
Analgesics
Procedure:
-
Pre-operative Care and HICA Administration:
-
Acclimatize mice to the housing conditions for at least one week.
-
Provide mice with either a control diet or a diet supplemented with HICA for a predetermined period before surgery (e.g., 1-2 weeks).
-
Administer analgesics prior to surgery as per institutional guidelines.
-
-
Surgical Procedure (Tibial Nerve Transection):
-
Anesthetize the mouse using isoflurane. Confirm the depth of anesthesia by toe pinch.
-
Shave the lateral aspect of the hindlimb from the hip to the knee.
-
Make a small skin incision over the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its branches.
-
Carefully isolate the tibial nerve from the peroneal and sural nerves.
-
Transect the tibial nerve. A small section of the nerve can be removed to prevent reinnervation.
-
Suture the muscle and close the skin incision.
-
The contralateral limb can serve as an internal control.
-
-
Post-operative Care and Tissue Collection:
-
Monitor the mice for recovery from anesthesia and provide post-operative analgesia.
-
Continue feeding with the respective diets for the desired experimental duration (e.g., 7, 14, or 21 days).
-
At the endpoint, euthanize the mice and carefully dissect the gastrocnemius and soleus muscles from both the denervated and control limbs.
-
Weigh the muscles immediately (wet weight).
-
Process the muscle tissue for further analysis:
-
Histology: Freeze a portion of the muscle in isopentane cooled by liquid nitrogen for cryosectioning and subsequent hematoxylin and eosin (H&E) staining or immunofluorescence to measure muscle fiber cross-sectional area (CSA).
-
Biochemical Analysis: Snap-freeze a portion of the muscle in liquid nitrogen and store at -80°C for Western blotting or qRT-PCR analysis of atrophy-related genes and proteins.
-
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of HICA in mitigating muscle atrophy.
Experimental Workflow
Caption: Workflow for in vitro and in vivo studies of HICA on muscle atrophy.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. news-medical.net [news-medical.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foxo Transcription Factors Induce the Atrophy-Related Ubiquitin Ligase Atrogin-1 and Cause Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IGF-1/PI3K/Akt pathway prevents expression of muscle atrophy-induced ubiquitin ligases by inhibiting FOXO transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. popeyesedmonton.ca [popeyesedmonton.ca]
- 13. dietitiansondemand.com [dietitiansondemand.com]
- 14. us.myprotein.com [us.myprotein.com]
- 15. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Skeletal Muscle Atrophy Induced by Dexamethasone Is Attenuated by Amino Acid Complex Supplementation in Rats [mdpi.com]
- 18. Frontiers | Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice [jove.com]
- 22. Myogenin Regulates Denervation-Dependent Muscle Atrophy in Mouse Soleus Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application of α-Hydroxyisocaproic Acid (HICA) in Sports Nutrition Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid leucine.[1][2][3] It is emerging as a potential nutritional supplement for athletes and individuals engaged in intense physical training.[1][2] Research suggests that HICA may possess anti-catabolic properties, potentially aiding in the preservation and growth of muscle mass, as well as reducing symptoms of delayed onset muscle soreness (DOMS).[2][4][5] This document provides a detailed overview of the current research on HICA, including quantitative data from key studies, experimental protocols, and proposed physiological mechanisms of action.
Mechanism of Action:
HICA is an end-product of leucine metabolism in human tissues, including muscle.[4][6][7] While the precise mechanisms of its action are still under investigation, it is believed to exert its effects primarily through anti-catabolic pathways, inhibiting muscle protein breakdown.[2][5][8] One proposed mechanism is the inhibition of metalloproteinase enzymes, which are involved in the degradation of connective and protein tissues.[4][8] As a metabolite of leucine, which is a known activator of the mechanistic target of rapamycin (mTOR) pathway that stimulates muscle protein synthesis, it is hypothesized that HICA may also influence this pathway.[5][9] However, research on HICA's direct impact on muscle protein synthesis has yielded conflicting results, with some studies suggesting it may not directly increase synthesis but rather attenuate protein degradation.[10][11]
Quantitative Data from Clinical Trials
A key study by Mero et al. (2010) investigated the effects of HICA supplementation in male soccer players. The following tables summarize the primary findings of this research.
Table 1: Effects of HICA Supplementation on Body Composition
| Parameter | HICA Group (n=8) | Placebo Group (n=7) | p-value |
| Change in Body Weight (kg) | +0.3 ± 0.1 | -0.1 ± 0.1 | < 0.005 |
| Change in Whole Lean Body Mass (kg) | +0.4 ± 0.2 | -0.1 ± 0.2 | < 0.05 |
| Change in Lean Body Mass of Lower Extremities (g) | +400 | -150 | < 0.01 |
| Change in Fat Mass (kg) | No significant change | No significant change | NS |
Data extracted from Mero et al. (2010).[4][6][7]
Table 2: Effects of HICA Supplementation on Delayed Onset Muscle Soreness (DOMS)
| Time Point | HICA Group (Mean DOMS Score) | Placebo Group (Mean DOMS Score) | p-value |
| Week 4 | 1.4 ± 0.3 | 1.8 ± 0.2 | < 0.05 |
Data extracted from Mero et al. (2010).[4][7] DOMS was assessed on a scale, though the specifics of the scale are not detailed in the abstract.
It is important to note that a more recent 2019 study published in Medicine & Science in Sports & Exercise found that HICA supplementation did not improve muscle growth or strength in young adult men undergoing resistance training.[12][13] This highlights the need for further research to clarify the efficacy of HICA in different populations and training contexts.
Experimental Protocols
The following is a detailed description of the methodology employed in the key clinical trial investigating HICA.
Experimental Protocol: Mero et al. (2010)
-
Study Design: A 4-week, double-blind, placebo-controlled study.[4][6][7]
-
Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years).[4][6][7]
-
Intervention:
-
Training Regimen: Participants engaged in an intensive training period consisting of:
-
Data Collection:
-
Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) before and after the 4-week intervention.[4][6][7]
-
Delayed Onset Muscle Soreness (DOMS): Participants kept diaries to record symptoms of DOMS.[4][6][7]
-
Physical Performance: Muscle strength and running velocity were measured using field tests.[4][7]
-
Dietary Intake: Participants maintained food diaries. Their average protein intake was reported to be 1.6 - 1.7 g/kg/day.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Proposed Metabolic Pathway and Actions of HICA.
Experimental Workflow from Mero et al. (2010).
Current research, primarily from a key 2010 study, suggests that HICA supplementation at a dosage of 1.5g per day may lead to small increases in lean body mass and a reduction in delayed onset muscle soreness in athletes undergoing intensive training.[4][6][7] The proposed anti-catabolic effects of HICA are a promising area for sports nutrition. However, the existing body of evidence is limited, and more recent research has questioned its efficacy in promoting muscle growth and strength gains.[1][2][12][13]
For researchers, scientists, and drug development professionals, further investigation is warranted to:
-
Elucidate the precise molecular mechanisms of HICA's action, particularly its influence on the mTOR pathway and other signaling cascades related to muscle protein turnover.
-
Conduct larger, long-term clinical trials across diverse populations, including female athletes and individuals with varying training experience.
-
Determine optimal dosing strategies and timing of supplementation in relation to exercise.
-
Investigate the potential synergistic effects of HICA when combined with other nutritional supplements.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1upnutrition.com [1upnutrition.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gigasnutrition.com [gigasnutrition.com]
- 9. mrsupplement.com.au [mrsupplement.com.au]
- 10. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Gene Expression Analysis in Response to HICA Supplementation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of α-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, on gene expression in skeletal muscle. The provided protocols and data summaries are intended to facilitate research into HICA's potential as a therapeutic agent for muscle-related disorders.
Introduction
α-Hydroxyisocaproic acid (HICA) has garnered interest for its potential role in modulating skeletal muscle mass and function. While some studies suggest HICA may promote muscle growth and attenuate atrophy, the underlying molecular mechanisms, particularly its influence on gene expression, are still being elucidated.[1] This document outlines key signaling pathways affected by HICA and provides detailed protocols for analyzing subsequent changes in gene expression.
Key Signaling Pathways Modulated by HICA
HICA supplementation has been shown to influence several key signaling pathways that regulate protein synthesis, degradation, and inflammation in skeletal muscle.
-
AMPK Pathway: HICA treatment can lead to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK can inhibit the mTORC1 pathway, a central regulator of protein synthesis.
-
mTORC1 Pathway: The effect of HICA on the mammalian target of rapamycin complex 1 (mTORC1) pathway appears to be context-dependent. While some evidence suggests HICA does not directly stimulate mTORC1, its activation of AMPK would imply a negative regulatory effect on protein synthesis under basal conditions.[3]
-
MAPK Pathways (ERK and p38): HICA has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) while increasing the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[3] These pathways are involved in a variety of cellular processes, including growth, differentiation, and stress responses.
-
Inflammatory Signaling: In response to inflammatory stimuli like TNFα and IFNγ, HICA has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6).[1]
References
- 1. mdpi.com [mdpi.com]
- 2. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
Application Notes and Protocols for Studying Leucine Metabolism Pathways Using α-Hydroxyisocaproic Acid (HICA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a naturally occurring metabolite of the essential branched-chain amino acid (BCAA), leucine.[1][2] As a downstream product of leucine metabolism, HICA has garnered significant interest for its potential role in modulating muscle protein turnover.[3][4] Emerging research suggests that HICA may possess both anti-catabolic and anabolic properties, making it a valuable tool for investigating the intricate pathways governing muscle growth and atrophy.[5][6]
These application notes provide a comprehensive overview of the use of HICA as a research tool to dissect leucine metabolism and its impact on skeletal muscle. Detailed protocols for in vitro and in vivo studies are presented, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Leucine Metabolism and the Role of HICA
Leucine is a key regulator of muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][5] Upon entering the cell, leucine is metabolized through two primary pathways. One pathway leads to the formation of β-hydroxy-β-methylbutyrate (HMB), while the other, the KIC pathway, results in the production of α-ketoisocaproate (KIC), which can then be converted to HICA.[4]
It is hypothesized that HICA may exert its effects by influencing the balance between muscle protein synthesis and breakdown. While some studies suggest HICA can stimulate anabolic signaling, others indicate its primary role may be in attenuating muscle protein breakdown, particularly under catabolic conditions.[3][7] The precise molecular mechanisms underlying HICA's action are an active area of investigation.
Diagram of the Leucine Metabolism Pathway
References
- 1. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 2. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vinatura.store [vinatura.store]
- 5. 1upnutrition.com [1upnutrition.com]
- 6. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HICA solubility issues in cell culture media
Welcome to the technical support center for α-Hydroxyisocaproic Acid (HICA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing solubility challenges with HICA in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is α-Hydroxyisocaproic Acid (HICA)?
A1: α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid, leucine.[1] It is investigated for its potential anti-catabolic effects, meaning it may help to decrease muscle protein breakdown.[1] In cell culture studies, HICA is used to explore its effects on various cellular processes, including protein synthesis and degradation pathways.[2][3]
Q2: Why am I experiencing solubility issues with HICA in my cell culture medium?
A2: HICA is a weak acid, and like many acidic compounds, its solubility in aqueous solutions like cell culture media is highly pH-dependent.[4] At the neutral pH of most standard cell culture media (typically pH 7.2-7.4), HICA may not readily dissolve and can precipitate out of solution.[4][5] Additionally, interactions with other components in the media, such as calcium salts, can lead to the formation of insoluble precipitates.[6][7]
Q3: Can I use DMSO to dissolve HICA?
A3: Yes, HICA is highly soluble in DMSO.[8][9] However, when a concentrated DMSO stock of HICA is added to an aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.[10] It is also crucial to be mindful of the final DMSO concentration in your culture, as most cell lines can tolerate 0.5% DMSO, but higher concentrations can be cytotoxic.[11] Primary cells are often more sensitive, and a dose-response curve is recommended for concentrations below 0.1%.[11]
Q4: What is the best way to prepare a HICA stock solution for cell culture?
A4: The recommended method is to dissolve HICA directly into the cell culture medium (e.g., DMEM) at a high concentration (e.g., 100 mM) and then neutralize the solution to a physiological pH (around 7.0-7.4) using a base like sodium hydroxide (NaOH).[2][12] This neutralized stock solution should then be sterile-filtered through a 0.22 µm membrane before being diluted to the final working concentration in your experiments.[2]
Q5: Are there different forms of HICA, and does this affect solubility?
A5: HICA can be used in its free acid form or as a salt (e.g., calcium HICA). Calcium salts of organic acids are often less soluble in water compared to their corresponding potassium or sodium salts.[13] If you are using a calcium salt of HICA, you may face more significant solubility challenges.[13][14] Preparing the sodium or potassium salt in situ by neutralizing the free acid with NaOH or KOH is a common strategy to improve solubility.
Troubleshooting Guide
Issue 1: I dissolved HICA in DMSO, but it precipitated when I added it to my cell culture medium.
| Cause | Solution |
| Poor Aqueous Solubility: The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment of the cell culture medium.[10] | 1. Reduce Final Concentration: Try lowering the final working concentration of HICA in the medium. 2. Use a Carrier: Consider using a carrier like cyclodextrin to enhance aqueous solubility.[10] 3. Change Solubilization Method: Avoid DMSO altogether. Prepare a neutralized, aqueous stock solution as described in the protocol below.[2][12] |
| High Final DMSO Concentration: The volume of DMSO stock added is too high, altering the solvent properties of the medium and potentially causing cytotoxicity. | 1. Prepare a More Concentrated Stock: This allows you to add a smaller volume to your culture, keeping the final DMSO concentration low (ideally ≤0.5%).[11][15] 2. Perform Serial Dilutions: If making a dose-response curve, perform serial dilutions of your stock in 100% DMSO before adding a small, consistent volume to the media for each concentration.[15] |
Issue 2: My HICA stock solution, prepared in media, appears cloudy or has visible precipitate.
| Cause | Solution |
| Incorrect pH: The pH of the solution is not optimal for HICA solubility. As a weak acid, HICA is less soluble at neutral or acidic pH.[4] | 1. Neutralize the Solution: Slowly add a base (e.g., 1M NaOH) dropwise while monitoring the pH until it reaches ~7.2-7.4.[2][12] This converts the acid to its more soluble salt form. |
| Precipitation with Media Components: HICA may be reacting with divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) in the medium to form insoluble salts.[6][7] | 1. Prepare in Water First: Dissolve and neutralize HICA in sterile, deionized water first. Once fully dissolved and pH-adjusted, this stock can be added to the complete medium. 2. Filter the Solution: After preparation and neutralization, pass the solution through a 0.22 µm syringe filter to remove any undissolved particles or precipitates before adding to cells.[2] |
| Temperature Effects: Storing the stock solution at low temperatures (e.g., 4°C) can cause salts and other components to precipitate out of the concentrated solution.[7] | 1. Warm and Swirl: Before use, warm the stock solution to 37°C and swirl gently to redissolve any precipitates.[16] 2. Store at Room Temperature: If the stock is stable, consider storing it at room temperature for short periods to avoid temperature-induced precipitation. Always check manufacturer guidelines for stability. |
Quantitative Data Summary
The following table summarizes solubility and concentration data for HICA from various sources.
| Compound | Solvent | Achieved Concentration | Key Conditions | Source(s) |
| DL-HICA | DMEM | 100 mM | Neutralized with NaOH, then sterile filtered. | [2] |
| DL-2 HICA | Cell Culture Medium | 40 mg/mL (~302 mM) | Neutralized to pH 7.0. | [12] |
| HICA | H₂O | 100 mg/mL (~757 mM) | Requires sonication to aid dissolution. | [9] |
| HICA | DMSO | 175 mg/mL (~1324 mM) | Requires sonication; use newly opened, hygroscopic DMSO. | [9] |
| (R)-Leucic acid | DMSO | 100 mg/mL (~757 mM) | Requires sonication. | [8] |
Experimental Protocols
Protocol 1: Preparation of Neutralized HICA Stock Solution in Culture Medium
This protocol is adapted from methodologies used in published research to ensure optimal solubility and sterility for cell culture experiments.[2][12]
-
Weigh HICA: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of DL-HICA powder. To prepare a 100 mM stock, you will need 1.3216 g of HICA per 100 mL of solvent.
-
Initial Dissolution: Add the HICA powder to a sterile container with the desired volume of your basal cell culture medium (e.g., DMEM without serum). Stir the solution. It will likely be acidic and may not dissolve completely at this stage.
-
Neutralization: While stirring, slowly add 1M sterile NaOH drop-by-drop. Monitor the pH of the solution using a sterile pH meter or sterile pH indicator strips.
-
Adjust to Target pH: Continue adding NaOH until the pH of the solution reaches 7.0 - 7.4. Ensure the solution becomes clear, indicating that the HICA has dissolved.
-
Final Volume Adjustment: If necessary, add more basal medium to reach the final desired volume and concentration.
-
Sterile Filtration: Draw the neutralized HICA stock solution into a sterile syringe and pass it through a 0.22 µm pore polyvinylidene fluoride (PVDF) or other compatible sterile filter into a new sterile container.[2]
-
Storage: Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]
-
Application: Dilute the sterile, neutralized stock solution into your complete cell culture medium to achieve the desired final working concentration for your experiment.
Visualizations
Caption: Workflow for preparing a neutralized HICA stock solution.
Caption: Troubleshooting flowchart for HICA solubility issues.
Caption: Simplified HICA-related signaling pathway.[2]
References
- 1. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. A Potential Intracanal Medicament, 2-Hydroxyisocaproic Acid (HICA): Cytotoxicity, Genotoxicity, and Its Effect on SCAP Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2003092730A1 - Hydroxycitric acid salt composition and method of making - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Alpha-Hydroxyisocaproic Acid (HICA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of alpha-hydroxyisocaproic acid (HICA) in solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
This guide addresses specific issues you may encounter with HICA solution stability.
1. Why is the concentration of my HICA solution decreasing rapidly?
A rapid decrease in HICA concentration in aqueous solutions is a common issue, especially when stored at room temperature or refrigerated for extended periods. One product information sheet recommends not storing aqueous solutions for more than one day[1].
-
Possible Cause 1: Microbial Contamination. HICA is an organic acid and can be a substrate for microbial growth, leading to its degradation.
-
Solution: Prepare HICA solutions in a sterile buffer and filter-sterilize using a 0.22 µm membrane filter. Aseptic handling techniques are crucial. One study describes dissolving HICA in DMEM, neutralizing it with NaOH, and then filtering it through a 0.22-µm pore polyvinylidene fluoride (PVDF) membrane[2].
-
-
Possible Cause 2: Chemical Degradation. Although specific degradation pathways for HICA in solution are not well-documented in publicly available literature, alpha-hydroxy acids can be susceptible to oxidation and other chemical transformations, which may be influenced by pH, temperature, and light.
-
Solution: For short-term use, prepare fresh aqueous solutions. For longer-term storage, prepare stock solutions in appropriate solvents and store them at low temperatures.
-
2. My HICA solution has changed color/clarity. What should I do?
Changes in the physical appearance of your HICA solution, such as color change or precipitation, are indicators of instability.
-
Possible Cause 1: pH Shift and Precipitation. The solubility of HICA can be pH-dependent. A shift in the pH of your solution could cause the free acid to precipitate. The solubility of HICA in PBS (pH 7.2) is approximately 5 mg/ml[1].
-
Solution: Ensure your buffer has sufficient capacity to maintain the desired pH. When preparing a concentrated stock, neutralizing the solution with a base like NaOH can improve solubility and stability[2]. Always visually inspect for precipitation before use.
-
-
Possible Cause 2: Degradation Products. The formation of degradation products could lead to a change in color.
-
Solution: Discard the solution. Prepare a fresh solution and consider implementing stricter storage conditions (e.g., protection from light, storage at a lower temperature). To investigate the degradation, you can perform a forced degradation study as outlined in the protocols section.
-
3. How can I prepare a stable HICA stock solution for long-term use?
Proper preparation and storage are key to maintaining the stability of HICA stock solutions.
-
Recommended Solvents: HICA is soluble in organic solvents like DMSO and dimethyl formamide (DMF)[1].
-
Storage Conditions: Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
-
Best Practices:
Frequently Asked Questions (FAQs)
Q1: What is alpha-hydroxyisocaproic acid (HICA)?
Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid leucine[5][6]. It is produced in human tissues, such as muscle and connective tissue[7].
Q2: What are the recommended storage conditions for solid HICA?
Solid HICA is stable for at least 4 years when stored at -20°C[1].
Q3: What is the solubility of HICA in common solvents?
The solubility of HICA varies depending on the solvent. The following table summarizes the approximate solubility in commonly used solvents.
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | 11 mg/ml[1] |
| Dimethylformamide (DMF) | 12 mg/ml[1] |
| Ethanol | Slightly soluble[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/ml[1] |
| Water | 100 mg/ml (ultrasonication may be needed)[3][4] |
Q4: Can I store HICA in an aqueous solution?
It is not recommended to store aqueous solutions of HICA for more than one day[1]. For experimental use, it is best to prepare fresh aqueous solutions from a solid or a frozen stock solution in an organic solvent.
Q5: How should I prepare an aqueous solution of HICA for biological experiments?
You can prepare an organic solvent-free aqueous solution by directly dissolving solid HICA in your aqueous buffer of choice. To enhance solubility and ensure the desired pH, you can neutralize the solution with a base like NaOH. For cell culture experiments, it is crucial to filter-sterilize the final solution using a 0.22 µm filter[2].
Q6: What factors can affect the stability of HICA in solution?
While specific studies on HICA are limited, factors that generally affect the stability of alpha-hydroxy acids in solution include:
-
pH: Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Microbial Growth: Contamination can lead to enzymatic degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a Neutralized HICA Stock Solution for Cell Culture
This protocol is adapted from a published study using HICA in C2C12 myotube cultures[2].
Materials:
-
Alpha-hydroxyisocaproic acid (HICA) powder
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
1 M Sodium Hydroxide (NaOH) solution
-
0.22 µm pore polyvinylidene fluoride (PVDF) syringe filter
-
Sterile conical tubes and pipettes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of HICA powder to prepare a 100 mM stock solution.
-
Add the HICA powder to a sterile conical tube.
-
Add the appropriate volume of DMEM to achieve a 100 mM concentration.
-
Vortex the solution until the HICA is fully dissolved.
-
Slowly add 1 M NaOH dropwise while monitoring the pH of the solution until it reaches the desired neutral pH (e.g., 7.2-7.4).
-
Filter-sterilize the neutralized HICA solution using a 0.22 µm PVDF syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Forced Degradation Study of HICA
This protocol provides a general framework for investigating the stability of HICA under various stress conditions. The goal is to intentionally degrade the HICA to identify potential degradation products and determine the stability-indicating capability of an analytical method.
Stress Conditions:
-
Acid Hydrolysis: Incubate HICA solution (e.g., 1 mg/ml in 0.1 M HCl) at 60°C for 24 hours.
-
Base Hydrolysis: Incubate HICA solution (e.g., 1 mg/ml in 0.1 M NaOH) at 60°C for 24 hours.
-
Oxidation: Treat HICA solution (e.g., 1 mg/ml) with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Incubate HICA solution (e.g., 1 mg/ml in a neutral buffer like PBS) at 60°C for 24 hours.
-
Photostability: Expose HICA solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Procedure:
-
Prepare a stock solution of HICA in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
For each stress condition, dilute the stock solution with the respective stressor solution to the target concentration.
-
Include a control sample (unstressed HICA solution) stored at 4°C in the dark.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV, to determine the percentage of HICA remaining and to observe any degradation peaks.
Protocol 3: Stability-Indicating HPLC-UV Method for HICA
This is a general-purpose HPLC method that can be optimized for the analysis of HICA and its potential degradation products.
Chromatographic Conditions:
| Parameter | Suggested Conditions |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µl |
Procedure:
-
Prepare standard solutions of HICA in the mobile phase at known concentrations to generate a calibration curve.
-
Prepare samples (from stability studies or experiments) by diluting them to fall within the range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of HICA and any degradation products.
-
Quantify the concentration of HICA in the samples using the calibration curve. The appearance of new peaks in stressed samples that are well-resolved from the main HICA peak indicates that the method is stability-indicating.
Visualizations
Caption: Workflow for HICA Stability Assessment.
Caption: Troubleshooting Rapid HICA Degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HICA Quantification Assays
Welcome to the technical support center for α-hydroxyisocaproic acid (HICA) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the measurement of HICA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is HICA and why is its quantification important?
A1: HICA, or α-hydroxyisocaproic acid, is a metabolite of the branched-chain amino acid leucine.[1][2][3] Its quantification is important in various research areas, including the study of metabolic disorders like Maple Syrup Urine Disease (MSUD), where its levels can be significantly elevated.[3] It is also investigated for its potential roles in muscle protein synthesis and as a biomarker for certain metabolic conditions.[1][2]
Q2: Which analytical methods are most commonly used for HICA quantification?
A2: The most prevalent methods for the quantitative analysis of HICA and other organic acids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7] These techniques offer the high sensitivity and specificity required for accurate measurement in complex biological matrices. Enzymatic assays can also be developed, though they may be less common for this specific analyte.
Q3: Why is derivatization necessary for GC-MS analysis of HICA?
A3: HICA, like other organic acids, is a non-volatile compound. Derivatization is a crucial chemical modification step that converts non-volatile analytes into volatile derivatives that are thermally stable and suitable for analysis by gas chromatography.[5][8] Common derivatization agents for organic acids include silylating agents like BSTFA or MTBSTFA.[4][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during HICA quantification experiments, categorized by the analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem 1: Inconsistent or incomplete derivatization.
-
Symptoms: You observe multiple peaks for HICA or a poor, non-linear standard curve.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Presence of Moisture | Derivatizing reagents, especially silylating agents, are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under inert gas (e.g., nitrogen or argon).[4] |
| Suboptimal Reaction Conditions | The temperature and duration of the derivatization reaction are critical. Review the recommended protocol for your specific derivatization reagent and optimize the reaction time and temperature. For silylation, temperatures between 50-70°C for 30-120 minutes are often a good starting point.[4] |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and check their expiration dates. |
Problem 2: Presence of "ghost peaks" or unexpected signals in the chromatogram.
-
Symptoms: Your chromatogram shows peaks that are not present in your standards or blanks.[4]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Contaminated Solvents/Reagents | Impurities in solvents or derivatizing agents can introduce extraneous peaks. Run a "blank" analysis with only the solvents and reagents to check for contamination. Use high-purity, chromatography-grade solvents and fresh reagents.[4] |
| System Contamination | Contamination can arise from the GC inlet (septum, liner) or the column itself. Regularly replace the septum and liner. A bake-out of the GC column according to the manufacturer's instructions can help remove contaminants.[4] |
| Carryover from Previous Injections | Highly concentrated samples can lead to carryover in subsequent runs. Inject a solvent blank after a high-concentration sample to check for carryover. If observed, optimize your wash steps. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem 1: Poor peak shape (tailing, fronting, or splitting).
-
Symptoms: HICA peak is asymmetrical or appears as multiple peaks.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Column Contamination/Void | Contamination at the head of the column or the formation of a void can distort peak shape. Try flushing the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[10][11] |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.[10] |
| Secondary Interactions | The analyte may be interacting with active sites on the column packing material. Adjusting the mobile phase pH or using a different column chemistry may help.[10] |
Problem 2: Inconsistent retention times.
-
Symptoms: The time at which HICA elutes from the column varies between injections.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase (e.g., incorrect pH, buffer concentration, or solvent ratios) is a common cause. Prepare fresh mobile phase carefully and ensure it is well-mixed.[12] |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to retention time shifts. Ensure the column oven is set to a stable temperature and has equilibrated before starting the run.[7] |
| Air Bubbles in the System | Air bubbles in the pump or flow path can disrupt the mobile phase flow rate. Purge the LC system to remove any trapped air.[7] |
Problem 3: Low signal intensity or high background noise.
-
Symptoms: The HICA peak is very small or the baseline of the chromatogram is noisy and elevated.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of HICA in the mass spectrometer source. Improve sample clean-up (e.g., using solid-phase extraction) or adjust the chromatography to separate HICA from the interfering compounds.[7][13] |
| Incorrect MS Source Settings | The settings of the ion source (e.g., temperature, gas flows, voltages) are critical for optimal sensitivity. Tune the mass spectrometer and optimize the source parameters for HICA.[7] |
| Contaminated Mobile Phase or System | Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise. Use LC-MS grade solvents and additives, and regularly clean the ion source.[12][13] |
Experimental Protocols
General Protocol for HICA Quantification by LC-MS
This is a generalized protocol and should be optimized for your specific instrumentation and sample type.
-
Sample Preparation (e.g., Plasma or Urine)
-
Thaw samples on ice.
-
To 100 µL of sample, add an appropriate internal standard (e.g., a stable isotope-labeled HICA).
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., 400 µL of acetonitrile or methanol), vortex thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate HICA from other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).
-
Injection Volume: Typically 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for organic acids.
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Precursor and product ions for HICA will need to be determined by infusion or initial experiments.
-
-
Data Analysis
-
Generate a standard curve by plotting the peak area ratio (HICA/Internal Standard) against the concentration of the standards.
-
Use a linear regression with appropriate weighting to fit the standard curve.
-
Quantify HICA in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Visualizations
Caption: General workflow for HICA quantification using LC-MS.
Caption: A logical approach to troubleshooting HICA quantification assays.
References
- 1. 2-Hydroxyisocaproic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 4. benchchem.com [benchchem.com]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. metbio.net [metbio.net]
- 9. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Optimizing HICA Dosage for In Vivo Experiments
Welcome to the technical support center for optimizing α-hydroxyisocaproic acid (HICA) dosage in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
I. Frequently Asked Questions (FAQs)
What is a typical starting dosage for HICA in rodent models?
There is limited publicly available data on specific mg/kg dosages of HICA administered via oral gavage or injection in rodent models. However, a key study in rats used a diet containing 5% HICA by weight, which was shown to be effective in promoting muscle recovery.[1][2][3] In a human study with soccer players, a dosage of 1.5 grams per day was used, which resulted in an increase in lean body mass.[4][5][6]
For a starting point in dose-ranging studies, researchers can estimate a human equivalent dose (HED) and convert it to a rodent dose.
Human to Rodent Dose Conversion Example:
-
Human Dose: 1.5 g/day for a 70 kg person ≈ 21.4 mg/kg
-
Conversion Factor (Human to Rat): 6.2
-
Estimated Rat Dose: 21.4 mg/kg * 6.2 ≈ 132.7 mg/kg/day
Disclaimer: This is an estimation and should be used as a starting point for a dose-finding study. The optimal dose will depend on the specific animal model, administration route, and experimental endpoint.
Additionally, a study on a related leucine metabolite, α-ketoisocaproate (KIC), in a mouse model of cancer cachexia used an intraperitoneal (IP) injection of 10 mg/kg, which showed positive effects on muscle mass and function.
How should I prepare HICA for in vivo administration?
The preparation of HICA for in vivo administration will depend on the chosen route.
-
Oral Administration (in diet): HICA can be commercially mixed into a standard rodent chow at a specified percentage, as demonstrated in a study using a 5% HICA diet.[2]
-
Oral Gavage: For oral gavage, HICA can be dissolved or suspended in a suitable vehicle. Given that HICA is an acid, it is often available as a calcium or sodium salt, which may have better solubility in aqueous solutions. Common vehicles for oral gavage include:
-
Intraperitoneal (IP) Injection: For IP injections, it is crucial to use a sterile, pH-neutral, and isotonic solution to avoid peritoneal irritation.[10][11] The sodium salt of HICA would be more suitable for this route. Potential vehicles include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
What is the known mechanism of action of HICA?
HICA is a metabolite of the branched-chain amino acid leucine and is thought to exert its effects through multiple pathways:
-
mTOR Pathway Activation: HICA has been shown to influence the mammalian target of rapamycin (mTOR) pathway, a key regulator of muscle protein synthesis. Specifically, it can lead to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting muscle protein synthesis and growth.[2][12]
-
Anti-Catabolic Effects: HICA is considered an anti-catabolic substance, potentially by inhibiting matrix metalloproteinase enzymes responsible for the breakdown of connective and protein tissues.[1][4]
-
Anti-Inflammatory Effects: In vitro studies suggest that HICA may have anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) and the production of pro-inflammatory cytokines like interleukin-6 (IL-6).[6][13][14]
What is the pharmacokinetic profile of HICA in rodents?
Currently, there is a lack of publicly available, detailed pharmacokinetic studies on HICA in rodents. Key parameters that researchers should aim to determine in their own studies include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
T1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
A study on branched-chain amino acids in rats showed rapid absorption, with peak plasma concentrations reached 4 hours after dosing.[15]
Is HICA toxic in animal models?
There is limited information on the toxicity of HICA in animal models from publicly available literature. A human case study reported no adverse effects with HICA supplementation.[1] General acute and sub-chronic toxicity studies in rodents are necessary to determine the safety profile of HICA.[16][17][18][19][20] An acute toxicity study would determine the LD50 (the dose that is lethal to 50% of the animal population).[21][22][23]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect on muscle mass | - Insufficient dosage- Inappropriate administration route- Poor bioavailability- Insufficient duration of treatment- High inter-animal variability | - Conduct a dose-response study to find the optimal dose.- Consider a different route of administration (e.g., IP injection if oral gavage is ineffective).- Analyze plasma levels of HICA to assess bioavailability.- Extend the treatment period.- Increase the number of animals per group to improve statistical power. |
| Animal distress after administration (e.g., lethargy, ruffled fur) | - Vehicle toxicity- Non-physiological pH or osmolarity of the solution (for injections)- Irritation from the gavage or injection procedure | - Run a vehicle-only control group to assess for vehicle-induced effects.- Ensure injectable solutions are sterile, pH-neutral, and isotonic.- Refine administration techniques to minimize stress and tissue damage. |
| Precipitation of HICA in the prepared solution | - Poor solubility in the chosen vehicle- Temperature-dependent solubility | - Try a different vehicle or a combination of vehicles (e.g., a co-solvent system).- Gently warm the solution during preparation (if HICA is heat-stable).- Prepare fresh solutions before each administration. |
III. Data Presentation
Table 1: Summary of In Vivo and Human HICA/KIC Dosage and Effects
| Compound | Species | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| HICA | Rat | 5% of diet | Oral (in feed) | 14 days (recovery) | Returned muscle mass to control values after immobilization-induced atrophy. | [2][3] |
| HICA | Human | 1.5 g/day | Oral | 4 weeks | Increased whole lean body mass, with a 400g increase in lower extremities. | [4][5] |
| KIC | Mouse | 10 mg/kg | Intraperitoneal | Not specified | Increased body weight, grip strength, and skeletal muscle mass in a cancer cachexia model. |
Table 2: Quantitative Effects of KIC on Inflammatory Cytokines in a Mouse Model of Cancer Cachexia
| Cytokine | Treatment Group | Change from Control | p-value | Reference |
| Myostatin | KIC (10 mg/kg) | ↓ 52.11% | < 0.001 | |
| TNF-α | KIC (10 mg/kg) | Significant decrease | < 0.001 | |
| IFN-γ | KIC (10 mg/kg) | Significant decrease | < 0.001 | |
| IL-6 | KIC (10 mg/kg) | Significant decrease | < 0.05 |
Note: This data is for the related compound α-ketoisocaproate (KIC) and is provided as a reference for the potential effects of HICA.
IV. Experimental Protocols
Protocol for Oral Gavage Administration of HICA in Mice
-
Preparation of HICA Solution:
-
Weigh the required amount of HICA (or its salt).
-
If using a suspension, levigate the powder with a small amount of vehicle (e.g., 0.5% CMC) to form a paste.
-
Gradually add the remaining vehicle to the desired final concentration while stirring continuously.
-
If attempting to dissolve HICA, test solubility in various vehicles (e.g., water, saline, PBS). A small amount of a co-solvent like DMSO may be used, but the final concentration should be kept low (e.g., <5%).[7][8][9]
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse to calculate the correct volume for administration. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse and insert a flexible, ball-tipped gavage needle into the esophagus.
-
Slowly administer the HICA solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol for Intraperitoneal (IP) Injection of HICA in Rats
-
Preparation of Sterile HICA Solution:
-
Dissolve the sodium salt of HICA in sterile, pyrogen-free saline or PBS to the desired concentration.
-
Ensure the final solution is at a physiological pH (around 7.4). Adjust if necessary with sterile NaOH or HCl.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile vial.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct injection volume. The maximum recommended volume for IP injection in rats is 10 mL/kg.[24]
-
Securely restrain the rat, exposing the abdomen.
-
Insert a sterile needle (e.g., 23-25 gauge) into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the cecum and bladder.
-
Aspirate to ensure no fluid or blood is drawn back, then slowly inject the HICA solution.[10]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol for Assessment of Muscle Hypertrophy
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the target muscles (e.g., gastrocnemius, tibialis anterior).
-
Muscle Weight: Blot the muscles dry and record their wet weight.
-
Histological Analysis:
-
Freeze the muscle tissue in isopentane cooled by liquid nitrogen.
-
Cut transverse sections (e.g., 10 µm) using a cryostat.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fiber morphology.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of individual muscle fibers.
-
Protocol for Measurement of Inflammatory Cytokines
-
Sample Collection: Collect blood via cardiac puncture into EDTA-containing tubes and centrifuge to obtain plasma. Alternatively, collect tissue samples and homogenize them in an appropriate lysis buffer.
-
Cytokine Analysis:
V. Mandatory Visualizations
Caption: HICA's potential mechanism of action on the mTOR signaling pathway.
Caption: HICA's proposed anti-inflammatory signaling pathway.
Caption: A general experimental workflow for in vivo HICA studies.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
- 16. Subchronic Toxicities of HZ1006, a Hydroxamate-Based Histone Deacetylase Inhibitor, in Beagle Dogs and Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 19. Subchronic Toxicities of HZ1006, a Hydroxamate-Based Histone Deacetylase Inhibitor, in Beagle Dogs and Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 21. rats acute toxicity: Topics by Science.gov [science.gov]
- 22. Acute toxicity of aristolochic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. mdpi.com [mdpi.com]
- 26. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent HICA degradation during sample storage?
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of α-hydroxyisocaproic acid (HICA) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for pure, solid HICA?
Pure, solid HICA is stable for at least four years when stored at -20°C.[1]
Q2: How long can I store HICA in an aqueous solution?
It is not recommended to store aqueous solutions of HICA for more than one day.[1] For experiments requiring aqueous solutions, it is best to prepare them fresh.
Q3: What are the primary factors that can cause HICA degradation in samples?
Based on general principles of chemical stability, the primary factors that can cause degradation of pharmaceutical compounds like HICA include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2]
-
pH: HICA may be susceptible to acid and base hydrolysis.[3][4]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[2][3][4]
-
Light: Light, particularly UV radiation, can cause photolytic degradation.[2]
-
Repeated Freeze-Thaw Cycles: For solutions, repeated freezing and thawing can compromise stability.
Q4: What type of containers should I use for storing HICA samples?
For solid HICA, tightly sealed, amber glass vials are recommended to protect from light and moisture. For biological samples containing HICA, use appropriate collection and storage containers that prevent leakage and contamination.
Q5: Are there any specific handling precautions I should take when preparing HICA stock solutions?
When preparing a stock solution of HICA in an organic solvent, it is recommended to purge the solvent with an inert gas.[1] This helps to minimize the risk of oxidative degradation.
Troubleshooting Guide: HICA Degradation
This guide provides solutions to common issues encountered during the storage and handling of HICA samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results with HICA. | Degradation of HICA stock solution. | Prepare fresh stock solutions for each experiment. If storing for a short period, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Verify the concentration and purity of the stock solution using a validated analytical method like HPLC. |
| Loss of HICA concentration in biological samples over time. | Improper storage temperature. Bacterial contamination. | Store biological samples (e.g., plasma, serum, urine) at -80°C for long-term storage. Ensure samples are collected and processed under sterile conditions to prevent microbial growth. |
| Precipitate observed in HICA solution after thawing. | Exceeded solubility limit at lower temperatures. Solvent evaporation. | Gently warm the solution and vortex to redissolve. If the precipitate persists, it may indicate degradation. Centrifuge the solution and analyze the supernatant to determine the HICA concentration before use. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Discoloration of HICA solid or solution. | Oxidation or other chemical degradation. | Discard the discolored sample. For solids, store under an inert atmosphere if possible. For solutions, prepare fresh and protect from light and air. |
Experimental Protocols
Protocol: Forced Degradation Study of HICA
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for HICA, in line with ICH guidelines.[3][4][5][6]
Objective: To investigate the intrinsic stability of HICA under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
HICA (pure substance)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of HICA Stock Solution: Prepare a stock solution of HICA in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the HICA stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the HICA stock solution with 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Mix the HICA stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid HICA to 70°C in an oven for 48 hours. Also, incubate the HICA stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the HICA stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. A common approach is reversed-phase HPLC with UV or MS detection.[7]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS.
-
Visualizations
HICA Stability Study Workflow
Caption: Workflow for a forced degradation study of HICA.
Potential Degradation Pathways of HICA
Caption: Conceptual diagram of potential HICA degradation pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects in the Mass Spectrometry Analysis of HICA
Welcome to the technical support center for troubleshooting matrix effects in the mass spectrometry analysis of α-hydroxyisocaproic acid (HICA). This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate the challenges posed by matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of HICA analysis?
A1: A matrix effect is the alteration of the ionization efficiency of HICA by co-eluting, often unidentified, components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4]
Q2: What are the common causes of matrix effects in HICA analysis?
A2: Matrix effects in HICA analysis are typically caused by endogenous components of the biological sample that are not completely removed during sample preparation.[2] Common culprits in matrices like plasma, serum, or urine include:
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Phospholipids: Abundant in plasma and serum, these can significantly suppress the ionization of analytes, especially in electrospray ionization (ESI).
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the droplet formation and evaporation process in the ion source.
-
Other endogenous metabolites: Compounds structurally similar to HICA or that co-elute from the LC column can compete for ionization.
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Formulation agents or dosing media: In preclinical or clinical studies, components of the drug formulation can introduce interfering substances.[2]
Q3: How can I determine if my HICA analysis is affected by matrix effects?
A3: The most common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of HICA in a solution spiked into a pre-extracted blank matrix to the peak area of HICA in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of a matrix effect. The FDA recommends evaluating the matrix effect in at least six different lots of the biological matrix.[1][5]
Q4: What are the regulatory expectations regarding matrix effect evaluation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for bioanalytical method validation.[3][5] For matrix effects, the accuracy of quality control (QC) samples prepared in at least six different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[1]
Troubleshooting Guide
Issue: Poor peak shape, low signal intensity, or high variability in HICA quantification.
This guide provides a systematic approach to troubleshooting potential matrix effects in your LC-MS/MS analysis of HICA.
Step 1: Initial System Suitability Check
Before investigating matrix effects, ensure your LC-MS/MS system is performing optimally.
-
Action: Inject a pure, neat standard of HICA.
-
Expected Outcome: A sharp, symmetrical peak with high signal intensity and reproducible retention time.
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If Outcome is Not Met: Troubleshoot the instrument (e.g., check for leaks, clean the ion source, verify mobile phase composition) before proceeding.
Step 2: Evaluate Matrix Effects
If the system is functioning correctly, the next step is to determine if matrix components are causing the issue.
-
Action: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section.
-
Data Analysis: Calculate the matrix factor (MF) using the formula:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests a minimal matrix effect.
-
-
Logical Workflow: The following diagram illustrates the troubleshooting logic.
Caption: Troubleshooting workflow for identifying matrix effects.
Mitigation Strategies
If a significant matrix effect is confirmed, one or more of the following strategies can be implemented.
1. Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]
-
Liquid-Liquid Extraction (LLE): HICA is a polar molecule, so an LLE method using a suitable organic solvent can be effective in separating it from non-polar interferences like phospholipids. Adjusting the pH of the aqueous phase can optimize the extraction efficiency of HICA.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. A mixed-mode or ion-exchange SPE sorbent could be particularly effective for isolating an acidic compound like HICA from a complex biological matrix.
-
Protein Precipitation (PPT): While a simple and fast method, PPT is often less clean than LLE or SPE and may not sufficiently remove phospholipids. If using PPT, consider newer plates designed to also remove phospholipids.[6]
2. Modify Chromatographic Conditions
Altering the LC method can help separate HICA from co-eluting matrix components.
-
Change Gradient: A shallower gradient can improve the resolution between HICA and interfering peaks.
-
Alternative Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the "gold standard" for compensating for matrix effects.[7]
-
Principle: A SIL-IS (e.g., HICA-d3) is chemically identical to HICA and will co-elute, experiencing the same degree of ion suppression or enhancement.[8][9] Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled HICA.
-
Benefit: The ratio of the analyte to the SIL-IS remains constant, even if the absolute signal intensity of both is suppressed, allowing for accurate quantification.[8]
4. Matrix-Matched Calibration
If a SIL-IS is not available, creating calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[10][11]
The following diagram outlines the decision-making process for selecting a mitigation strategy.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike HICA and its internal standard (if used) into the mobile phase or a reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Obtain blank matrix from at least six different sources.[1][5] Process these blank samples using your extraction procedure. Spike HICA and IS into the final, extracted matrix at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike HICA and IS into the blank matrix at low and high QC concentrations before performing the extraction procedure. (This set is used to determine recovery).
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = ( (Peak area of analyte in Set B / Peak area of IS in Set B) ) / ( (Peak area of analyte in Set A / Peak area of IS in Set A) )
-
Data Presentation
Table 1: Example Matrix Effect and Recovery Data for HICA
| Sample Lot | Analyte Response (Set A) | Analyte Response (Set B) | Matrix Factor | Recovery (%) | IS-Normalized MF |
| Lot 1 | 150,000 | 90,000 | 0.60 | 85 | 0.99 |
| Lot 2 | 152,000 | 95,000 | 0.63 | 88 | 1.01 |
| Lot 3 | 149,500 | 88,000 | 0.59 | 86 | 0.98 |
| Lot 4 | 151,000 | 75,000 | 0.50 | 84 | 1.02 |
| Lot 5 | 150,500 | 92,000 | 0.61 | 87 | 0.99 |
| Lot 6 | 149,000 | 85,000 | 0.57 | 85 | 1.00 |
| Mean | 150,333 | 87,500 | 0.58 | 85.8 | 1.00 |
| %CV | 0.7% | 7.8% | 7.9% | 1.7% | 1.5% |
In this example, a significant matrix effect (ion suppression) is observed (Matrix Factor ≈ 0.6). However, the use of a stable isotope-labeled internal standard effectively compensates for this effect, as shown by the IS-Normalized Matrix Factor being close to 1 with low variability.
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nalam.ca [nalam.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Adjusting HICA treatment concentrations for different cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing α-hydroxyisocaproic acid (HICA) in cell culture experiments. It offers troubleshooting advice and detailed protocols to help navigate the challenges of adjusting treatment concentrations for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is HICA and what is its primary mechanism of action?
A1: HICA, or α-hydroxyisocaproic acid, is a natural metabolite of the branched-chain amino acid, leucine.[1] It is recognized for its anti-catabolic properties, meaning it can help reduce muscle protein breakdown.[1][2] Its mechanism varies depending on the cell type. In murine C2C12 muscle cells, HICA has been shown to attenuate muscle atrophy during cachexia by inhibiting iNOS expression and IL-6 production.[3][4] It can also influence key signaling pathways, altering the phosphorylation of AMP-activated protein kinase (AMPK) and ERK1/2.[3] In some bacteria, HICA exerts an antibacterial effect by disrupting the cell membrane.[5]
Q2: What is a recommended starting concentration for HICA in a new cell line?
A2: The optimal concentration of HICA is highly dependent on the cell line and the desired biological endpoint. Based on published studies, a broad dose-response experiment is recommended. A good starting range could be from 1 mg/mL to 10 mg/mL. For instance, in studies with stem cells from the apical papilla (SCAP), concentrations from 1 mg/mL to 10 mg/mL were tested.[6][7] While HICA was not cytotoxic up to 10 mg/mL in SCAP cells, it did show cytostatic effects (inhibiting cell growth) at all tested concentrations.[6] In murine C2C12 myotubes, concentrations as high as 15 mM have been used to study its effect on signaling pathways.[8]
Q3: How should I prepare a HICA stock solution for cell culture experiments?
A3: HICA can be prepared by dissolving it directly in the cell culture medium. One study describes creating a 40 mg/mL stock solution in the medium, which is then neutralized to a physiological pH of 7.0 before being further diluted to working concentrations.[9] Always sterilize the final solution, typically by filtration through a 0.22 µm filter, before adding it to your cell cultures. It is crucial to include a vehicle control (medium with the same pH adjustment but without HICA) in your experiments.
Q4: How might HICA's effect differ between cell types, such as muscle cells versus stem cells?
A4: HICA's effects are cell-type specific. In muscle cells like C2C12 myotubes, HICA can protect against atrophy under inflammatory conditions.[3][8] In contrast, with stem cells (SCAP), HICA was found to be cytostatic across a range of concentrations and genotoxic (damaging to DNA) at concentrations above 2.5 mg/mL.[6][9] This highlights the importance of empirically determining the optimal, non-toxic concentration for each specific cell line you work with.
Q5: If I must use an organic solvent, what is the maximum recommended final concentration in the culture medium?
A5: While HICA can often be dissolved directly in aqueous-based culture medium, some protocols for other poorly soluble compounds use solvents like DMSO. If you must use DMSO, its final concentration in the culture medium should be kept as low as possible to prevent solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for 0.1% or lower.[10] Always include a vehicle control with the same final DMSO concentration in your experimental design.
HICA Treatment Concentrations and Effects
The following table summarizes HICA concentrations used in published studies and their observed effects on different cell lines.
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Citation(s) |
| SCAP (Stem Cells from Apical Papilla) | 1 - 10 mg/mL | 24, 48, 72 hours | - Not cytotoxic up to 10 mg/mL.- Cytostatic at all tested concentrations.- Not genotoxic below 5 mg/mL.- Genotoxic at concentrations of 5 mg/mL and above. | [6][7][9] |
| C2C12 (Murine Myotubes) | Up to 15 mM | 30 minutes | - Increased phosphorylation of AMPK.- Decreased phosphorylation of ERK1/2. | [3][4][8] |
| C2C12 (Murine Myotubes) | Not specified | Pretreatment | - Attenuated myotube atrophy induced by TNFα/IFNγ.- Inhibited iNOS expression and IL-6 production. | [3] |
| Various Bacteria (Gram-positive & Gram-negative) | 4 mg/mL | Various | - Disrupted bacterial cell membrane integrity. | [11] |
Experimental Protocols
Protocol: Determining Optimal HICA Concentration via Dose-Response Cytotoxicity Assay
This protocol provides a framework for determining the cytotoxic and cytostatic concentration range of HICA for a specific adherent cell line using a common colorimetric assay (e.g., MTT, WST-8) or fluorescence-based assay (e.g., CellTox™ Green).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
HICA powder
-
Sterile PBS (Phosphate-Buffered Saline)
-
96-well clear or opaque-walled tissue culture plates
-
Cytotoxicity/Viability assay reagent (e.g., MTT, WST-8, CellTiter-Glo®, CellTox™ Green)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[12]
-
-
HICA Stock Preparation:
-
Prepare a high-concentration stock solution of HICA (e.g., 40 mg/mL) in your complete culture medium.
-
Adjust the pH to ~7.0.
-
Sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Treatment Preparation:
-
Perform serial dilutions of your HICA stock solution in complete culture medium to create a range of treatment concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0 mg/mL). Prepare enough of each concentration to treat triplicate wells.
-
The 0 mg/mL solution serves as your "vehicle control".
-
Also prepare a "maximum cytotoxicity" control (e.g., using a known toxin or a lysis agent like Triton™ X-100) and a "no-cell" control (medium only).[13]
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared HICA dilutions (and controls) to the appropriate wells.
-
Return the plate to the incubator for your desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Viability/Cytotoxicity Measurement:
-
At the end of the incubation period, perform the viability or cytotoxicity assay according to the manufacturer's specific protocol. This typically involves adding a reagent to each well and incubating for a set amount of time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average reading from the "no-cell" control wells from all other readings.
-
Normalize the data by expressing the results as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the HICA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability) and identify the non-toxic concentration range for your experiments.
-
Visual Guides
Signaling Pathways
Caption: HICA's influence on key signaling pathways in muscle cells.
Experimental Workflow
Caption: Workflow for determining optimal HICA concentration.
Troubleshooting Guide
Problem: High cell death is observed even at low HICA concentrations.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to HICA. Expand your dose-response curve to include a much lower concentration range. |
| Stock Solution pH | An unneutralized HICA solution can drastically alter the pH of the culture medium, leading to cell death. Always confirm the pH of your final treatment medium after adding HICA.[9] |
| Contamination | The HICA stock solution may be contaminated. Re-make the stock solution and ensure sterile filtration before use.[14] |
Problem: No observable effect of HICA treatment.
| Possible Cause | Suggested Solution |
| Insufficient Concentration | The concentrations used may be too low to elicit a response in your specific cell line. Test a higher range of concentrations. Remember that effective in vitro concentrations can be much higher than in vivo plasma levels.[15] |
| Incorrect Biological Readout | The assay you are using may not be appropriate for detecting the specific biological effect of HICA in your cell line. Consider alternative endpoints (e.g., protein phosphorylation, gene expression, metabolic activity). |
| Cell Health or Passage Number | Use cells at a low, consistent passage number. Senescent or unhealthy cells may not respond appropriately to stimuli.[10] Regularly monitor cell morphology.[16] |
Problem: Precipitate forms in the culture medium after adding HICA.
| Possible Cause | Suggested Solution |
| Poor Solubility | The concentration may exceed HICA's solubility limit in your specific culture medium. Try preparing the stock solution at a slightly warmer temperature (e.g., 37°C) or vortexing for a longer duration. Do not use a solution with visible precipitate. |
| Reaction with Medium Components | HICA may be reacting with a component in the serum or medium, causing precipitation. Try preparing the stock in a basal medium first, then adding serum or other supplements. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting HICA experiments.
References
- 1. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Potential Intracanal Medicament, 2-Hydroxyisocaproic Acid (HICA): Cytotoxicity, Genotoxicity, and Its Effect on SCAP Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potential Intracanal Medicament, 2-Hydroxyisocaproic Acid (HICA): Cytotoxicity, Genotoxicity, and Its Effect on SCAP Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Common Issues in HEK Cell Cultures [cytion.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of HICA
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address the challenges of poor oral bioavailability of α-hydroxyisocaproic acid (HICA) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is HICA and what is its primary mechanism of action?
Alpha-hydroxyisocaproic acid (HICA) is a metabolite of the branched-chain amino acid, leucine. It is known to influence the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] By activating mTOR Complex 1 (mTORC1), HICA can promote protein synthesis, making it a compound of interest for studies on muscle growth and preservation.[2]
Q2: Why is the oral bioavailability of HICA expected to be poor?
While specific bioavailability data for HICA is not extensively published, small, hydrophilic molecules like HICA can face challenges with oral absorption. Factors that can limit the oral bioavailability of a compound include its solubility, permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the liver.[3][4][5] The gastrointestinal (GI) tract's aqueous environment and the lipid nature of cell membranes create a complex barrier for absorption.[6]
Q3: What are the primary strategies to improve the oral bioavailability of compounds like HICA?
Efforts to improve oral bioavailability focus on enhancing a drug's solubility, increasing its permeability, and protecting it from degradation in the GI tract.[7][8][9] Key strategies include:
-
Formulation Design: Developing advanced formulations such as nanoparticles, nanoemulsions, solid dispersions, and liposomes to improve solubility and absorption.[8][10][11][12]
-
Prodrugs: Chemically modifying the drug molecule to create a more absorbable precursor that converts to the active drug in the body.[7][8]
-
Micronization: Reducing the particle size of the drug to increase its surface area and dissolution rate.[4][10]
Troubleshooting Guide for HICA Animal Studies
Q1: My HICA plasma concentrations are highly variable between animals. What are the potential causes?
High inter-animal variability is a common issue in pharmacokinetic studies. Potential causes include:
-
Inconsistent Dosing Technique: Improper oral gavage can lead to dosing errors or stress, affecting gastric emptying.[13][14] Ensure all personnel are thoroughly trained.
-
Physiological Differences: Animal age, disease state, and genetic variations can lead to differences in drug metabolism and absorption.[6][15]
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI tract pH, affecting drug dissolution and absorption.[16] Standardize the fasting period for all animals before dosing.
-
Formulation Issues: If HICA is not fully solubilized or suspended in the vehicle, the dose administered may not be uniform. Ensure the formulation is homogenous before each administration.
Q2: The observed maximum plasma concentration (Cmax) is much lower than expected. How can I troubleshoot this?
Low Cmax often points to poor absorption or rapid elimination. Consider the following:
-
Low Solubility/Dissolution: HICA may not be dissolving quickly enough in the GI tract.[6] Formulation strategies like nanoemulsions or solid dispersions can enhance dissolution.[12]
-
Poor Permeability: The drug may not be efficiently crossing the intestinal wall.[17] Nanoparticle-based delivery systems can improve membrane permeation.[18]
-
First-Pass Metabolism: The drug could be extensively metabolized by the liver after absorption before it reaches systemic circulation.[4] While less common for a metabolite like HICA, this should be confirmed by comparing oral and intravenous pharmacokinetic data.
-
Sample Degradation: Ensure that plasma samples are processed and stored correctly (e.g., at -80°C) to prevent HICA degradation before analysis.[19]
Q3: My novel HICA nanoformulation is not showing a significant improvement in bioavailability. What should I check?
If an advanced formulation fails to perform, re-evaluate its characteristics and the experimental design:
-
Particle Stability: The nanoparticles may not be stable in the harsh environment of the GI tract (e.g., acidic stomach pH). Assess the stability of your formulation in simulated gastric and intestinal fluids.
-
Drug Release Profile: The formulation might not be releasing the drug at an appropriate rate. An overly stable carrier could prevent the drug from being released for absorption.[18] Conduct in vitro release studies to verify.
-
Cellular Interaction: The nanoparticles may not be interacting with the intestinal epithelium as expected. Surface modifications with targeting ligands can sometimes improve uptake.[11]
-
Analytical Method: Verify that your bioanalytical method (e.g., LC-MS/MS) can accurately quantify HICA released from the formulation and is not subject to interference from formulation excipients.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies should be systematically organized to compare the performance of different formulations. Below is a template table illustrating how to present data comparing a standard HICA suspension to a hypothetical nanoformulation in a rat model.
| Formulation | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Relative Bioavailability (%) |
| HICA Suspension | 50 | 8.5 ± 1.2 | 1.0 ± 0.3 | 45.7 ± 6.8 | 100% (Reference) |
| HICA Nanoformulation | 50 | 25.1 ± 3.5 | 2.5 ± 0.5 | 155.4 ± 22.1 | 340% |
| Data are presented as mean ± SD (n=6) and are for illustrative purposes only. |
Experimental Protocols
Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral pharmacokinetics of a HICA formulation in Sprague-Dawley rats.[19][20]
1. Animal Preparation:
-
Use male Sprague-Dawley rats (7-9 weeks old) and allow them to acclimate for at least one week.[20]
-
For serial blood sampling, jugular vein cannulation can be performed, allowing the animals to recover for at least two days post-surgery.[19][21]
-
Fast animals overnight (approx. 12 hours) before dosing but provide free access to water.
2. Formulation & Dosing:
-
Prepare the HICA dosing solution or suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Ensure homogeneity.
-
Weigh each rat and calculate the precise volume of the formulation to be administered. The maximum recommended oral gavage volume is 10 mL/kg.[14]
-
Administer the formulation using a proper-sized, ball-tipped gavage needle to deliver the substance directly into the stomach.[13][14] Avoid forcing the needle to prevent esophageal or stomach injury.[14]
3. Blood Sampling:
-
Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]
-
Place samples into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.[19]
-
Quantify HICA concentrations in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.
Diagrams: Pathways and Workflows
Signaling Pathway
Caption: Simplified mTOR signaling pathway activated by HICA.
Experimental Workflow
Caption: Workflow for a typical oral pharmacokinetic study in an animal model.
Logical Relationship: Overcoming Absorption Barriers
Caption: How formulation strategies address key barriers to oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 5. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid | MDPI [mdpi.com]
- 11. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Nanoformulations in Cardiovascular Medicine: Advances in Atherosclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. kinampark.com [kinampark.com]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacokinetic studies [bio-protocol.org]
- 21. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HICA Administration for Human Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting human trials with α-hydroxyisocaproic acid (HICA).
Frequently Asked Questions (FAQs)
1. What is a typical dosage and administration frequency for HICA in human trials?
Based on published studies, a common dosage is 1.5 grams of HICA per day.[1][2][3][4][5] This is often divided into three 500 mg doses administered at equal intervals throughout the day with meals.[1][2][4] The HICA is typically provided as a sodium salt powder mixed with a liquid such as juice or water.[1][2][4]
2. What is the recommended duration for a clinical trial investigating the effects of HICA on muscle mass and performance?
Human trials investigating HICA have typically ranged from 4 to 12 weeks. A 4-week study in soccer players was sufficient to observe significant increases in lean body mass.[1][2][4] A longer case study of 120 days (approximately 17 weeks) also showed positive effects on body composition in a clinical population.[6]
3. What are the expected outcomes and endpoints to measure in a HICA trial?
Primary outcomes typically focus on changes in body composition, particularly lean body mass.[1][2][4] Secondary outcomes can include delayed onset muscle soreness (DOMS), muscle strength, and running velocity.[1][2][4] It is also standard to monitor safety through blood pressure, heart rate, and standard laboratory blood values.[1]
4. Are there any known side effects of HICA supplementation in humans?
Current human trials have not reported any significant adverse effects associated with HICA supplementation at a dosage of 1.5g/day.[1] No negative changes in blood pressure, heart rate, or other standard blood markers have been observed.[1]
5. What is the proposed mechanism of action for HICA?
HICA is a metabolite of the branched-chain amino acid leucine. Its primary proposed mechanism is anti-catabolic, meaning it may help to reduce muscle protein breakdown.[1] One suggested pathway for this effect is the inhibition of metalloproteinase enzymes.[7][8][9][10][11] There is also research suggesting a potential, though not fully elucidated, involvement in the mTOR signaling pathway, which is a key regulator of muscle protein synthesis.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during the planning and execution of a human trial involving HICA.
Issue 1: Participant Compliance and Adherence
Problem: Low participant adherence to the HICA supplementation protocol.
Possible Causes & Solutions:
| Cause | Solution |
| Unpleasant Taste/Palatability: HICA may have a distinct taste that some participants find disagreeable. | - Formulation: Administer HICA as a sodium salt, which may have a more neutral taste.[1][2][4]- Masking Agents: Mix the HICA powder with flavored beverages like juice to mask any unpleasant taste.[1][2][4][5]- Encapsulation: If taste remains a significant issue, consider encapsulating the HICA powder. |
| Inconvenient Dosing Schedule: Multiple daily doses can be difficult for participants to remember. | - Clear Instructions: Provide a clear and simple dosing schedule.[6]- Reminders: Implement a reminder system (e.g., text messages, app notifications).- Packaging: Provide daily doses in individual, pre-measured packets to improve convenience.[1][6] |
| Lack of Motivation: Participants may not feel immediate effects, leading to decreased motivation. | - Education: Clearly explain the expected timeline for results at the beginning of the study.- Regular Follow-up: Maintain regular contact with participants to answer questions and provide encouragement. |
Issue 2: Variability in Experimental Results
Problem: High variability in changes in lean body mass or muscle strength among participants in the HICA group.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Measurement Technique: Errors in body composition or strength testing can introduce significant variability. | - Standardized Protocols: Use and strictly adhere to standardized protocols for all measurements. For lean body mass, Dual-Energy X-ray Absorptiometry (DEXA) is considered a gold standard.[13][14]- Trained Personnel: Ensure that all personnel conducting measurements are thoroughly trained and consistent in their technique.[15][16][17][18]- Controlled Conditions: Conduct measurements at the same time of day and under the same conditions for each participant (e.g., after a 12-hour fast for body composition).[6] |
| Dietary and Exercise Variations: Differences in participants' diet and exercise outside of the study protocol can influence results. | - Dietary Control: Provide dietary guidance and monitor nutritional intake through diaries.[1][19]- Standardized Training: If applicable, ensure all participants follow a standardized and supervised exercise regimen.[1][19] |
| HICA Formulation Stability: Inconsistent potency of the HICA supplement can lead to variable dosing. | - Stability Testing: Conduct stability testing of the HICA formulation under the expected storage and handling conditions of the trial.[20][21][22][23]- Proper Storage: Store the HICA supplement according to the manufacturer's instructions and ICH guidelines to maintain its stability.[20][21][22][23][24] |
Quantitative Data from Human Trials
The following table summarizes key quantitative data from a representative double-blind, placebo-controlled study on HICA supplementation in male soccer players over a 4-week period.
| Parameter | HICA Group (n=8) | Placebo Group (n=7) | p-value | Citation |
| Dosage | 1.5 g/day (3 x 500 mg) | Maltodextrin | - | [1][2][4] |
| Change in Body Weight | +0.3 kg (from 72.6 kg) | +0.1 kg (from 70.0 kg) | < 0.005 | [1] |
| Change in Whole Lean Body Mass | +0.3 kg (from 62.2 kg) | 0 kg (from 62.2 kg) | < 0.05 | [1] |
| Change in Lean Body Mass (Lower Extremities) | +400 g | -150 g | < 0.01 | [1][2][4] |
| Delayed Onset Muscle Soreness (DOMS) at Week 4 (Scale) | 1.4 ± 0.3 | 1.8 ± 0.2 | < 0.05 | [1] |
Experimental Protocols
Protocol: HICA Administration
-
Material: HICA as a sodium salt powder. Placebo as maltodextrin powder.
-
Preparation: Pre-measure 583 mg of HICA sodium salt (equivalent to 500 mg of HICA) and 650 mg of maltodextrin into individual, identical opaque packets.
-
Administration Schedule: Instruct participants to consume the contents of one packet three times daily at evenly spaced intervals with meals.
-
Delivery: The powder should be mixed with a liquid such as water or juice before ingestion.
-
Compliance Monitoring: Participants should be required to keep a diary of their supplement intake and return the empty packets at regular study visits.[1][6][19]
Protocol: Measurement of Lean Body Mass using DEXA
-
Instrumentation: Utilize a calibrated Dual-Energy X-ray Absorptiometry (DEXA) machine.
-
Participant Preparation: Participants should fast for at least 12 hours prior to the scan. They should also avoid strenuous exercise for 24 hours before the measurement. Participants should wear minimal clothing and remove all metal objects.
-
Positioning: The participant lies supine on the DEXA table. Technicians must ensure consistent positioning for all scans for a given participant throughout the study.
-
Scan Acquisition: Perform a whole-body scan according to the manufacturer's instructions.
-
Data Analysis: Analyze the scan to determine total and regional (e.g., lower extremities) lean body mass.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Leucine to HICA metabolic pathway.
Caption: Double-blind, placebo-controlled trial workflow for HICA.
Caption: Proposed mechanisms of HICA's effect on muscle mass.
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. us.myprotein.com [us.myprotein.com]
- 6. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibition negatively affects muscle stem cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of matrix metalloproteinases suppresses the migration of skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. inbodyusa.com [inbodyusa.com]
- 14. bodydexafit.com.au [bodydexafit.com.au]
- 15. Muscle Strength Grading - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. theraplatform.com [theraplatform.com]
- 17. Common errors and clinical guidelines for manual muscle testing: "the arm test" and other inaccurate procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Common errors and clinical guidelines for manual muscle testing: "the arm test" and other inaccurate procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. upm-inc.com [upm-inc.com]
- 21. ICH Stability Testing [intertek.com]
- 22. database.ich.org [database.ich.org]
- 23. q1scientific.com [q1scientific.com]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
HICA vs. HMB: A Comparative Guide to Leucine Metabolites for Preventing Muscle Breakdown
For Researchers, Scientists, and Drug Development Professionals
A comprehensive analysis of two prominent leucine metabolites, α-hydroxyisocaproic acid (HICA) and β-hydroxy-β-methylbutyrate (HMB), in the context of mitigating muscle protein breakdown. This guide synthesizes available experimental data, details methodologies of key clinical trials, and visualizes the complex signaling pathways involved.
Introduction
Muscle atrophy, characterized by the loss of muscle mass and function, is a significant concern in various physiological and pathological states, including prolonged inactivity, aging, and chronic diseases. The branched-chain amino acid leucine and its metabolites have emerged as potential therapeutic agents to counteract muscle breakdown. Among these, α-hydroxyisocaproic acid (HICA) and β-hydroxy-β-methylbutyrate (HMB) have garnered considerable attention for their purported anti-catabolic properties. This guide provides an objective comparison of HICA and HMB, focusing on their mechanisms of action and the experimental evidence supporting their efficacy in preventing muscle breakdown.
Mechanisms of Action: A Tale of Two Metabolites
Both HICA and HMB are downstream metabolites of leucine, yet they appear to exert their effects on muscle protein turnover through distinct, and in some cases, overlapping pathways.
β-Hydroxy-β-methylbutyrate (HMB): HMB is perhaps the more extensively studied of the two metabolites. Its primary mechanism of action is a dual effect on muscle protein balance: it simultaneously stimulates muscle protein synthesis (MPS) and inhibits muscle protein breakdown (MPB).[1][2][3]
-
Stimulation of Muscle Protein Synthesis: HMB activates the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[1][3] This activation leads to the phosphorylation of downstream effectors like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of proteins necessary for muscle growth.[2] Some evidence also suggests that HMB may stimulate the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis, further contributing to its anabolic effects.[3]
-
Inhibition of Muscle Protein Breakdown: HMB is a potent inhibitor of the ubiquitin-proteasome system (UPS), the primary pathway for the degradation of intracellular proteins, including muscle proteins.[1][3] It has been shown to reduce the expression and activity of key components of this pathway. Additionally, HMB can decrease the activity of caspases, a family of proteases involved in apoptosis, and enhance the integrity of the muscle cell membrane (sarcolemma).[1][3]
α-Hydroxyisocaproic Acid (HICA): HICA is primarily considered an anti-catabolic agent, with its main proposed mechanism being the inhibition of muscle protein breakdown.[4][5][6] The evidence for a direct stimulatory effect on muscle protein synthesis is less clear and, in some cases, contradictory.
-
Inhibition of Muscle Protein Breakdown: HICA is thought to inhibit the breakdown of muscle proteins, potentially by interfering with metalloproteinases.[5] An in vitro study demonstrated that HICA could suppress the secretion of 3-methylhistidine, a marker of myofibrillar protein breakdown, in muscle cells under inflammatory conditions.[7]
-
Effects on Muscle Protein Synthesis: The role of HICA in muscle protein synthesis is debated. One in vitro study using murine C2C12 myotubes found that HICA actually decreased basal protein synthesis rates.[7] However, in a catabolic state induced by inflammatory cytokines, HICA was shown to attenuate myotube atrophy, suggesting a protective effect despite the reduction in basal synthesis.[7] In contrast, a human study in soccer players reported an increase in lean body mass with HICA supplementation, implying a net anabolic or anti-catabolic effect in a training context.[5][8]
Signaling Pathways
The signaling pathways modulated by HMB are well-characterized. HMB primarily influences the PI3K/Akt/mTOR pathway to promote protein synthesis and suppresses the ubiquitin-proteasome pathway to inhibit protein degradation.
References
- 1. 1upnutrition.com [1upnutrition.com]
- 2. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 3. vinatura.store [vinatura.store]
- 4. scispace.com [scispace.com]
- 5. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Anthropometric and physiological characteristics of male soccer players according to their competitive level, playing position and age group: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HICA and Leucine on mTOR Signaling
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of L-leucine and its metabolite, α-hydroxyisocaproic acid (HICA), on the mechanistic Target of Rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and protein synthesis, making its modulation a key area of interest in physiology, metabolism, and therapeutic development. This document summarizes the current experimental data, outlines relevant methodologies, and visualizes the key pathways and workflows to support further research.
Overview of Leucine and HICA in mTOR Signaling
L-leucine, an essential branched-chain amino acid (BCAA), is widely recognized as a potent activator of mTOR Complex 1 (mTORC1), a central hub for integrating nutrient signals to control anabolic processes like protein synthesis.[1][2][3][4] The mechanism involves leucine binding to its intracellular sensor, Sestrin2, which releases the inhibition of the GATOR2 complex, ultimately leading to the activation of Rag GTPases that recruit mTORC1 to the lysosome for its activation.[4]
HICA, also known as leucic acid, is a metabolite of leucine. Its role in mTOR signaling is less clear and appears to be highly context-dependent, with some studies reporting conflicting effects. While some evidence suggests HICA can promote protein synthesis and muscle recovery, particularly after disuse, other studies indicate it may decrease protein synthesis under basal conditions, potentially by activating AMP-activated protein kinase (AMPK), a known inhibitor of mTORC1.[5][6]
Comparative Effects on mTORC1 Signaling Proteins
The activation of mTORC1 is typically assessed by measuring the phosphorylation status of its downstream targets, primarily the ribosomal protein S6 kinase 1 (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K and 4E-BP1 by mTORC1 enhances the translation of specific mRNAs, thereby promoting protein synthesis.[7]
Table 1: Quantitative Comparison of Leucine and HICA on Key mTORC1 Pathway Targets
| Target Protein (Phosphorylation Site) | L-Leucine Effect | HICA Effect | Model System | Reference |
| p-mTOR (Ser2448) | ▲ Significant Increase | ▲ Increase (during recovery) | Neonatal Pig Muscle | [8] |
| p-p70S6K (Thr389) | ▲ Significant Increase | ▲ Increase (during recovery from immobilization) | Rat Skeletal Muscle | [1][6][9] |
| ▬ No significant effect (basal conditions) | C2C12 Myotubes | [5] | ||
| p-4E-BP1 (Thr37/46) | ▲ Significant Increase | ▲ Increase (during recovery from immobilization) | Rat Skeletal Muscle | [1][6][10] |
| ▬ No significant effect (basal conditions) | C2C12 Myotubes | [5] | ||
| p-AMPK | Not typically reported as a primary effect | ▲ Significant Increase (basal conditions) | C2C12 Myotubes | [5] |
Note: The effects of HICA appear contradictory based on the physiological context (basal vs. recovery from atrophy). This highlights a critical area for further investigation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for their analysis.
References
- 1. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of HICA Compared to Other Leucine Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of leucine metabolites is crucial for targeted therapeutic and performance-enhancing applications. This guide provides an objective comparison of α-hydroxyisocaproic acid (HICA) with other key leucine metabolites, namely β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproic acid (KIC), supported by experimental data.
Quantitative Data Comparison
The following table summarizes the findings from clinical trials on the effects of HICA, HMB, and KIC on muscle mass, strength, and recovery.
| Parameter | HICA | HMB | KIC | Study Population | Key Findings |
| Lean Body Mass | Significant increase in whole-body and lower limb lean mass.[1][2] | Mixed results; some meta-analyses show small increases, while others find no significant effect over placebo.[3][4][5][6] | Limited data; one study in combination with HMB showed positive effects on muscle damage, but not directly on mass.[7] | Athletes (soccer players)[1][2] | HICA supplementation of 1.5 g/day for 4 weeks resulted in a significant increase in lean body mass compared to placebo.[1][2] |
| Muscle Strength | No significant improvement in muscle strength.[1][2] | Inconsistent findings; some reviews suggest minor or no effect on strength, while others show modest improvements, particularly in older adults.[3][5] | No significant effect on exercise performance when supplemented alone.[8] | Athletes (soccer players)[1][2] | Despite increases in muscle mass, HICA did not lead to significant changes in muscle strength in the studied athletes.[1][2] |
| Muscle Soreness (DOMS) | Significant reduction in symptoms of delayed onset muscle soreness.[1][2] | May reduce muscle damage markers like creatine kinase (CK).[7][9] | In combination with HMB, it reduced signs and symptoms of exercise-induced muscle damage.[7] | Athletes (soccer players)[1][2] | HICA supplementation was effective in decreasing the symptoms of DOMS during an intensive training period.[1][2] |
| Muscle Protein Synthesis (MPS) | In animal models, did not prevent immobilization-induced muscle atrophy but did enhance recovery by maintaining an increased rate of protein synthesis.[10] | Stimulates MPS, although to a lesser extent than leucine.[11] | Can be reaminated to leucine, potentially contributing to the leucine pool for MPS.[8] | Animal models, humans[10][11] | HICA appears to support muscle protein synthesis primarily during the recovery phase after muscle atrophy.[10] HMB has a direct stimulatory effect on MPS.[11] |
| Muscle Protein Breakdown (MPB) | In vitro studies show it can attenuate protein degradation under catabolic conditions.[12][13] | Attenuates muscle protein breakdown.[11][14] | May reduce ammonia accumulation, which could indirectly affect muscle fatigue and protein metabolism.[8] | In vitro, humans[11][12][13][14] | Both HICA and HMB exhibit anti-catabolic properties by reducing muscle protein breakdown.[11][12][13][14] |
Experimental Protocols
HICA Supplementation in Athletes
A key study investigating the effects of HICA involved a 4-week, double-blind, placebo-controlled trial with 15 healthy male soccer players during an intensive training period. The experimental group received 1.5 grams of HICA daily, divided into three doses. Body composition was assessed using dual-energy X-ray absorptiometry (DXA), while DOMS was evaluated through daily diaries. Muscle strength and running velocity were measured via field tests.[1][2]
Comparative Study of Leucine Metabolites
In a double-blind, randomized controlled trial, 40 resistance-trained men were assigned to receive α-HICA, HMB-FA (free acid), HMB-Ca (calcium), or a placebo for 8 weeks. The study involved a whole-body, thrice-weekly resistance training program. The primary outcomes were muscle thickness (measured by ultrasound), and performance measures including 1-repetition maximum (1RM) for bench press and squat, and Wingate peak power. Blood markers were also evaluated at baseline, week 4, and week 8.[15][16][17][18]
Signaling Pathways
Leucine and its metabolites exert their effects on muscle protein metabolism primarily through the modulation of key signaling pathways. Leucine is a potent activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of protein synthesis.[14] HMB has been shown to stimulate mTOR signaling and also inhibit the ubiquitin-proteasome pathway, a major route for protein degradation.[11] HICA's mechanisms are less defined but are thought to involve anti-catabolic actions.[1] KIC can be converted back to leucine, thereby contributing to the activation of these anabolic pathways.[8]
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An umbrella review of systematic reviews of β-hydroxy-β-methyl butyrate supplementation in ageing and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of exercise with or without β-hydroxy-β-methylbutyrate supplementation on muscle mass, muscle strength, and physical performance in patients with sarcopenia: a systematic review and meta-analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ergogenic Benefits of β‐Hydroxy‐β‐Methyl Butyrate (HMB) Supplementation on Body Composition and Muscle Strength: An Umbrella Review of Meta‐Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementation with beta-hydroxy-beta-methylbutyrate (HMB) and alpha-ketoisocaproic acid (KIC) reduces signs and symptoms of exercise-induced muscle damage in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vinatura.store [vinatura.store]
- 10. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1upnutrition.com [1upnutrition.com]
- 15. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Leucine Metabolites (HMB, HICA) fail to produce performance enhancements or muscle thickness | Athletes Rehab [athletesrehab.com]
- 18. researchgate.net [researchgate.net]
Validating the Anti-Catabolic Effects of Alpha-Hydroxyisocaproic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-catabolic effects of alpha-hydroxyisocaproic acid (HICA) with its parent amino acid, L-Leucine, and another leucine metabolite, beta-hydroxy-beta-methylbutyrate (HMB). The information is compiled from publicly available experimental data to assist in evaluating its potential therapeutic and ergogenic applications.
Overview of Compounds
Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the branched-chain amino acid L-leucine. It is purported to possess anti-catabolic properties, suggesting it may attenuate muscle protein breakdown.[1][2][3] L-Leucine is a well-established activator of muscle protein synthesis, primarily through the mTOR signaling pathway.[4][5] Beta-hydroxy-beta-methylbutyrate (HMB) is another leucine metabolite marketed for its anti-catabolic and anabolic effects.[4][5]
Comparative Efficacy: Human Studies
Effects on Lean Body Mass and Muscle Soreness
A key human study investigated the effects of HICA supplementation in athletes.
Table 1: Effects of HICA Supplementation on Body Composition and DOMS in Soccer Players [2][6][7]
| Parameter | HICA Group (1.5 g/day ) | Placebo Group | p-value |
| Change in Whole Lean Body Mass | Increase | No significant change | < 0.05 |
| Change in Lower Extremity Lean Mass | +400 g | -150 g | < 0.01 |
| Delayed Onset Muscle Soreness (DOMS) | Decreased symptoms in week 4 | No significant change | < 0.05 |
Data from Mero et al. (2010). The study was a 4-week, double-blind, placebo-controlled trial with 15 male soccer players.
Effects on Muscle Protein Synthesis and Breakdown
While direct studies on HICA's effect on muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in humans are limited, research on leucine and HMB provides valuable comparative data.
Table 2: Effects of Leucine and HMB on Human Muscle Protein Metabolism
| Compound | Dose | Effect on Muscle Protein Synthesis (MPS) | Effect on Muscle Protein Breakdown (MPB) | Study |
| L-Leucine | 3.42 g | +110% | Not reported | Wilkinson et al. (2013) |
| HMB (Free Acid) | 3.42 g | +70% | -57% | Wilkinson et al. (2013) |
This study highlights that while leucine is a more potent stimulator of MPS, HMB demonstrates a significant anti-catabolic effect by reducing MPB.
Comparative Efficacy: Preclinical Studies
Animal Models of Muscle Atrophy
Studies in animal models provide insights into the efficacy of these compounds in preventing muscle loss under catabolic conditions.
Table 3: Effects of HICA and Leucine on Muscle Recovery After Immobilization-Induced Atrophy in Rats [8][9]
| Treatment | Effect on Muscle Mass During Immobilization | Effect on Muscle Mass During Recovery (14 days) | Effect on Protein Synthesis During Recovery |
| Control | Decrease | Incomplete recovery | Baseline |
| L-Leucine (5% in diet) | No prevention of atrophy | Incomplete recovery | Not sustained |
| HICA (5% in diet) | No prevention of atrophy | Returned to control values | Sustained increase |
Data from Lang et al. (2013). This study suggests HICA is more effective than leucine in promoting muscle mass recovery after a period of disuse.
In Vitro and In Vivo Models of Cachexia
Cachexia, or muscle wasting associated with chronic disease, is a key area of investigation for anti-catabolic agents.
Table 4: Comparative Efficacy of Leucine and HMB in a Murine Model of Cancer Cachexia [10]
| Compound | In Vitro Potency (C2C12 myotubes) | In Vivo Efficacy (MAC16 tumor-bearing mice) |
| L-Leucine | Effective at 1 mM | Attenuated body weight loss (1 g/kg) |
| HMB | Effective at 50 µM (more potent) | 60% more effective than leucine in attenuating body weight loss (0.25 g/kg) |
Data from Mirza et al. (2014). This study demonstrates the superior potency of HMB over leucine in a model of cancer-induced muscle wasting.
An in vitro study on HICA using a cachexia model induced by TNFα/IFNγ in C2C12 myotubes showed that HICA attenuated myotube atrophy by inhibiting protein degradation, an effect associated with the suppression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6) production.[11][12]
Mechanistic Insights: Signaling Pathways
The anti-catabolic effects of HICA and its comparators are mediated through key signaling pathways that regulate muscle protein turnover.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of muscle protein synthesis. Leucine is a potent activator of mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn initiate protein translation.[5] HMB has also been shown to stimulate the mTOR pathway, though potentially to a lesser extent than leucine.[4] The direct effects of HICA on the mTOR pathway are less clear, though its role as a leucine metabolite suggests a potential interaction.
Caption: The mTOR signaling pathway in muscle protein synthesis.
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in skeletal muscle. HMB has been shown to attenuate muscle protein breakdown by reducing the activity of the UPS.[10] This is achieved by decreasing the expression of key components of the pathway, such as the E3 ubiquitin ligases MuRF1 and MAFbx.[10] While the direct effects of HICA on the UPS are still under investigation, its demonstrated anti-catabolic effects in preclinical models suggest a potential inhibitory role.[11]
Caption: The Ubiquitin-Proteasome System in muscle protein degradation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following are generalized methodologies based on the cited studies.
Human Study: Body Composition and DOMS
-
Study Design: Double-blind, placebo-controlled, parallel-group.
-
Participants: Healthy, trained individuals (e.g., soccer players).
-
Intervention: Daily oral supplementation with HICA (e.g., 1.5 g/day , divided into three doses) or a placebo (e.g., maltodextrin) for a specified period (e.g., 4 weeks) during a controlled training program.
-
Body Composition Assessment:
-
Method: Dual-energy X-ray absorptiometry (DXA).
-
Procedure: Whole-body scans performed at baseline and post-intervention to determine lean body mass, fat mass, and bone mineral content.
-
-
Delayed Onset Muscle Soreness (DOMS) Assessment:
-
Method: Visual Analog Scale (VAS) or a numerical rating scale.
-
Procedure: Participants rate their perceived muscle soreness in specific muscle groups (e.g., lower extremities) at regular intervals (e.g., daily or weekly) throughout the study.
-
Caption: Workflow for a human clinical trial on HICA.
Animal Study: Immobilization-Induced Atrophy
-
Animal Model: Male Wistar rats.
-
Atrophy Induction: Unilateral hindlimb immobilization via casting for a specified duration (e.g., 7 days). The contralateral limb serves as a control.
-
Intervention: Animals are provided with a control diet or an isonitrogenous, isocaloric diet containing the test compound (e.g., 5% HICA or 5% Leucine) during the immobilization and/or recovery period.
-
Muscle Analysis:
-
Muscle Mass: Gastrocnemius and soleus muscles are excised and weighed at the end of the experiment.
-
Protein Synthesis: Measured by the incorporation of a labeled amino acid (e.g., L-[3,5-³H]tyrosine) into muscle protein.
-
Signaling Protein Activation: Assessed by Western blotting for phosphorylated forms of key proteins in the mTOR pathway (e.g., p-S6K1, p-4E-BP1).
-
In Vitro Assay: Myotube Atrophy Model
-
Cell Line: C2C12 murine myoblasts.
-
Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum medium.
-
Atrophy Induction: Differentiated myotubes are treated with catabolic stimuli such as TNFα and IFNγ to induce atrophy.
-
Intervention: Myotubes are pre-treated with the test compound (e.g., HICA, HMB, or Leucine) at various concentrations before the addition of the catabolic stimuli.
-
Analysis:
-
Myotube Diameter: Measured using microscopy and image analysis software to quantify atrophy.
-
Protein Degradation: Assessed by measuring the release of 3-methylhistidine into the culture medium.
-
Gene and Protein Expression: Analyzed by qRT-PCR and Western blotting for markers of the ubiquitin-proteasome pathway (e.g., MuRF1, MAFbx) and inflammatory mediators (e.g., iNOS, IL-6).
-
Conclusion
The available evidence suggests that alpha-hydroxyisocaproic acid (HICA) exhibits anti-catabolic properties, particularly in the context of muscle recovery from disuse and in preclinical models of cachexia. While its parent amino acid, L-leucine, is a more potent direct stimulator of muscle protein synthesis, HICA and another leucine metabolite, HMB, appear to exert their primary influence by attenuating muscle protein breakdown. Comparative studies suggest that HMB may be more potent than leucine in its anti-catabolic effects.
Further research is warranted to fully elucidate the molecular mechanisms of HICA's action, particularly its direct effects on the mTOR and ubiquitin-proteasome signaling pathways in human skeletal muscle. Head-to-head clinical trials directly comparing the efficacy of HICA, HMB, and leucine in various catabolic states are needed to establish their relative therapeutic potential. For drug development professionals, HICA represents a promising candidate for further investigation as a potential therapeutic agent to combat muscle wasting diseases.
References
- 1. Journal of the International Society of Sports Nutrition 1/2010 | springermedizin.de [springermedizin.de]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. The Global Nutrition Report 2014: actions and accountability to accelerate the world's progress on nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Nutritional Quality of Diets of Canadian Adults Using the 2014 Health Canada Surveillance Tool Tier System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Society of Sports Nutrition Position Stand: protein and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the roles of calorie restriction and diet quality in promoting healthy longevity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of resistance and endurance exercise in the fed state on signalling molecule phosphorylation and protein synthesis in human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Heavy Metal Tolerance in Plants: Role of Transcriptomics, Proteomics, Metabolomics, and Ionomics [frontiersin.org]
- 10. American journal of physiology. Endocrinology and metabolism [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Afra Mirza - Google Scholar [scholar.google.com]
The Efficacy of α-Hydroxyisocaproic Acid (HICA) in Mitigating Muscle Wasting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Muscle wasting, a debilitating consequence of various physiological and pathological states such as disuse, cachexia, and sarcopenia, presents a significant challenge in clinical practice. The quest for effective therapeutic interventions has led to the investigation of numerous compounds, among them α-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine. This guide provides a comprehensive comparison of HICA's efficacy in different preclinical models of muscle wasting, presenting supporting experimental data, detailed methodologies, and an exploration of the underlying molecular signaling pathways.
Comparative Efficacy of HICA in Preclinical Models
The therapeutic potential of HICA has been primarily investigated in models of disuse atrophy and cytokine-induced cachexia. While direct comparative studies against a wide range of other anti-catabolic agents are limited, existing research provides valuable insights into its efficacy relative to its precursor, leucine, and a placebo.
Disuse Atrophy Model (Immobilization)
In a preclinical study utilizing a rat model of disuse atrophy induced by hindlimb immobilization, chronic supplementation with HICA demonstrated a significant positive impact on muscle recovery. While HICA did not prevent the initial loss of muscle mass during the immobilization period, it markedly accelerated the recovery of muscle mass upon remobilization.[1][2][3] After a 14-day recovery period, the gastrocnemius muscle mass in rats fed a diet containing 5% HICA returned to control levels.[1][2][3] This was in contrast to the group receiving an isonitrogenous and isocaloric diet with 5% leucine, where muscle mass did not fully recover within the same timeframe.[1][2][3]
The enhanced recovery with HICA was associated with a sustained increase in muscle protein synthesis.[1][2][3] Notably, during the immobilization phase, HICA supplementation prevented the typical decrease in protein synthesis seen in the control and leucine-fed groups.[1][2][3] However, HICA did not appear to influence the markers of protein degradation, such as the expression of the E3 ubiquitin ligases MuRF1 and MAFbx (atrogin-1), or proteasome activity during the immobilization phase.[1][2][3]
| Parameter | Control | Leucine (5% of diet) | HICA (5% of diet) | Reference |
| Gastrocnemius Mass (14-day recovery) | Did not return to pre-immobilization levels | Did not return to pre-immobilization levels | Returned to pre-immobilization levels | [1][2][3] |
| Muscle Protein Synthesis (Immobilization) | Decreased | Decreased | Maintained | [1][2][3] |
| Muscle Protein Synthesis (14-day recovery) | Partially recovered | Partially recovered | Sustained increase | [1][2][3] |
| MuRF1 & MAFbx mRNA (Immobilization) | Increased | Increased | Increased | [1][2][3] |
Cytokine-Induced Cachexia Model
In an in vitro model of cachexia using C2C12 myotubes treated with tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), HICA demonstrated a protective effect against myotube atrophy. Pre-treatment with HICA significantly attenuated the reduction in myotube diameter induced by the pro-inflammatory cytokines.
Interestingly, in this model, HICA was found to decrease the basal rate of protein synthesis in both normal and cachexic conditions. Its primary mechanism of action in this context appears to be the attenuation of protein degradation. HICA treatment suppressed the cytokine-induced increase in the secretion of 3-methylhistidine (a marker of myofibrillar protein breakdown) and the expression of atrogin-1.[4] This anti-catabolic effect was linked to the inhibition of inducible nitric oxide synthase (iNOS) expression and interleukin-6 (IL-6) production, both of which are key mediators of muscle wasting in cachexia.[4]
| Parameter | Control (Vehicle) | TNFα/IFNγ + Vehicle | TNFα/IFNγ + HICA | Reference |
| Myotube Diameter | Baseline | Significantly decreased | Attenuated decrease | [4] |
| 3-Methylhistidine Secretion | Baseline | Significantly increased | Suppressed increase | [4] |
| Atrogin-1 Expression | Baseline | Increased | Attenuated increase | [4] |
| iNOS Expression | Baseline | Increased | Inhibited | [4] |
| IL-6 Production | Baseline | Increased | Inhibited | [4] |
Sarcopenia and Other Models
Data on the efficacy of HICA in sarcopenia, the age-related loss of muscle mass and function, is currently limited. A case study in a type 1 diabetic patient with muscle atrophy reported that daily supplementation with 1.5g of HICA over 120 days led to an increase in body weight and fat-free mass.[4][5] However, large-scale clinical trials in sarcopenic populations are lacking.
Comparisons with other leucine metabolites, such as β-hydroxy-β-methylbutyrate (HMB), have been a subject of interest. While both are considered anti-catabolic, some evidence suggests that HMB may be more potent than leucine in inhibiting protein degradation.[6] However, a randomized controlled trial in resistance-trained young men found that neither HICA nor HMB supplementation provided additional benefits to muscle growth or strength gains compared to a placebo.
Experimental Protocols
Hindlimb Immobilization-Induced Atrophy in Rats
-
Animal Model: Adult male Wistar rats (14 weeks old).[1][2][3]
-
Acclimatization: Animals are acclimatized to their housing conditions and the experimental diets for a week prior to the intervention.[2]
-
Diets: Custom-prepared isocaloric and isonitrogenous diets: a control diet (e.g., AIN-93M), a diet supplemented with 5% (w/w) HICA, and a diet supplemented with 5% (w/w) Leucine.[2]
-
Immobilization: Unilateral hindlimb immobilization is achieved by applying a fiberglass cast to one hindlimb, with the foot in a plantar-flexed position to induce maximal atrophy of the gastrocnemius muscle.[1][2][3] The contralateral limb serves as the control. The immobilization period is typically 7 days.[1][2][3]
-
Recovery Phase: Following cast removal, animals are allowed to recover for a specified period (e.g., 7 or 14 days) with continued access to their respective diets.[1][2][3]
-
Outcome Measures:
-
Muscle Mass: At the end of the experiment, gastrocnemius muscles are excised and weighed.[1][2][3]
-
Protein Synthesis: Measured in vivo using the flooding dose technique with a labeled amino acid (e.g., L-[3,5-3H]phenylalanine).[1]
-
Gene Expression: mRNA levels of atrogenes (MuRF1, MAFbx) are quantified using real-time quantitative PCR.[1][2][3]
-
Proteasome Activity: Assessed using a fluorometric assay that measures the chymotrypsin-like activity of the 26S proteasome.[1]
-
Cytokine-Induced Cachexia in C2C12 Myotubes
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.[7][8][9][10]
-
Differentiation: Myoblasts are induced to differentiate into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-5 days.[7][8][9][10]
-
Cachexia Induction: Differentiated myotubes are treated with a combination of recombinant murine TNFα (e.g., 10-100 ng/mL) and IFNγ (e.g., 20-150 ng/mL) for 24-48 hours to induce an atrophic phenotype.[4]
-
HICA Treatment: Myotubes are pre-treated with HICA at a specified concentration (e.g., 10-20 mM) for a period before and during cytokine exposure.[4]
-
Outcome Measures:
-
Myotube Diameter: Myotubes are fixed and stained for myosin heavy chain, and the diameter is measured using microscopy and image analysis software.[4]
-
Protein Degradation: The rate of protein degradation is assessed by measuring the release of 3-methylhistidine into the culture medium using an ELISA kit.[4]
-
Protein Expression: Levels of key signaling proteins (e.g., phosphorylated and total Akt, mTOR, S6K1, 4E-BP1) and atrogenes (e.g., atrogin-1, MuRF1) are determined by Western blotting.[4]
-
Inflammatory Mediators: The production of iNOS and IL-6 is quantified in the culture medium using appropriate assays (e.g., Griess reagent for nitric oxide, ELISA for IL-6).[4]
-
Signaling Pathways and Mechanisms of Action
HICA appears to exert its effects on muscle mass through the modulation of key signaling pathways that regulate protein synthesis and degradation.
The Akt/mTORC1 Pathway and Protein Synthesis
The Akt/mTORC1 pathway is a central regulator of muscle protein synthesis. In the context of recovery from disuse atrophy, HICA has been shown to promote the phosphorylation of key downstream effectors of mTORC1, namely S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2][3] Phosphorylation of S6K1 and 4E-BP1 enhances the translation of specific mRNAs, leading to an increase in protein synthesis and subsequent muscle hypertrophy.
The Ubiquitin-Proteasome System and Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in skeletal muscle. In conditions of muscle wasting, the activity of the UPS is often upregulated. This process is initiated by the "tagging" of substrate proteins with ubiquitin molecules, a reaction catalyzed by a cascade of enzymes, including the muscle-specific E3 ubiquitin ligases, MuRF1 and MAFbx (atrogin-1). These ligases are transcriptionally regulated by factors such as the Forkhead box O (FoxO) family of transcription factors.[11][12][13]
In the cytokine-induced cachexia model, HICA was shown to attenuate the increase in atrogin-1 expression, suggesting an inhibitory effect on the UPS.[4] This effect is likely mediated by the suppression of inflammatory signaling that would otherwise activate transcription factors like FoxO.
Conclusion
Current preclinical evidence suggests that α-hydroxyisocaproic acid holds promise as a therapeutic agent for mitigating muscle wasting, particularly in the context of recovery from disuse atrophy and in combating cytokine-induced cachexia. Its primary mechanisms of action appear to be the stimulation of muscle protein synthesis via the Akt/mTORC1 pathway and the attenuation of protein degradation by inhibiting inflammatory signaling and the subsequent activation of the ubiquitin-proteasome system.
However, a notable gap in the research is the lack of direct, head-to-head comparative studies of HICA against other well-established or emerging anti-catabolic agents in various models of muscle wasting, especially sarcopenia. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of HICA and to establish its place in the clinical management of muscle wasting disorders. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research endeavors.
References
- 1. Effect of short-term hindlimb immobilization on skeletal muscle atrophy and the transcriptome in a low compared with high responder to endurance training model | PLOS One [journals.plos.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy - A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. english.isa.cas.cn [english.isa.cas.cn]
- 7. Preclinical Models for Studying the Impact of Macrophages on Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Continuous Release of Tumor-Derived Factors Improves the Modeling of Cachexia in Muscle Cell Culture [frontiersin.org]
- 9. Continuous Release of Tumor-Derived Factors Improves the Modeling of Cachexia in Muscle Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Foxo Transcription Factors Induce the Atrophy-Related Ubiquitin Ligase Atrogin-1 and Cause Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Naturally Sourced HICA: A Comparative Analysis for Researchers
An objective examination of α-hydroxyisocaproic acid (HICA) for scientific applications, addressing the absence of direct comparative studies between its synthetic and naturally sourced forms and providing a framework for evaluation based on available scientific evidence.
In the realm of sports nutrition and clinical research, α-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention for its potential anti-catabolic and muscle-building properties. For researchers, scientists, and drug development professionals, understanding the nuances between synthetically produced and potentially naturally sourced HICA is critical for experimental design and interpretation of results. This guide provides a comprehensive comparison based on existing scientific literature, highlighting key experimental findings and the underlying biochemical pathways.
While direct experimental comparisons between synthetic and naturally sourced HICA are not available in current scientific literature, a robust body of evidence exists for HICA's effects, primarily using synthetically produced forms. This guide will first delve into the established experimental data for HICA and then provide a comparative framework based on the general principles of synthetic versus natural compounds in terms of purity, bioavailability, and potential contaminants.
Performance in Experimental Models: Effects on Muscle Mass and Recovery
Clinical and preclinical studies have investigated the impact of HICA supplementation on lean body mass, muscle recovery, and the physiological responses to intense exercise and muscle disuse.
One of the key human studies in this area was conducted by Mero et al. (2010) on male soccer players. The results indicated that HICA supplementation led to small but statistically significant increases in lean body mass.[1] Specifically, the lean body mass of the lower extremities increased in the HICA group while decreasing in the placebo group.[1] The study also reported a reduction in delayed onset muscle soreness (DOMS) in the later stages of the treatment period.[1]
In a preclinical model, Lang et al. investigated the effects of a diet containing HICA on muscle recovery after immobilization-induced atrophy in rats.[2] While HICA did not prevent muscle loss during immobilization, it significantly accelerated the recovery of muscle mass during the subsequent reloading period.[2] This enhanced recovery was associated with a sustained increase in protein synthesis.[2]
However, it is important to note that the effects of HICA are not universally acclaimed in the literature. Some studies have reported no significant benefits of HICA supplementation on fat-free mass, muscle thickness, or performance in resistance-trained individuals.[3]
Quantitative Data from Key Experiments
| Parameter | HICA Group | Placebo/Control Group | Study Population | Key Findings | Reference |
| Change in Whole Lean Body Mass | +0.4 kg (approx.) | -0.15 kg (approx.) | Male soccer players | Significant increase in lean mass of lower extremities with HICA. | Mero et al. (2010)[1] |
| Delayed Onset Muscle Soreness (DOMS) | Significantly lower symptoms in week 4 | Higher symptoms | Male soccer players | HICA supplementation decreased DOMS symptoms. | Mero et al. (2010)[1] |
| Muscle Mass Recovery after Immobilization | Returned to control values after 14 days | Did not return to control values after 14 days | Male Wistar rats | HICA sped up the recovery of muscle mass post-disuse. | Lang et al. (2013)[2] |
| Muscle Protein Synthesis during Recovery | Sustained increase | Not sustained | Male Wistar rats | HICA maintained an increased rate of protein synthesis during recovery. | Lang et al. (2013)[2] |
Signaling Pathways and Mechanism of Action
HICA is a metabolite of leucine, an amino acid renowned for its role in activating the mTOR (mechanistic target of rapamycin) pathway, a central regulator of muscle protein synthesis.[3] Leucine itself is a potent stimulator of mTOR.[3] HICA is believed to exert its effects through anti-catabolic actions, potentially by neutralizing waste products generated during intense exercise and inhibiting metalloproteinase enzymes responsible for tissue degradation.[1]
The study by Lang et al. (2013) provided evidence that HICA's positive effect on muscle recovery is linked to a sustained increase in protein synthesis, which is associated with the phosphorylation of S6K1 and 4E-BP1, downstream targets of mTOR.[2]
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube [mdpi.com]
Independent Validation of HICA Research: A Comparative Guide
An objective analysis of the scientific evidence surrounding the efficacy of alpha-hydroxyisocaproic acid (HICA) as a dietary supplement for muscle growth and recovery.
Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has been investigated for its potential anti-catabolic and anabolic effects in skeletal muscle.[1][2][3] While some studies have suggested benefits for athletes and individuals with muscle atrophy, conflicting findings from subsequent research warrant a closer examination of the available evidence.[4][5][6][7] This guide provides a detailed comparison of key studies, their methodologies, and findings to offer researchers, scientists, and drug development professionals a clear perspective on the independent validation of HICA research.
Human Clinical Trials: A Tale of Conflicting Results
The primary evidence for HICA's efficacy in humans comes from a limited number of studies with divergent outcomes. Below is a comparative summary of the two key clinical trials that have shaped the scientific debate.
Table 1: Comparison of Key Human Clinical Trials on HICA Supplementation
| Parameter | Mero et al. (2010) [1] | Teixeira et al. (2019) [5][6] |
| Study Design | Double-blind, placebo-controlled | Double-blind, randomized, placebo-controlled |
| Participants | 15 healthy male soccer players | 40 healthy young men with resistance training experience |
| Intervention | 1.5 g/day of HICA (sodium salt) or maltodextrin (placebo) | 1.5 g/day of HICA, HMB-FA, HMB-Ca, or placebo |
| Duration | 4 weeks | 8 weeks |
| Training Protocol | Intensive soccer training (3-4 times/week) + strength training (1-2 times/week) | Whole-body resistance training (3 times/week) |
| Key Findings | HICA group: Significant increase in lean body mass (+0.4 kg), particularly in the lower extremities, and a significant decrease in delayed onset muscle soreness (DOMS) in the 4th week. No significant change in muscle strength or running velocity. | HICA group: No significant differences in muscle thickness, strength, or any other performance measures compared to placebo. |
| Conclusion | HICA supplementation may lead to small increases in muscle mass and alleviate DOMS during intensive training.[1] | HICA supplementation does not improve muscle growth or strength development in young men undergoing resistance training.[6] |
The conflicting results between these two studies highlight the need for further independent validation. The differences in participant populations (soccer players vs. resistance-trained men) and training protocols may have contributed to the disparate outcomes.
Insights from a Case Study
A case study involving a type 1 diabetic patient with muscle atrophy reported positive changes with HICA supplementation (1.5 g/day for 120 days).[4] The patient experienced an increase in body weight (+2 kg) and fat-free mass (+1.2 kg), which was more substantial than the changes observed in the Mero et al. study.[4] While this case study is promising, it is not a controlled clinical trial and cannot be generalized.
Experimental Protocols
Mero et al. (2010) - Experimental Design
-
Participants: Fifteen healthy male soccer players were divided into two groups: HICA (n=8) and placebo (n=7).[1]
-
Supplementation: The HICA group received 500 mg of the sodium salt of HICA three times a day (totaling 1.5 g/day ). The placebo group received maltodextrin.[1]
-
Training: Participants engaged in their regular intensive training, which included soccer practice 3-4 times per week and strength training 1-2 times per week.[1]
-
Measurements: Body composition was assessed using dual-energy X-ray absorptiometry (DXA) before and after the 4-week intervention. Delayed onset muscle soreness (DOMS) was evaluated using a questionnaire.[1][2]
Teixeira et al. (2019) - Experimental Design
-
Participants: Forty healthy young men with at least one year of resistance training experience were randomly assigned to one of four groups: HICA (n=10), HMB-FA (n=11), HMB-Ca (n=9), or placebo (n=10).[6]
-
Supplementation: Participants received 1.5 g/day of their assigned supplement.[6]
-
Training: All participants followed a supervised, whole-body resistance training program three times a week for eight weeks.[6]
-
Measurements: Muscle thickness was measured using ultrasound. Strength was assessed via one-repetition maximum (1RM) testing.[6]
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1upnutrition.com [1upnutrition.com]
- 4. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 6. Leucine Metabolites (HMB, HICA) fail to produce performance enhancements or muscle thickness | Athletes Rehab [athletesrehab.com]
- 7. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube [mdpi.com]
α-Hydroxyisocaproic Acid (HICA) Supplementation: A Meta-Analysis of Clinical Efficacy and Mechanisms
An objective comparison of scientific evidence on the effects of HICA supplementation for researchers, scientists, and drug development professionals.
Introduction
α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention as a potential ergogenic and therapeutic agent for promoting muscle mass and function. As a downstream product of leucine metabolism, HICA is theorized to possess anti-catabolic properties, potentially mitigating muscle protein breakdown and aiding in recovery from exercise-induced muscle damage. This guide provides a meta-analysis of key human clinical trials and in-vitro studies to offer a comprehensive overview of the current scientific landscape surrounding HICA supplementation. The evidence presents a conflicting narrative, underscoring the necessity for further rigorous investigation.
Summary of Clinical Evidence
The efficacy of HICA supplementation in enhancing muscle mass, strength, and recovery remains a subject of debate within the scientific community. Two key clinical trials have yielded contradictory findings, which are summarized below for direct comparison.
| Study | Participant Population | HICA Dosage | Duration | Key Findings |
| Mero et al. (2010) | 15 male soccer players | 1.5 g/day | 4 weeks | - Significant increase in lean body mass. - Reduction in delayed onset muscle soreness (DOMS). - No significant change in strength.[1][2][3][4] |
| Teixeira et al. (2018) | 40 resistance-trained young men | 1.5 g/day | 8 weeks | - No significant effect on muscle thickness. - No significant effect on strength. - No significant effect on body composition.[5][6][7] |
Detailed Experimental Protocols
A critical evaluation of the divergent outcomes necessitates a thorough understanding of the methodologies employed in these studies.
Mero et al. (2010) Study Protocol
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: Fifteen healthy male soccer players were randomly assigned to either a HICA group (n=8) or a placebo group (n=7).[2]
-
Supplementation: The HICA group received 1.5 grams of HICA daily, divided into three doses. The placebo group received a maltodextrin placebo.[2]
-
Exercise Protocol: Participants engaged in their regular intensive soccer training, which included both strength and endurance components.
-
Outcome Measures:
-
Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA).
-
Delayed Onset Muscle Soreness (DOMS): Evaluated through subjective participant ratings.
-
Strength: Measured via field-based tests.
-
Teixeira et al. (2018) Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[7]
-
Participants: Forty resistance-trained young men were randomized into four groups: HICA, HMB-FA (free acid), HMB-Ca (calcium salt), and placebo.[5][7]
-
Supplementation: The HICA group consumed 1.5 grams of HICA daily.
-
Exercise Protocol: A supervised, periodized resistance training program was performed three times per week for eight weeks.
-
Outcome Measures:
-
Muscle Thickness: Measured using ultrasound.
-
Strength: Assessed via one-repetition maximum (1RM) testing.
-
Body Composition: Determined using dual-energy X-ray absorptiometry (DXA).[5]
-
Experimental Workflow Comparison
Caption: A comparison of the experimental workflows from two key HICA supplementation studies.
Mechanistic Insights from In-Vitro Studies
Recent research using C2C12 myotubes (a mouse muscle cell line) has provided potential mechanistic explanations for the observed effects of HICA, suggesting a role in attenuating muscle atrophy under catabolic conditions.[8][9]
Proposed Signaling Pathway of HICA in Muscle Cells
The in-vitro evidence suggests that HICA's primary mechanism may not be the stimulation of muscle protein synthesis via the canonical mTORC1 pathway, a well-established regulator of muscle growth.[8][10] Instead, HICA appears to exert its effects through alternative signaling cascades.
One study indicated that HICA may decrease basal protein synthesis.[8][9] Furthermore, the study suggested that HICA might attenuate muscle atrophy by reducing protein degradation during catabolic states.[8][9] Intriguingly, HICA was shown to potentially activate AMP-activated protein kinase (AMPK), a key cellular energy sensor that typically inhibits the anabolic mTORC1 pathway.[8][10]
Caption: A diagram illustrating the proposed signaling pathway of HICA in muscle cells.
Conclusion and Future Directions
The current body of evidence on HICA supplementation is inconclusive. While an early study in soccer players suggested benefits for lean mass and DOMS, a more recent and robustly designed trial in resistance-trained individuals failed to replicate these findings. In-vitro data points towards a potential anti-catabolic role for HICA, particularly in conditions of muscle wasting, rather than a direct anabolic effect.
For researchers, scientists, and drug development professionals, the conflicting clinical data and the nascent understanding of HICA's molecular mechanisms highlight several key areas for future investigation:
-
Larger, well-controlled clinical trials: Studies with larger sample sizes and diverse populations are needed to definitively assess the efficacy of HICA.
-
Dose-response studies: Determining the optimal dosage of HICA for any potential effects is crucial.
-
Investigation in catabolic states: Given the in-vitro findings, clinical trials in populations experiencing muscle atrophy (e.g., due to immobilization, aging, or disease) are warranted.
-
Elucidation of molecular mechanisms: Further research is required to fully understand the signaling pathways through which HICA exerts its effects in vivo.
Until such research is conducted, the utility of HICA as a supplement for enhancing muscle growth and performance in healthy, exercising individuals remains uncertain.
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Leucine Metabolites (HMB, HICA) fail to produce performance enhancements or muscle thickness | Athletes Rehab [athletesrehab.com]
- 7. No effect of HMB or α-HICA supplementation on training-induced changes in body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
HICA vs. Placebo: A Comparative Analysis of Double-Blind Human Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention in the field of sports nutrition and clinical research for its potential role as an anti-catabolic agent, purportedly mitigating muscle protein breakdown and promoting lean body mass. This guide provides a comprehensive comparison of HICA against placebo, drawing upon data from double-blind human clinical trials to offer an objective analysis of its efficacy. The conflicting findings from key studies underscore the need for further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from two pivotal double-blind, placebo-controlled clinical trials investigating the effects of HICA supplementation in conjunction with resistance training.
Table 1: Effects on Body Composition
| Study | Group | N | Duration | Outcome | Baseline (Mean ± SD) | Post-Intervention (Mean ± SD) | Change | p-value (vs. Placebo) |
| Mero et al. (2010) | HICA | 8 | 4 weeks | Body Weight (kg) | 72.6 ± 9.1 | 72.9 ± 8.6 | +0.3 kg | < 0.005 |
| Placebo | 7 | 4 weeks | Body Weight (kg) | 70.0 ± 5.2 | 70.1 ± 5.1 | +0.1 kg | ||
| HICA | 8 | 4 weeks | Lean Body Mass (kg) | 62.2 ± 6.7 | 62.5 ± 6.5 | +0.3 kg | < 0.05 | |
| Placebo | 7 | 4 weeks | Lean Body Mass (kg) | 62.2 ± 4.9 | 62.2 ± 4.6 | 0 kg | ||
| HICA | 8 | 4 weeks | Lean Body Mass (Lower Extremities) | - | - | +400 g | < 0.01 | |
| Placebo | 7 | 4 weeks | Lean Body Mass (Lower Extremities) | - | - | -150 g | ||
| Teixeira et al. (2019) | HICA | 10 | 8 weeks | Fat-Free Mass (kg) | 62.0 ± 7.1 | - | No significant difference | Not significant |
| Placebo | 10 | 8 weeks | Fat-Free Mass (kg) | 64.2 ± 5.7 | - | No significant difference |
Table 2: Effects on Muscle Performance and Soreness
| Study | Group | N | Duration | Outcome | Result | p-value (vs. Placebo) |
| Mero et al. (2010) | HICA | 8 | 4 weeks | Muscle Strength | No significant difference | Not significant |
| Placebo | 7 | 4 weeks | Muscle Strength | No significant difference | ||
| HICA | 8 | 4 weeks | Delayed Onset Muscle Soreness (DOMS) | Decreased in week 4 | < 0.05 | |
| Placebo | 7 | 4 weeks | Delayed Onset Muscle Soreness (DOMS) | No significant change | ||
| Teixeira et al. (2019) | HICA | 10 | 8 weeks | 1RM Bench Press | No significant difference | Not significant |
| Placebo | 10 | 8 weeks | 1RM Bench Press | No significant difference | ||
| HICA | 10 | 8 weeks | 1RM Squat | No significant difference | Not significant | |
| Placebo | 10 | 8 weeks | 1RM Squat | No significant difference | ||
| HICA | 10 | 8 weeks | Muscle Thickness | No significant difference | Not significant | |
| Placebo | 10 | 8 weeks | Muscle Thickness | No significant difference |
Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the divergent results.
Mero et al. (2010) Study Protocol
-
Study Design: A 4-week, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years) were randomly assigned to either the HICA group (n=8) or the placebo group (n=7).[1]
-
Intervention:
-
Exercise Regimen: Participants engaged in their regular intensive training period, which included soccer practice 3-4 times per week, strength training 1-2 times per week, and one soccer game per week.[1]
-
Outcome Measures:
-
Body composition was assessed using dual-energy X-ray absorptiometry (DXA) before and after the 4-week intervention.
-
Delayed Onset Muscle Soreness (DOMS) was recorded by the subjects in training diaries.
-
Muscle strength and running velocity were evaluated through field tests.[1]
-
Teixeira et al. (2019) Study Protocol
-
Study Design: An 8-week, double-blind, randomized controlled trial.
-
Participants: Forty resistance-trained men were randomly assigned to one of four groups: α-HICA (n=10), HMB-FA (n=11), HMB-Ca (n=9), or placebo (n=10). For the purpose of this guide, we will focus on the HICA and placebo groups.
-
Intervention: The specific dosage of HICA was not detailed in the available abstract, but was administered over the 8-week period.
-
Exercise Regimen: Participants followed a whole-body resistance training program three times per week. Each session consisted of seven exercises, with three to four sets per exercise performed at 70-80% of their one-repetition maximum (1RM).
-
Outcome Measures:
-
Skeletal muscle thickness was measured using ultrasound at baseline, week 4, and week 8.
-
Performance measures, including 1RM for bench press and squat, were assessed at the same time points.
-
Blood markers, including creatine kinase, were also evaluated.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HICA
The proposed mechanism of action for HICA involves its potential influence on cellular signaling pathways that regulate muscle protein synthesis and breakdown. In vitro studies suggest that HICA does not directly stimulate the mTORC1 pathway, a key regulator of muscle growth. Instead, it has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK can inhibit mTORC1 signaling, suggesting HICA's effects may be more related to anti-catabolism rather than direct anabolism.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of "Hicao"
Disclaimer: No specific chemical entity identified as "Hicao" was found in publicly available safety and disposal databases. The following procedures are based on established best practices for the handling and disposal of hazardous laboratory chemicals. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals in establishing safe disposal protocols for new or uncharacterized chemical substances.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. If an SDS for "this compound" is unavailable, a risk assessment must be conducted to determine the potential hazards.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or face shield | Protects against splashes and aerosols |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact |
| Body Protection | Laboratory coat | Protects clothing and skin |
| Respiratory Protection | Fume hood or appropriate respirator | Prevents inhalation of vapors or dust |
"this compound" Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions. "this compound" waste should be collected in a designated, compatible container.
Waste Container Compatibility:
| Waste Type | Recommended Container Material | Incompatible Materials to Avoid |
| Liquid "this compound" Solution (Aqueous) | Borosilicate Glass, Polyethylene | Strong Oxidizers, Reactive Metals |
| Liquid "this compound" Solution (Organic Solvent) | Borosilicate Glass, Solvent-resistant plastic | Strong Acids, Bases |
| Solid "this compound" Waste | Lined Cardboard Box, Plastic Drum | Liquids |
| "this compound" Contaminated Sharps | Puncture-proof Sharps Container | Non-sharp waste |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the waste.[1]
Experimental Protocol: Waste Characterization
If the waste stream containing "this compound" is uncharacterized, the following general protocol should be followed to determine its hazardous properties.
Methodology for Preliminary Hazard Identification:
-
pH Test: A small, representative sample of liquid waste should be tested with a calibrated pH meter or pH paper to determine its corrosivity.
-
Reactivity Test: Assess the reactivity of the waste with water, air, and other common laboratory chemicals in a controlled environment (e.g., fume hood).
-
Flammability Test: Determine the flashpoint of liquid waste using a flashpoint tester to classify its flammability.
-
Toxicity Assessment: Review any available toxicological data for "this compound" or similar compounds. If no data is available, treat the waste as highly toxic.
Disposal Plan and Procedures
The disposal of "this compound" waste must be conducted in accordance with institutional and regulatory guidelines.
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect "this compound" waste in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.[1]
-
Waste Pickup Request: Once the container is full or has been in storage for the maximum allowable time, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Maintain a log of all "this compound" waste generated, including quantities and disposal dates.
Below is a logical diagram illustrating the decision-making process for the proper disposal of "this compound".
Caption: "this compound" Disposal Workflow Diagram.
This comprehensive guide provides a framework for the safe and compliant disposal of the hypothetical chemical "this compound." Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment. For further information, always consult with your institution's Environmental Health and Safety department.
References
Essential Safety and Handling Guide for the Potent Compound Hicao
Disclaimer: This document provides essential safety and logistical information for handling the potent compound designated as "Hicao." As this compound is a placeholder name for a potent or hazardous compound, this guidance is based on established best practices for handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) and cytotoxic agents.[1][2] A compound-specific risk assessment and review of the Safety Data Sheet (SDS) must be completed before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals. Its purpose is to provide procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound, minimizing occupational exposure and ensuring laboratory safety.
Risk Assessment and Exposure Control
The cornerstone of safely handling any potent compound is to understand its hazard potential. This is typically quantified by an Occupational Exposure Limit (OEL), which is the airborne concentration of a substance to which nearly all workers can be repeatedly exposed without adverse effects.[3][4] When a specific OEL is not available, compounds are often assigned to an Occupational Exposure Band (OEB), which groups chemicals based on their potency and potential health outcomes to establish safe handling guidelines.[3][5]
Table 1: Occupational Exposure Bands (OEB) for Potent Compounds
| OEB Level | Potency / Toxicity Description | OEL Range (µg/m³) |
| 1 | Low Potency | > 100 to ≤ 1000 |
| 2 | Moderately Potent | > 10 to ≤ 100 |
| 3 | Potent | > 1 to ≤ 10 |
| 4 | Very Potent | > 0.1 to ≤ 1 |
| 5 | Extremely Potent | < 0.1 |
This table is a generalized model. Specific OEB systems may vary by institution.
For the purposes of this guide, This compound is assumed to be a Category 4 compound , requiring stringent containment and personal protective equipment protocols.
Required Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense against exposure and must be used in conjunction with engineering controls like chemical fume hoods, biological safety cabinets, or containment isolators.[6][7] The required PPE for handling this compound is detailed below.
Table 2: Recommended PPE for Handling this compound
| Activity / Risk Level | Respiratory Protection | Hand Protection | Body Protection | Eye & Face Protection |
| Low-Risk Activities (e.g., handling sealed containers, working with dilute solutions in a closed system) | Disposable N95 or FFP2 respirator (as a minimum precaution). | Single pair of nitrile gloves. | Standard lab coat. | Safety glasses with side shields. |
| High-Risk Activities (e.g., weighing/dispensing powder, preparing concentrated solutions, potential for aerosol generation) | Powered Air-Purifying Respirator (PAPR) with a full hood or a full-facepiece elastomeric respirator with P100/FFP3 filters.[8][9] | Double-gloving with two pairs of nitrile gloves. The outer pair must be changed regularly or upon contamination.[8] | Disposable coveralls (e.g., Tyvek) with elastic cuffs, worn over scrubs. Gowns must close in the back.[10] | Chemical splash goggles and a full-face shield. |
| Spill Cleanup (Large spills >5 mL) | PAPR or Self-Contained Breathing Apparatus (SCBA) depending on spill size and volatility. | Two pairs of heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant, disposable coveralls. Shoe covers. | Full-face shield over chemical splash goggles. |
Operational Plans and Protocols
Adherence to strict, documented procedures is critical to prevent exposure and contamination.
Experimental Protocol: Weighing and Preparing a Stock Solution of this compound Powder
This protocol assumes this compound is a potent powder and the work will be performed within a certified chemical fume hood or containment system.
-
Preparation:
-
Ensure the work area is clean and decontaminated.
-
Gather all necessary equipment: analytical balance, weigh paper/boats, spatulas, volumetric flasks, and solvent.
-
Prepare waste disposal bags and containers inside the containment area.[11]
-
Don the appropriate high-risk activity PPE as specified in Table 2.
-
-
Weighing:
-
Perform all manipulations deep within the fume hood or containment system.
-
Carefully open the this compound container.
-
Using a dedicated spatula, gently transfer the desired amount of this compound powder onto the weigh paper. Avoid creating dust.
-
Close the primary this compound container securely.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Use a small amount of the desired solvent to rinse the weigh paper and spatula, ensuring all powder is transferred into the flask.
-
Add solvent to the flask up to the required volume.
-
Cap the flask and mix gently until the this compound is fully dissolved.
-
-
Post-Procedure Cleanup:
-
Wipe down the exterior of the stock solution container.
-
Decontaminate all tools and the work surface according to established lab procedures.
-
Package all disposable items (weigh paper, outer gloves, etc.) into a sealed hazardous waste bag inside the hood.
-
Doff PPE following the procedure outlined below.
-
Procedural Workflow: PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.[12][13] The exterior of used PPE must always be considered contaminated.[14]
Caption: Workflow for donning and doffing high-risk PPE.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[11][15]
-
Solid Waste: Used PPE, weigh papers, contaminated wipes, and empty vials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[16] This container should be yellow and marked with a cytotoxic/hazardous symbol.
-
Sharps: Needles, syringes, and contaminated glassware must be placed directly into a puncture-proof sharps container designated for cytotoxic waste.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof waste container. Some potent compounds may require chemical deactivation before disposal; consult the SDS and institutional protocols.[17][18]
Caption: Segregation and disposal workflow for this compound waste.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmtech.com [pharmtech.com]
- 3. escopharma.com [escopharma.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aiha.org [aiha.org]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. epcc.edu [epcc.edu]
- 12. lakeland.com [lakeland.com]
- 13. mirasafety.com [mirasafety.com]
- 14. ibc.utah.edu [ibc.utah.edu]
- 15. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 16. kingstonhsc.ca [kingstonhsc.ca]
- 17. Elimination of Active Pharmaceutical Ingredients (API) [enviolet.com]
- 18. corporate.pharmamax.org [corporate.pharmamax.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
